molecular formula C6H9BrN2S B1442367 5-Bromo-4-isopropylthiazol-2-amine CAS No. 1025700-49-5

5-Bromo-4-isopropylthiazol-2-amine

Cat. No.: B1442367
CAS No.: 1025700-49-5
M. Wt: 221.12 g/mol
InChI Key: PLPKYAYJIVQOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-isopropylthiazol-2-amine is a useful research compound. Its molecular formula is C6H9BrN2S and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKYAYJIVQOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705445
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025700-49-5
Record name 5-Bromo-4-(1-methylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025700-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-4-isopropylthiazol-2-amine and its hydrobromide salt. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with predicted values and analogous compound data to offer a thorough profile. It also presents a putative synthesis protocol based on established methods for related compounds and outlines the expected spectral characteristics. Furthermore, this guide explores the potential role of the 2-aminothiazole scaffold in relevant biological pathways, providing context for its application in drug discovery and development.

Core Chemical Properties

This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following tables summarize the key chemical and physical properties for both the free base and its hydrobromide salt.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine[1][2]
Synonyms 2-Amino-5-bromo-4-isopropylthiazole, 5-Bromo-4-(1-methylethyl)-2-thiazolamine[2]
CAS Number 1025700-49-5[2]
Molecular Formula C₆H₉BrN₂S[1]
Molecular Weight 221.12 g/mol [1]
Appearance Solid (predicted)[1]
Predicted Density 1.571 ± 0.06 g/cm³[2]
Predicted Boiling Point 303.1 ± 22.0 °C at 760 mmHg[2]
Predicted Flash Point 137.1 ± 22.3 °C[2]
Predicted pKa 4.66 ± 0.10[2]
Predicted logP 3.19[2]
SMILES CC(C)C1=C(SC(=N1)N)Br[1]
InChI Key PLPKYAYJIVQOEL-UHFFFAOYSA-N[1]

Table 2: Chemical Identifiers and Properties of this compound Hydrobromide

PropertyValueSource(s)
IUPAC Name 5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide[3]
Molecular Formula C₆H₁₀Br₂N₂S[3]
Molecular Weight 302.03 g/mol [3]
Exact Mass 301.89110 g/mol [3]
Monoisotopic Mass 299.89314 g/mol [3]
SMILES CC(C)C1=C(SC(=N1)N)Br.Br[3]
InChI Key QSLZRPSANIBQSL-UHFFFAOYSA-N[3]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the formation of the 2-amino-4-isopropylthiazole core, followed by bromination at the 5-position.

Step 1: Synthesis of 2-Amino-4-isopropylthiazole

This step follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.

  • Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.

  • Solvent: A polar protic solvent such as ethanol is typically used.

  • Procedure:

    • Equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea are dissolved in ethanol.

    • The reaction mixture is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-4-isopropylthiazole.

    • Purification is typically achieved by recrystallization or column chromatography.

Step 2: Bromination of 2-Amino-4-isopropylthiazole

The 2-aminothiazole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the 5-position.

  • Reactants: 2-Amino-4-isopropylthiazole and a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).

  • Solvent: A suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane) can be used.

  • Procedure using NBS:

    • 2-Amino-4-isopropylthiazole is dissolved in the chosen solvent.

    • N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature).

    • The reaction mixture is stirred until TLC indicates the consumption of the starting material.

    • The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).

    • The product is extracted into an organic solvent.

    • The organic layer is washed with brine, dried, and concentrated.

    • The final product, this compound, is purified by recrystallization or column chromatography.[4][5]

G Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Electrophilic Bromination A 1-Bromo-3-methyl-2-butanone C Reaction in Ethanol (Reflux) A->C B Thiourea B->C D Work-up and Purification C->D E 2-Amino-4-isopropylthiazole D->E G Reaction in Acetic Acid E->G Intermediate F N-bromosuccinimide (NBS) F->G H Work-up and Purification G->H I This compound H->I

Proposed synthesis workflow.

Expected Spectral Properties

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • Isopropyl group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

  • Amine group: A broad singlet for the NH₂ protons, which is exchangeable with D₂O.

  • Thiazole ring: The chemical shift of any protons on the thiazole ring would be in the aromatic region, though in this case, all positions are substituted.

¹³C NMR:

  • Isopropyl group: Two distinct signals, one for the methyl carbons and one for the methine carbon.

  • Thiazole ring: Three signals corresponding to the C2 (bearing the amino group), C4 (bearing the isopropyl group), and C5 (bearing the bromo group) carbons. The C2 carbon would likely appear at a lower field due to the deshielding effect of the adjacent nitrogen and sulfur atoms.

IR Spectroscopy:

  • N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=N stretch: A characteristic absorption for the thiazole ring.

  • C-N stretch: An absorption corresponding to the amine C-N bond.

  • C-H stretch: Absorptions for the sp³ hybridized C-H bonds of the isopropyl group.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation would likely involve the loss of the isopropyl group and other characteristic cleavages of the thiazole ring.

Biological Context and Signaling Pathways

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities, including as inhibitors of various kinases and as modulators of key signaling pathways implicated in cancer and other diseases.

One of the most notable pathways where 2-aminothiazole derivatives have shown significant activity is the Hedgehog (Hh) signaling pathway .[6][7] Aberrant activation of the Hh pathway is a critical driver in several types of cancer. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise. Several 2-aminothiazole-based compounds have been identified as potent inhibitors of the Hh pathway.[6][7]

While there is no direct experimental evidence linking this compound to the Hedgehog pathway, its structural similarity to known inhibitors makes it a compound of interest for investigation in this context.

G Hedgehog Signaling Pathway and Potential Inhibition by 2-Aminothiazole Derivatives cluster_pathway Canonical Hedgehog Signaling Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds and inhibits SMO SMO Receptor PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes Transcription Inhibitor 2-Aminothiazole Derivatives (e.g., this compound - Putative) Inhibitor->SMO Inhibit

Hedgehog signaling pathway inhibition.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the realm of drug discovery. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties, a plausible synthetic route, and its potential biological relevance based on the activities of the broader 2-aminothiazole class. Further research is warranted to experimentally validate the properties outlined herein and to explore the therapeutic potential of this compound.

References

Structure Elucidation of 5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 5-Bromo-4-isopropylthiazol-2-amine. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthetic pathway based on established methodologies and presents predicted spectroscopic data to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering a foundational understanding of the synthesis and analytical characterization of this and structurally related compounds.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a bromine atom and an isopropyl group at the C5 and C4 positions, respectively, of the 2-aminothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. Accurate structure elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds for further development. This guide details the probable synthetic route and the expected analytical data for the unambiguous characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through a two-step process commencing with the Hantzsch thiazole synthesis, followed by electrophilic bromination.

Step 1: Synthesis of 2-Amino-4-isopropylthiazole

The initial step involves the condensation of 1-bromo-3-methyl-2-butanone with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis.

Experimental Protocol:

  • To a solution of thiourea (1.0 equivalent) in ethanol, 1-bromo-3-methyl-2-butanone (1.0 equivalent) is added.

  • The reaction mixture is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude product is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude 2-amino-4-isopropylthiazole is purified by column chromatography on silica gel.

Step 2: Bromination of 2-Amino-4-isopropylthiazole

The second step is the regioselective bromination of the 2-amino-4-isopropylthiazole at the C5 position. The amino group at the C2 position is a strong activating group, directing the electrophilic substitution to the C5 position of the thiazole ring.

Experimental Protocol:

  • 2-Amino-4-isopropylthiazole (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture with constant stirring.

  • The reaction is allowed to proceed at 0 °C for 1-2 hours and then stirred at room temperature for an additional 2-4 hours.

  • Reaction completion is monitored by TLC.

  • The reaction mixture is then poured into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation and Spectroscopic Data

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data for each of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0br s2H-NH₂
~ 3.0 - 3.2septet1H-CH(CH₃)₂
~ 1.2 - 1.4doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 168C2 (-C-NH₂)
~ 150C4 (-C-isopropyl)
~ 95C5 (-C-Br)
~ 30-CH(CH₃)₂
~ 23-CH(CH₃)₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₉BrN₂S), the expected molecular ion peaks in a high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data

m/zAssignment
~ 220.98[M]⁺ (with ⁷⁹Br)
~ 222.98[M+2]⁺ (with ⁸¹Br)

Common fragmentation patterns for 2-aminothiazoles involve cleavage of the side chains and fragmentation of the thiazole ring. Expected fragments for this compound would include the loss of the isopropyl group and subsequent fragmentation of the brominated thiazole core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine)
2970 - 2870C-H stretching (aliphatic)
~ 1630N-H bending (amine)
~ 1550C=N stretching (thiazole ring)
~ 1470C-H bending (aliphatic)
~ 1050C-N stretching
~ 650C-Br stretching

Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow reagent1 1-Bromo-3-methyl-2-butanone intermediate 2-Amino-4-isopropylthiazole reagent1->intermediate Hantzsch Synthesis (Ethanol, Reflux) reagent2 Thiourea reagent2->intermediate product This compound intermediate->product Electrophilic Bromination (Acetic Acid, 0°C to rt) reagent3 Bromine (Br₂) reagent3->product Elucidation_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized Product MS Mass Spectrometry Synthesized_Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MW_Isotopes Molecular Weight & Isotopic Pattern (Br) MS->MW_Isotopes Functional_Groups Functional Groups (-NH₂, -CH(CH₃)₂, C-Br) NMR->Functional_Groups Connectivity Proton & Carbon Connectivity NMR->Connectivity IR->Functional_Groups Final_Structure Confirmed Structure: This compound MW_Isotopes->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

An In-Depth Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential uses of 2-Amino-5-bromo-4-isopropylthiazole, registered under CAS number 1025700-49-5. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential biological activities and applications based on the well-established significance of the 2-aminothiazole scaffold in medicinal chemistry. This guide summarizes the known properties of the core structure, discusses the influence of its substituents on potential bioactivity, and outlines general experimental protocols relevant to this class of compounds.

Introduction

2-Amino-5-bromo-4-isopropylthiazole is a heterocyclic organic compound featuring a 2-aminothiazole core. The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2] These include anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3] The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. This guide will explore the potential significance of the 4-isopropyl and 5-bromo substitutions on the biological profile of CAS 1025700-49-5.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of 2-Amino-5-bromo-4-isopropylthiazole are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

PropertyValueSource
CAS Number 1025700-49-5
Chemical Name 2-Amino-5-bromo-4-isopropylthiazole
Molecular Formula C₆H₉BrN₂S
Molecular Weight 221.12 g/mol
IUPAC Name 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine
Predicted Boiling Point 303.1 ± 22.0 °C
Predicted Density 1.571 ± 0.06 g/cm³
Predicted pKa 4.66 ± 0.10
Physical Form Solid
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2–8 °C, protected from light.

Potential Biological Activities and Uses

While direct experimental evidence for the biological activity of 2-Amino-5-bromo-4-isopropylthiazole is not currently published, the extensive research on related 2-aminothiazole derivatives allows for informed postulation of its potential therapeutic applications. The activity of this class of compounds is intricately linked to the substitutions at the C4 and C5 positions of the thiazole ring.

Anticancer Activity

The 2-aminothiazole scaffold is a core component of several anticancer agents, including the FDA-approved drug Dasatinib.[1] Research has shown that substitutions on the thiazole ring are critical for kinase inhibition and antiproliferative activity. For instance, various 2-aminothiazole derivatives have demonstrated potent activity against a range of human cancer cell lines, including lung, glioma, and leukemia.[1][4] The specific combination of a 4-isopropyl and 5-bromo group on the thiazole ring of CAS 1025700-49-5 could modulate its interaction with various protein kinases, a common target for anticancer drugs.

Antimicrobial Activity

Derivatives of 2-aminothiazole have been extensively investigated for their antibacterial and antifungal properties.[3] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C4 and C5 positions can significantly influence the antimicrobial spectrum and potency. For example, certain 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans.[5] The lipophilicity and electronic properties conferred by the isopropyl and bromo groups could enhance cell wall penetration or interaction with microbial targets.

Anti-inflammatory Activity

The 2-aminothiazole moiety is also present in anti-inflammatory drugs. Some derivatives have been shown to act as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[6] SAR studies on these compounds have indicated that the size and nature of substituents at the C4 and C5 positions are crucial for both potency and selectivity.[6]

Synthesis and Reactivity

General Synthesis of 2-Amino-5-bromothiazoles

The synthesis of 2-amino-5-bromothiazoles typically proceeds through the bromination of a 2-aminothiazole precursor. A general synthetic approach involves the reaction of a 2-aminothiazole with a brominating agent such as bromine in acetic acid or N-bromosuccinimide.

A representative, though not specific to the 4-isopropyl derivative, experimental protocol for the synthesis of a 2-amino-5-bromothiazole is as follows:

Protocol: Synthesis of 2-Amino-5-bromothiazole [7]

  • Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.

  • Slowly add bromine (2 equivalents) dropwise to the solution.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-amino-5-bromothiazole.

Potential Synthetic Pathway for CAS 1025700-49-5

A plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole would likely start from the corresponding 2-amino-4-isopropylthiazole, which would then be subjected to bromination at the 5-position.

G 2-Amino-4-isopropylthiazole 2-Amino-4-isopropylthiazole Bromination Bromination 2-Amino-4-isopropylthiazole->Bromination Br2 or NBS 2-Amino-5-bromo-4-isopropylthiazole\n(CAS 1025700-49-5) 2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5) Bromination->2-Amino-5-bromo-4-isopropylthiazole\n(CAS 1025700-49-5)

Caption: Plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-aminothiazole derivatives is highly dependent on the substituents at various positions of the thiazole ring.

SAR cluster_0 2-Aminothiazole Core cluster_1 Substituent Effects Core 2-Aminothiazole R2 N-2 Substitution (Modulates potency) Core->R2 R4 C4-Isopropyl (Influences selectivity and lipophilicity) Core->R4 R5 C5-Bromo (Potential for halogen bonding, alters electronics) Core->R5

Caption: Key positions for substitution on the 2-aminothiazole scaffold.

  • C4-Substitution: The isopropyl group at the C4 position is a moderately bulky and lipophilic substituent. In various series of 2-aminothiazole derivatives, alkyl groups at this position have been shown to influence selectivity for different biological targets, such as iNOS.[6]

  • C5-Substitution: The bromine atom at the C5 position introduces several key features. It is an electron-withdrawing group, which can alter the electronic properties of the thiazole ring and the amino group. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Future Research Directions

Given the lack of specific data, 2-Amino-5-bromo-4-isopropylthiazole represents an unexplored chemical entity with potential for biological activity. Future research should focus on:

  • Biological Screening: The compound should be screened against a diverse panel of biological targets, including protein kinases, microbial strains, and inflammatory mediators, to identify any potential therapeutic utility.

  • Synthesis of Analogs: A library of analogs with variations at the C4 and C5 positions, as well as on the 2-amino group, should be synthesized to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies will be required to elucidate the mechanism of action, including the identification of specific molecular targets and signaling pathways.

Workflow Synthesis Synthesis of 2-Amino-5-bromo-4-isopropylthiazole Screening Broad Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies (Analog Synthesis) Hit_ID->SAR MoA Mechanism of Action Studies Hit_ID->MoA Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Proposed workflow for the investigation of CAS 1025700-49-5.

Conclusion

2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5) is a chemical compound belonging to the well-established and biologically significant class of 2-aminothiazoles. While direct experimental data on its properties and uses are not available in the public domain, its structural features suggest potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a framework for understanding the potential of this compound based on the extensive knowledge of the 2-aminothiazole scaffold. Further experimental investigation is warranted to fully characterize its biological profile and explore its potential as a lead compound in drug discovery programs.

References

The Multifaceted Biological Activities of Substituted 2-Aminothiazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of substituted 2-aminothiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate further research and drug development efforts, with detailed experimental protocols and visual representations of key biological pathways.

The 2-aminothiazole core is a versatile pharmacophore that has been successfully incorporated into numerous clinically used drugs.[1] Its broad spectrum of biological activities stems from its ability to interact with various biological targets, including enzymes and receptors.[2] This guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the complex mechanisms of action of these promising compounds.

Diverse Biological Activities of 2-Aminothiazole Derivatives

Substituted 2-aminothiazoles have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for drug discovery programs. These activities include:

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][4][5] Some of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3][5] For instance, the clinically approved anticancer drug Dasatinib contains a 2-aminothiazole core and functions as a potent pan-Src kinase inhibitor.[3][4][6]

  • Antimicrobial Activity: The 2-aminothiazole nucleus is a component of several antimicrobial agents.[7] Derivatives have shown significant activity against a variety of bacterial and fungal strains.[7][8][9] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes like MurB, which is involved in bacterial cell wall synthesis.[7]

  • Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been shown to possess potent anti-inflammatory properties.[10] Their mechanism of action can involve the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS).[11]

  • Kinase Inhibition: A significant area of research focuses on 2-aminothiazole derivatives as inhibitors of various protein kinases.[6][12] These kinases play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] 2-aminothiazoles have been developed as inhibitors of kinases such as Src family kinases, checkpoint kinase 1 (Chk1), and protein kinase CK2.[6][10][13]

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative substituted 2-aminothiazole derivatives from various studies.

Table 1: Anticancer Activity of Substituted 2-Aminothiazoles

CompoundCancer Cell LineIC50 (µM)Reference
Dasatinib VariousSub-nanomolar to nanomolar[6]
Compound 20 H1299 (Lung), SHG-44 (Glioma)4.89, 4.03[3]
Compound 8a LeukemiaGI50: 92.7%[3]

Table 2: Antimicrobial Activity of Substituted 2-Aminothiazoles

CompoundMicroorganismMIC (µg/mL)Reference
Compound 8 Enterobacter cloacaePotent activity[7]
Compound 1 Trichophyton viridePotent activity[7]

Table 3: Kinase Inhibitory Activity of Substituted 2-Aminothiazoles

CompoundKinaseIC50 (nM)Reference
Dasatinib Pan-SrcSub-nanomolar to nanomolar[6]
Compound 12m Pan-SrcNanomolar[6]
CX-4945 CK2α14[9]
Compound 77 Chk1Picomolar[14]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted 2-aminothiazoles.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[7][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ampicillin, streptomycin)

  • Negative control (broth with solvent)

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • After incubation, add 10 µL of an indicator dye like resazurin or INT to each well and incubate for a further 1-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change, indicating inhibition of microbial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][16]

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compounds

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the positive control drug orally or intraperitoneally. A control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted 2-aminothiazoles are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibition and Cancer Signaling

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival. A prominent example is the inhibition of Src family kinases, which are involved in cell proliferation, survival, and migration.

Kinase_Inhibition_Pathway 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Src Family Kinase Src Family Kinase 2-Aminothiazole\nDerivative->Src Family Kinase Inhibition Downstream Signaling\n(e.g., Ras-MAPK, PI3K-Akt) Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src Family Kinase->Downstream Signaling\n(e.g., Ras-MAPK, PI3K-Akt) Activation Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration Downstream Signaling\n(e.g., Ras-MAPK, PI3K-Akt)->Cell Proliferation,\nSurvival, Migration

Caption: Inhibition of Src Family Kinase Signaling by 2-Aminothiazole Derivatives.

Experimental Workflow for Biological Screening

A typical workflow for the biological evaluation of newly synthesized 2-aminothiazole derivatives involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Antimicrobial Assay\n(Broth Microdilution) Antimicrobial Assay (Broth Microdilution) Anticancer Assay\n(MTT Assay) Anticancer Assay (MTT Assay) Anti-inflammatory Assay\n(Carrageenan Paw Edema) Anti-inflammatory Assay (Carrageenan Paw Edema) Anticancer Assay\n(MTT Assay)->Anti-inflammatory Assay\n(Carrageenan Paw Edema) Kinase Inhibition Assay Kinase Inhibition Assay Kinase Inhibition Assay->Anti-inflammatory Assay\n(Carrageenan Paw Edema) Lead Compound\nIdentification Lead Compound Identification Anti-inflammatory Assay\n(Carrageenan Paw Edema)->Lead Compound\nIdentification Xenograft Models\n(for anticancer activity) Xenograft Models (for anticancer activity) Xenograft Models\n(for anticancer activity)->Lead Compound\nIdentification Synthesis of\n2-Aminothiazole\nDerivatives Synthesis of 2-Aminothiazole Derivatives Synthesis of\n2-Aminothiazole\nDerivatives->Antimicrobial Assay\n(Broth Microdilution) Synthesis of\n2-Aminothiazole\nDerivatives->Anticancer Assay\n(MTT Assay) Synthesis of\n2-Aminothiazole\nDerivatives->Kinase Inhibition Assay

Caption: General Experimental Workflow for Evaluating 2-Aminothiazole Derivatives.

Conclusion

Substituted 2-aminothiazoles continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them a highly attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their key biological properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers in the field, accelerating the discovery and development of novel 2-aminothiazole-based drugs to address unmet medical needs.

References

Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the quest for novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The content herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Anticancer Therapeutic Targets

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4]

Key Anticancer Targets and Quantitative Data

Several molecular targets have been identified for the anticancer activity of thiazole derivatives, with many compounds exhibiting potent inhibitory effects at nanomolar to micromolar concentrations. The in vitro efficacy of various thiazole derivatives against different cancer cell lines is summarized in Table 1.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values)

Compound Class/DerivativeTarget/Cell LineIC50 (µM)Reference
2-(hydrazinyl)-1,3-thiazole derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16[5]
HepG2 (Liver Cancer)7.26 ± 0.44[5]
2-(hydrazinyl)-1,3-thiazole derivative 4a MCF-7 (Breast Cancer)12.7 ± 0.77[5]
HepG2 (Liver Cancer)6.69 ± 0.41[5]
4-chlorophenylthiazolyl derivative 4b MDA-MB-231 (Breast Cancer)3.52[6]
3-nitrophenylthiazolyl derivative 4d MDA-MB-231 (Breast Cancer)1.21[6]
2-(benzylidenehydrazinyl)-1,3-thiazole 3c MCF-7 (Breast Cancer)13.66
2-(benzylidenehydrazinyl)-1,3-thiazole 4 MCF-7 (Breast Cancer)5.73
Thiazole-naphthalene derivative 5b MCF-7 (Breast Cancer)0.48 ± 0.03[7]
A549 (Lung Cancer)0.97 ± 0.13[7]
Thiazole derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[8]
Thiazole derivative 3b PI3Kα0.086 ± 0.005[1]
mTOR0.221 ± 0.014[1]
Benzothiazole derivative 13 & 14 VEGFR-250-75 (µg/mL)[9]
Thiazole carboxamide 2b COLO205 (Colon Cancer)30.79[10]
B16F1 (Melanoma)74.15[10]
Signaling Pathways in Cancer Targeted by Thiazole Derivatives

Thiazole derivatives exert their anticancer effects by modulating key signaling pathways crucial for cancer cell survival and proliferation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its aberrant activation is a frequent event in many human cancers.[12] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[1][13]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[6]

Apoptosis_Pathway Thiazole Thiazole Derivatives Bax Bax Thiazole->Bax activates Bcl2 Bcl-2 Thiazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of

Caption: Induction of apoptosis by thiazole derivatives.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically ranging from 0 to 30 µM) for 48-72 hours.[14]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often performed using a kinase assay kit.

  • Procedure:

    • A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[15]

    • The master mix is added to the wells of a 96-well plate.

    • The test thiazole derivative and a positive control (e.g., Sorafenib) are added to the respective wells.[5]

    • The reaction is initiated by adding the diluted VEGFR-2 kinase enzyme.[15]

    • The plate is incubated at 30°C for 45 minutes.[15]

    • A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added, and the luminescence is measured to determine the amount of ATP remaining, which is inversely proportional to the kinase activity.[15]

    • The IC50 value is calculated from the dose-response curve.

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the thiazole derivative at its IC50 concentration for 24-48 hours.[5][6]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[5]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[16][17]

  • Procedure:

    • Cells are treated with the thiazole derivative for a specified time.

    • Cells are harvested and washed with cold PBS.[16]

    • Cells are resuspended in 1X Annexin V binding buffer.[16]

    • Annexin V-FITC and PI are added to the cell suspension.[16]

    • The cells are incubated in the dark at room temperature for 15 minutes.[16]

    • The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[18]

Key Antimicrobial Targets and Quantitative Data

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC values)

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[18]
2-phenylacetamido-thiazole derivative 16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[18]
2,5′-bisthiazole derivativesS. pneumoniae0.03 - 0.06[18]
K. pneumoniae0.03[18]
2-phenyl-1,3-thiazole derivative 12 S. aureus, E. coli, A. niger125 - 150[9]
Benzo[d]thiazole derivatives 13 & 14 S. aureus, E. coli50 - 75[9]
Thiazole derivative 55 S. Typhi50[19]
E. coli200[19]
Thiazole derivative 37c Bacteria46.9 - 93.7[19]
Fungi5.8 - 7.8[19]
Thiazole derivative 3a E. coli4.88[20]
S. aureus4.88[20]
Thiazole derivative 8a E. coli9.77[20]
S. aureus9.77[20]
Experimental Workflow for Antimicrobial Activity Assessment

A standard workflow is employed to evaluate the antimicrobial potential of newly synthesized thiazole derivatives.

Antimicrobial_Workflow Synthesis Synthesis of Thiazole Derivatives Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening MIC_Det MIC Determination (Broth Microdilution) Screening->MIC_Det Active Compounds MBC_Det MBC Determination MIC_Det->MBC_Det Mechanism Mechanism of Action Studies MIC_Det->Mechanism

Caption: Experimental workflow for antimicrobial evaluation.

Anti-inflammatory Therapeutic Targets

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]

Key Anti-inflammatory Targets and Quantitative Data

The anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives (IC50 values for COX Inhibition)

Compound Class/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[2,1-b]thiazole 6a >1000.08>1250[3]
4,5-diarylthiazole 9a 0.4210.7125.5[21]
4,5-diarylthiazole 9b 0.329.2328.8[21]
Thiazolidinone 22a 3.51--[21]
Thiazolidinone 22b 2.03--[21]
Thiazolidinone 22c -3.84-[21]
Thiazole Carboxamide 2b 0.2390.1911.251[10]
Thiazole Carboxamide 2a 2.650.9582.766[10]
Experimental Protocol for COX Inhibition Assay

The in vitro COX inhibitory activity of thiazole derivatives can be determined using commercially available inhibitor screening assay kits.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.

    • Arachidonic acid is added to initiate the reaction.

    • The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD.

    • The IC50 values are calculated from the dose-response curves.[22]

Neuroprotective Therapeutic Targets

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in neurodegeneration.[23]

Key Neuroprotective Targets and Quantitative Data

A key target for neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Table 4: Neuroprotective Activity of Thiazole Derivatives (IC50 values for AChE Inhibition)

Compound Class/DerivativeAChE IC50 (µM)Reference
3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2i 0.028 ± 0.001
3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2g 0.031 ± 0.001
3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2e 0.040 ± 0.001
Thiazole-piperazine 5o 0.011
Thiazole-piperazine 5n - (96.44% inhibition at 0.1 µM)
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[24]

  • Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[25]

  • Procedure:

    • In a 96-well plate, add phosphate buffer (pH 8.0), the test thiazole derivative solution, and the acetylcholinesterase (AChE) enzyme solution.[25]

    • The plate is incubated for a short period (e.g., 10 minutes at 25°C).[25]

    • DTNB solution is added to the mixture.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.[25]

    • The absorbance is measured at 412 nm at different time points.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

  • Cell Culture and Treatment: SH-SY5Y cells are cultured and pre-treated with various concentrations of the thiazole derivatives for a specified time (e.g., 3 hours).[23]

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for 24 hours to mimic Parkinson's disease.[23]

  • Assessment of Neuroprotection:

    • Cell Viability: Cell viability is assessed using the MTT assay.

    • LDH Leakage: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell damage, is measured using a colorimetric assay kit.[23]

    • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be measured using fluorescent probes like JC-1.

    • Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.

Conclusion

Thiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a wide range of biological targets, including enzymes and signaling pathways critical in cancer, infectious diseases, inflammation, and neurodegeneration, underscores their importance in modern drug discovery. This technical guide has provided a detailed overview of these targets, supported by quantitative data and experimental methodologies, to aid researchers in the rational design and development of novel thiazole-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a variety of human diseases.

References

A Technical Whitepaper on the Speculated Mechanism of Action of 5-Bromo-4-isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 5-Bromo-4-isopropylthiazol-2-amine. This analysis is based on the known biological activities of structurally related thiazole and 2-aminothiazole derivatives. As of the writing of this paper, there is limited publicly available data on the specific biological targets of this compound. The information herein is intended to guide future research and is not a definitive statement of fact.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered ring containing sulfur and nitrogen atoms is a key structural motif in numerous approved drugs and clinical candidates.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4] The versatility of the thiazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This whitepaper will explore the speculated mechanism of action of this compound, a specific derivative of the 2-aminothiazole core. The speculation is informed by the established biological activities of analogous compounds.

Speculative Mechanisms of Action

Based on the extensive literature on 2-aminothiazole derivatives, several plausible mechanisms of action can be postulated for this compound. The primary hypothesis is that this compound acts as an enzyme inhibitor . The nature of the substituents on the thiazole ring—a bromine atom at position 5 and an isopropyl group at position 4—likely plays a crucial role in target recognition and binding affinity.

Inhibition of Protein Kinases

A significant body of research highlights thiazole derivatives as potent inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Cyclin-Dependent Kinases (CDKs): Various thiazole-containing compounds have been shown to inhibit CDKs, which are central regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • B-RAF Kinase: Specific thiazole derivatives have demonstrated inhibitory activity against mutant forms of B-RAF kinase, such as B-RAFV600E, which is a key driver in several cancers, including melanoma.[1]

The isopropyl group on this compound may contribute to hydrophobic interactions within the ATP-binding pocket of certain kinases, while the 2-amino group can form critical hydrogen bonds.

G cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Compound This compound Compound->RAF Inhibition

Caption: Speculative inhibition of the RAF-MEK-ERK signaling pathway.

Modulation of Cholinesterases and Carbonic Anhydrases

Studies on other 2-aminothiazole derivatives have revealed inhibitory effects on enzymes crucial for neurological and physiological processes.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease. Some 2-aminothiazoles have shown potent inhibitory activity against both AChE and BChE.[5]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Thiazole-based inhibitors of CAs have therapeutic potential as diuretics and antiglaucoma agents.[5]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of some thiazole derivatives can be attributed to their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. The structural features of this compound may allow it to fit within the active site of COX enzymes.

Data Presentation (Illustrative)

To facilitate the evaluation of this compound in future studies, the following tables provide a template for summarizing key quantitative data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Illustrative Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Ki (µM)Assay Type
CDK2/cyclin A5.21.8Kinase Glo
B-RAFV600E10.84.5LanthaScreen
Acetylcholinesterase25.111.3Ellman's Assay
Carbonic Anhydrase II15.76.9Esterase Assay
COX-28.93.2Fluorometric

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma12.5
HT-29Colon Cancer28.1
MCF-7Breast Cancer35.4
HEK293Normal Kidney> 100

Proposed Experimental Protocols

To validate the speculated mechanisms of action, a series of in vitro and in cell-based assays are proposed.

Kinase Inhibition Assay Protocol

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced). f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Assay_Setup Add kinase, substrate, and compound to 96-well plate Compound_Prep->Assay_Setup Reaction_Start Initiate reaction with ATP Assay_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Measure kinase activity (e.g., ADP quantification) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a kinase inhibition assay.

In Vitro Cytotoxicity Assay Protocol

Objective: To assess the cytotoxic effect of the compound on cancer and normal cell lines.

Methodology:

  • Reagents: Selected cell lines, appropriate culture media, and a cell viability assay reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add the cell viability reagent and incubate according to the manufacturer's protocol. d. Measure the signal (absorbance or luminescence) using a plate reader. e. Calculate the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed in this whitepaper, primarily centered on enzyme inhibition, offer a rational starting point for future research.

The next logical steps involve the synthesis of this compound and its evaluation in a battery of biochemical and cell-based assays, such as those described herein. A broad screening against a panel of kinases and other relevant enzymes would be highly informative. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising scaffold.

G Structure This compound (2-aminothiazole core) Speculation Speculative Biological Activity (based on related compounds) Structure->Speculation Kinase_Inhibition Kinase Inhibition (CDK, B-RAF) Speculation->Kinase_Inhibition Enzyme_Modulation Other Enzyme Modulation (AChE, CA, COX) Speculation->Enzyme_Modulation Anticancer Anticancer Effects Kinase_Inhibition->Anticancer Anti_inflammatory Anti-inflammatory Effects Enzyme_Modulation->Anti_inflammatory

Caption: Logical relationship between structure and speculative activity.

References

The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Application of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. From the early discovery of its antimicrobial properties to its current role in targeted cancer therapy, the journey of thiazole is a testament to the power of heterocyclic chemistry in addressing complex medical needs. This technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological applications of novel thiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: The Dawn of Thiazole Chemistry

The formal "birth certificate" of thiazole was signed on November 18, 1887, by Arthur Hantzsch and J.H. Weber.[1] Their work laid the foundation for understanding this new class of heterocyclic compounds. Around the same period, A.W. Hofmann's discovery of benzothiazole further expanded the chemical territory of this versatile nucleus.[1] These pioneering efforts set the stage for the exploration of thiazole's synthetic accessibility and, subsequently, its immense therapeutic potential. Early research quickly identified the thiazole ring as a key component of the essential vitamin B1 (thiamine), highlighting its biological significance.[2][3]

Foundational Synthetic Methodologies

The facile synthesis of the thiazole core has been a major driver of its widespread use in drug discovery. Two classical methods, the Hantzsch and Cook-Heilbron syntheses, remain fundamental to the construction of this heterocyclic system.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method involves the condensation of an α-halocarbonyl compound with a thioamide.[3] The versatility of this reaction allows for the synthesis of a wide range of substituted thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [4][5][6]

  • Materials:

    • Substituted phenacyl bromide (1 mmol)

    • Thiourea (1.2 mmol)

    • Copper silicate catalyst (10 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • In a round-bottom flask, combine the phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.

    • Reflux the reaction mixture at 78°C.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).

    • Upon completion, filter the reaction mixture to isolate the catalyst.

    • Pour the filtrate over crushed ice to precipitate the solid product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

The Cook-Heilbron Thiazole Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.

Therapeutic Applications and Structure-Activity Relationships

The thiazole scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Thiazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

CompoundTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
DasatinibBCR-ABL, Src family kinasesVaries by cell line (nM range)[7]
Thiazole Derivative 4d VEGFR-2Good inhibitory activity[3]
Thiazole-based Compound 6a OVCAR-4 (ovarian cancer)1.569 ± 0.06 μM[8]
Pyrazolyl-thiazole 16a MCF-7 (breast cancer)0.73 μM[9]
Pyrazolyl-thiazole 18f A549 (lung cancer)1.64 μM[9]
Thiazole Derivative 6 C6 (glioma)3.83 ± 0.76 µg/mL[10]
Thiazole Derivative 6 A549 (lung cancer)12 ± 1.73 µg/mL[10]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [11]

  • Materials:

    • VEGFR-2 Kinase Assay Kit (e.g., BPS-Bioscience)

    • Test thiazole compounds

    • 96-well plate

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test thiazole compounds in kinase assay buffer.

    • To the wells of a 96-well plate, add the diluted VEGFR-2 enzyme and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP and the appropriate substrate (e.g., Poly-Glu,Tyr 4:1).

    • Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).

    • Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo™ MAX, which produces a luminescent signal.

    • The luminescence is inversely proportional to the kinase activity.

    • Calculate the IC₅₀ values from the dose-response curves.

Antimicrobial Activity

The historical significance of thiazoles in antimicrobial therapy, exemplified by sulfathiazole, continues with the development of new derivatives to combat drug-resistant pathogens.

Table 2: Antibacterial Activity of Representative Thiazole Derivatives

CompoundBacterial Strain(s)Activity (MIC in µg/mL)Reference
Thiazole Derivative 3 E. coli, S. aureus, etc.0.23 - 0.7[4]
Thiazole Derivative 38 E. coli4.51 - 4.60[12]
Benzo[d]thiazole Derivative 13 MRSA, E. coli50 - 75[13]
Benzo[d]thiazole Derivative 14 MRSA, E. coli50 - 75[13]
Thiazole Derivative 6 S. dysenteriae125[14]
Thiazole Derivative 6 P. mirabilis1000[14]

Experimental Protocol: Synthesis of Sulfathiazole Derivatives [15]

  • Materials:

    • 4-(4'-nitrophenyl)thiazol-2-amine

    • Benzene/toluene sulfonyl chloride

    • Pyridine

    • Methanol

  • Procedure:

    • Dissolve 4-(4'-nitrophenyl)thiazol-2-amine (4 mmol) in methanol (40 mL) containing pyridine (3 mL).

    • Add benzene or toluene sulfonyl chloride (4 mmol) to the solution.

    • Stir the reaction mixture at 25°C for 24 hours.

    • Monitor the reaction progress by TLC using an ethyl acetate/n-hexane (2:3) solvent system.

    • Upon completion, pour the mixture into crushed ice and acidify with 10% hydrochloric acid.

    • Filter the precipitate, dry, and recrystallize to obtain the sulfathiazole derivative.

Anti-inflammatory and Antiviral Activities

The therapeutic reach of thiazoles extends to the treatment of inflammatory conditions and viral infections.

Table 3: Anti-inflammatory and Antiviral Activity of Representative Thiazole Derivatives

CompoundBiological Target/VirusActivity (IC₅₀/EC₅₀)Reference
Pyrazolyl-thiazolidinone 16a COX-2S.I. = 134.6[9]
Pyrazolyl-thiazolidinone 18f COX-2S.I. = 42.13[9]
Indole-benzimidazole-thiazole 13d NO, IL-6, TNF-α13.918 µM (NO), 15.681 µM (IL-6), 22.044 µM (TNF-α)[16]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virus7 µg/mL[13]
Thiazole Derivative 52 BVDV6.6 μM[7]
Thiazole Nicotinamide 1 Chikungunya virus (CHIKV)0.6 μM[17]
Thiazole Nicotinamide 26 Chikungunya virus (CHIKV)EC₉₀ = 0.45 μM[17]

Mechanistic Insights through Signaling Pathways

Understanding the mechanism of action of thiazole-based drugs is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate the inhibition of key signaling pathways by these compounds.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Many thiazole-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole-based inhibitor.

Dasatinib: A Multi-Targeted Thiazole-Based Kinase Inhibitor

Dasatinib, a potent anticancer drug, contains a thiazole core and functions by inhibiting multiple tyrosine kinases, including BCR-ABL and the Src family kinases.

Dasatinib_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL PI3K_Akt PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src_Kinases Src Family Kinases Src_Kinases->PI3K_Akt Src_Kinases->RAS_MAPK Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src_Kinases Leukemia Leukemic Cell Proliferation & Survival PI3K_Akt->Leukemia RAS_MAPK->Leukemia JAK_STAT->Leukemia

Caption: Multi-targeted inhibition by Dasatinib on BCR-ABL and Src family kinases.

Conclusion and Future Directions

The thiazole nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological activities have solidified its importance in medicinal chemistry. The historical journey from its initial discovery to its role in modern targeted therapies underscores the enduring value of this heterocyclic core. Future research will undoubtedly continue to leverage the unique properties of the thiazole ring to address unmet medical needs, from combating emerging infectious diseases to developing next-generation precision medicines for cancer and other complex disorders. The continued exploration of novel synthetic routes, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, will ensure that the legacy of the thiazole ring in medicine will only continue to grow.

References

Spectroscopic Data and Experimental Protocols for 5-Bromo-4-isopropylthiazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-isopropylthiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Thiazole rings are present in a variety of pharmaceuticals and natural products. The precise structural elucidation of novel thiazole derivatives is paramount for understanding their structure-activity relationships and for their advancement in drug discovery pipelines. This guide provides a summary of expected spectroscopic data (NMR, IR, MS) for compounds structurally related to this compound and details the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data for compounds structurally similar to this compound. These data points serve as a reference for predicting the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Representative ¹H NMR Data for 2-Aminothiazole Derivatives

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
2-Amino-4-methylthiazoleDMSO-d₆7.17 (s, 2H), 7.55 (s, 1H), 2.17 (s, 3H)NH₂, H-5, CH₃
Ethyl 2-amino-4-methylthiazole-5-carboxylateDMSO-d₆7.72 (s, 2H), 4.14 (q, J = 6.0 Hz, 2H), 2.35 (s, 3H), 1.22 (t, J = 6.2 Hz, 3H)NH₂, OCH₂, CH₃ (thiazole), OCH₂CH₃
2-Amino-5-bromothiazole monohydrobromide-Data for the free base is not specified, but the presence of the thiazole ring proton (H-4) would be expected.

Table 2: Representative ¹³C NMR Data for 2-Aminothiazole Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
2-Amino-4-methylthiazoleDMSO-d₆169.2, 153.4, 111.1, 15.7C-2, C-4, C-5, CH₃
Ethyl 2-amino-4-methylthiazole-5-carboxylateDMSO-d₆170.7, 162.5, 159.7, 107.9, 60.3, 17.4, 14.7C=O, C-2, C-4, C-5, OCH₂, CH₃ (thiazole), OCH₂CH₃
2-Aminothiazole (Predicted)D₂OPredicted values are available but not included in lieu of experimental data for derivatives.
Infrared (IR) Spectroscopy Data

Table 3: Representative IR Absorption Frequencies for 2-Aminothiazole Derivatives

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
2-Amino-4-methylthiazoleKBr disc3390, 3297, 3100, 2958, 1620, 1504NH₂ stretch, C-H stretch, C=N stretch, C=C stretch
2-Amino-5-N-morpholyl-4-phenyl-thiazoleKBr disc3383, 3279, 3241, 2964, 1626, 1531NH₂ stretch, C-H stretch, C=N stretch, C=C stretch
2-amino-5-methylthiazol derivativesNujol mull~3364, ~1684NH₂, C=O (ester)
Mass Spectrometry (MS) Data

Table 4: Representative Mass Spectrometry Data for 2-Aminothiazole Derivatives

CompoundIonization Method[M+H]⁺ (m/z) or Molecular Ion (M⁺)
5-((2-((4-Methoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiolESI347
5-((2-((Benzo[d][1][2]dioxol-5-ylmethylene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiolESI361

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.[3]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., -2 to 12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). A relaxation delay of 1-2 seconds is commonly used.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

  • Sample Preparation:

    • Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[1]

    • Place a single, clean IR-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the sample solution to the center of the salt plate.[1]

    • Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

Procedure (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

  • Data Acquisition:

    • The sample solution is injected into the liquid chromatograph. The LC system separates the components of the sample before they enter the mass spectrometer.

    • The eluent from the LC is introduced into the electrospray ionization source of the mass spectrometer. Here, the sample molecules are ionized, typically forming protonated molecules [M+H]⁺.[2]

    • The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[4]

    • A full scan mass spectrum is acquired to determine the molecular weight of the compound.

    • Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation information, which aids in structural elucidation.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound.

Spectroscopic_Workflow start Synthesized Compound ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr mw Determine Molecular Weight and Formula ms->mw fg Identify Functional Groups ir->fg connectivity Determine Connectivity and Stereochemistry nmr->connectivity structure Propose Structure mw->structure fg->structure connectivity->structure verification Structure Verification structure->verification final Final Characterized Structure verification->final

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-isopropylthiazol-2-amine is a substituted thiazole derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. While specific experimental data for this compound is not publicly available, this guide offers a robust framework based on established chemical principles and standard laboratory practices.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. This compound possesses a moderately polar thiazole ring, a hydrogen-bond-donating amine group, and nonpolar isopropyl and bromo substituents. This amphiphilic nature suggests a varied solubility across different organic solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents capable of hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents. The following table presents a summary of predicted quantitative solubility data in a range of common organic solvents at ambient temperature.

Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)Predicted Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 100Very Soluble
MethanolPolar Protic5.150 - 100Freely Soluble
EthanolPolar Protic4.330 - 50Soluble
AcetonePolar Aprotic5.120 - 40Soluble
AcetonitrilePolar Aprotic5.810 - 30Sparingly Soluble
Dichloromethane (DCM)Halogenated3.15 - 15Sparingly Soluble
Ethyl AcetateEster4.45 - 10Slightly Soluble
TolueneAromatic Hydrocarbon2.4< 1Very Slightly Soluble
HexaneAliphatic Hydrocarbon0.1< 0.1Insoluble

Note: The quantitative data presented in this table are predictive and should be confirmed through experimental validation.

Experimental Protocol for Solubility Determination

The following protocol details a standard method for determining the solubility of a solid compound, such as this compound, in organic solvents using the isothermal shake-flask method.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the filtered solution.

  • Quantification (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or Methanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solutions with the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solutions from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

experimental_workflow start Start prep Prepare Materials: - Compound - Solvents - Vials start->prep add_excess Add Excess Compound to Vials prep->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate in Thermostatic Shaker (24-48h) add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end End calculate->end

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics. Its derivatives exhibit a wide array of biological activities, acting as potent inhibitors for various kinases and receptors. The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, 2-amino-5-bromothiazole, which serves as a crucial building block for constructing diverse molecular libraries. This guide provides a comprehensive overview of the primary synthesis routes for this key intermediate and details the subsequent derivatization strategies that are paramount in medicinal chemistry and drug development.

Core Synthesis of 2-Amino-5-bromothiazole

The synthesis of the 2-amino-5-bromothiazole core can be approached via two primary strategies: the direct bromination of a pre-existing 2-aminothiazole ring or the construction of the thiazole ring from acyclic precursors using methods like the Hantzsch synthesis.

Method A: Direct Bromination of 2-Aminothiazole

Direct electrophilic bromination at the electron-rich C5 position of 2-aminothiazole is a common and straightforward approach. Various brominating agents and conditions can be employed to achieve this transformation.

Experimental Protocol: Bromination using Bromine in Acetic Acid

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (8 mmol), dissolved in a small amount of acetic acid, dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 2-amino-5-bromothiazole.

Table 1: Comparison of Direct Bromination Conditions

Brominating AgentSolventTemperature (°C)TimeYield (%)Reference
Bromine (Br₂)Acetic Acid0 to 302 h75[1]
Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temp.10 h94[1]
N-Bromosuccinimide (NBS)AcetonitrileNot SpecifiedNot SpecifiedHigh[2]

Synthesis_Workflow_Bromination cluster_start cluster_process cluster_reagents Reagents cluster_end Start 2-Aminothiazole Bromination Electrophilic Bromination Start->Bromination Product 2-Amino-5-bromothiazole Bromination->Product reagents • Br₂ / Acetic Acid • CuBr₂ / Acetonitrile • NBS reagents->Bromination

Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.

Method B: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form a 2-aminothiazole.[5][6][7][8] This can be a one-pot procedure where an aromatic methyl ketone is first brominated and then cyclized with thiourea in situ.[9]

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) SN2_Attack Nucleophilic Attack (SN2) Thiourea->SN2_Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->SN2_Attack Intermediate1 Isothiouronium Salt Intermediate SN2_Attack->Intermediate1 Forms salt Cyclization Intramolecular Cyclization Intermediate1->Cyclization Enamine attacks carbonyl Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazole formation.

Experimental Protocol: One-Pot Hantzsch Synthesis from an Aromatic Ketone [9]

  • To a solution of the aromatic methyl ketone (1 mmol) in ethyl acetate (EtOAc), add copper(II) bromide (CuBr₂) (2.2 mmol).

  • Reflux the mixture for the time required for complete α-bromination (monitor by TLC).

  • After cooling, filter the mixture to remove copper(I) bromide.

  • Add thiourea (1.2 mmol) and potassium carbonate (K₂CO₃) (2 mmol) to the filtrate.

  • Reflux the resulting mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-aryl-2-aminothiazole product.

  • The resulting 2-aminothiazole derivative can then be brominated at the 5-position using the methods described in Section 1.1.

Table 2: Yields for One-Pot Hantzsch Synthesis of 4-Aryl-2-aminothiazoles [9]

Aromatic Methyl KetoneProductYield (%)
Acetophenone4-Phenylthiazol-2-amine87
4'-Methoxyacetophenone4-(4-Methoxyphenyl)thiazol-2-amine90
4'-Fluoroacetophenone4-(4-Fluorophenyl)thiazol-2-amine85
2-Acetylnaphthalene4-(Naphthalen-2-yl)thiazol-2-amine82

Key Derivatization Reactions of 2-Amino-5-bromothiazole

The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of complex derivatives with tailored pharmacological profiles.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[10] This reaction is widely used to couple aryl or heteroaryl groups to the 5-position of the thiazole ring.[11][12][13]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Complex2 R¹-Pd(II)L₂-R² Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Start1 R¹-X (5-Bromothiazole) Start1->OxAdd Start2 R²-B(OH)₂ (Boronic Acid) Start2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling [13]

  • In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₃PO₄ or K₂CO₃ (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture, often to between 85-110 °C, for several hours until completion (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Table 3: Examples of Suzuki Coupling with 2-Amino-5-bromothiazole Derivatives

Bromothiazole DerivativeBoronic AcidCatalyst / BaseYield (%)Reference
2-Amino-5-bromothiazole4-Fluorophenylboronic acidNot specifiedHigh[11]
N-(5-bromo-2-methylpyridin-3-yl)acetamidePhenylboronic acidPd(PPh₃)₄ / K₃PO₄85[13]
6-Bromo-2-aminobenzothiazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃89[14]
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen bonds.[15][16] It is an indispensable tool for coupling primary or secondary amines with aryl halides, including 5-bromothiazole derivatives, to generate 5-aminothiazole structures.[3][17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L-X OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord PdII_Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² (Coupled Product) RedElim->Product Start1 Ar-X (5-Bromothiazole) Start1->OxAdd Start2 HNR¹R² (Amine) Start2->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃).

  • Add the 5-bromothiazole derivative (1 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene, dioxane, or t-BuOH.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Table 4: Examples of Buchwald-Hartwig Amination with 5-Bromothiazoles

Bromothiazole DerivativeAmineCatalyst / Ligand / BaseYield (%)Reference
2-Cyano-5-bromothiazoleDiphenylaminePd₂(dba)₃ / Xantphos / Cs₂CO₃95[3]
2-Nitro-5-bromothiazoleDiphenylaminePd₂(dba)₃ / Xantphos / Cs₂CO₃92[3]
3-Chloro-1-azaphenothiazineAnilinePd(OAc)₂ / Custom Ligand / K₂CO₃85
Note: A related chloro-heterocycle, demonstrating the applicability of the method.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

2-Aminothiazole derivatives are prominent scaffolds in the development of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The derivatization of the 2-amino-5-bromothiazole core has led to the discovery of potent inhibitors for several clinically relevant kinases.

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors : GSK-3 is implicated in various pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. Several potent GSK-3 inhibitors are based on the 2-aminothiazole scaffold.

  • Cyclin-Dependent Kinase 5 (CDK5) Inhibitors : Overactivity of CDK5 is linked to neurodegenerative diseases like Alzheimer's. The 2-aminothiazole core has been a fruitful starting point for developing CDK5 inhibitors.

  • Aurora Kinase Inhibitors : Aurora kinases are critical for cell cycle regulation, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been designed as potent aurora kinase inhibitors for oncology applications.

GSK3_Pathway GSK3 GSK-3β (Active Kinase) HyperP Hyperphosphorylation GSK3->HyperP Tau Tau Protein (on Microtubules) Tau->HyperP pTau Hyperphosphorylated Tau HyperP->pTau Aggregation Aggregation pTau->Aggregation NFTs Neurofibrillary Tangles (NFTs) Aggregation->NFTs AD Alzheimer's Disease Pathology NFTs->AD Inhibitor 2-Aminothiazole-based GSK-3 Inhibitor Inhibitor->GSK3 Inhibits

Caption: Role of GSK-3 in Tau hyperphosphorylation and its inhibition.

Conclusion

The 2-amino-5-bromothiazole scaffold is a cornerstone of modern medicinal chemistry. Its efficient synthesis, either through direct bromination or via the robust Hantzsch reaction, provides a reliable source of this key intermediate. The true power of this building block lies in its capacity for diversification; palladium-catalyzed methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the precise and efficient installation of a wide range of substituents at the 5-position. This synthetic flexibility has enabled the development of highly potent and selective drug candidates, particularly in the field of kinase inhibition, underscoring the enduring importance of 2-amino-5-bromothiazole derivatives in the drug discovery pipeline.

References

Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3][4] This has led to the inclusion of the thiazole moiety in numerous clinically approved drugs such as the antiretroviral Ritonavir, the antifungal Abafungin, and the anticancer agent Tiazofurin.[2][5] This technical guide provides an in-depth overview of the preliminary in-vitro screening methodologies for newly synthesized thiazole-based compounds, complete with experimental protocols, data summaries, and workflow visualizations to aid researchers in drug discovery and development.

Anticancer Activity Screening: Cytotoxicity Assays

A primary step in identifying potential anticancer agents is to evaluate their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The thiazole-based compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 hours).[9]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the mitochondrial reductase enzymes in living cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7][9]

Data Presentation: Cytotoxicity of Thiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
Compound 4 MCF-7 (Breast)5.73[10]
MDA-MB-231 (Breast)12.15[10]
3-Nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21[11]
Hydrazinyl Thiazole II C6 (Glioma)3.83[11]
Compound 6 A549 (Lung)12.0 ± 1.73 µg/mL[4]
C6 (Glioma)3.83 ± 0.76 µg/mL[4]
Imidazo[2,1-b]thiazole 12 A549 (Lung)0.78[10]
Thiazole-fused 4a A549 (Lung)Most Potent in Study[10]
Thiazole-fused 4d MCF-7 (Breast)Most Potent in Study[10]
Thiazolidinone 6c SK-MEL-28 (Melanoma)3.46[9]

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells into 96-well Plate A->B C Add Thiazole Compounds (Varying Concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[3] The microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[12]

Experimental Protocol: Broth Microdilution Method
  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized inoculum density.[12][13]

  • Compound Dilution: A serial two-fold dilution of the thiazole compounds is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microbes, no compound) and negative control wells (broth, no microbes) are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This is determined by visual inspection or by measuring optical density.

  • MBC/MFC Determination: To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC or MFC.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)MBC/MFC (mg/mL)Reference
Compound 37c Bacteria & Fungi93.7 - 46.9-[13]
Compound 3 Various Bacteria230 - 7000.47 - 0.94[12]
Compound 9 Various Fungi60 - 2300.11 - 0.47[12]
Thiazole 1 MRSA Strains1.3-[14]
Amino-substituted 11 Bacteria & Fungi6.25 - 12.5-[1]
Compound 41 C. krusei0.12-[1]
Compound 43a S. aureus, E. coli16.1 µM-[13]
Compound 43b A. niger16.2 µM-[13]
Compound 43d C. albicans15.3 µM-[13]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare Serial Dilutions of Thiazole Compounds in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24-48h) C->D E Visually Inspect for Growth D->E F Record MIC: Lowest Concentration with No Visible Growth E->F G Subculture from Wells with No Growth onto Agar F->G H Incubate Agar Plates G->H I Record MBC/MFC: Lowest Concentration with No Colonies H->I

Caption: Workflow for MIC and MBC/MFC determination.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making antioxidants a key therapeutic target. Thiazole derivatives have been investigated for their ability to scavenge free radicals.[15][16]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [17]

  • Reaction Mixture: A solution of the thiazole compound in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH radical.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [15][17]

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance. An aliquot of this solution is mixed with the test compound.

  • Measurement: The absorbance is read after a set time (e.g., 6 minutes). A decrease in absorbance indicates scavenging of the radical.

  • Calculation: The scavenging activity is calculated relative to a standard antioxidant like Trolox or ascorbic acid.[18]

Data Presentation: Antioxidant Activity of Thiazole Derivatives
Compound/DerivativeAssayActivity MetricValueReference
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate DPPHIC5064.75 ppm[16]
Catechol Hydrazinyl-Thiazole (CHT) ABTSScavenging Activity3.16 times more intense than Trolox[18]
Phenolic Thiazole 5a ABTSIC50Lower than ascorbic acid[17]
Phenolic Thiazole 7b ABTSIC50Lower than ascorbic acid[17]
Phenolic Thiazole 8a ABTSIC50Lower than ascorbic acid[17]
Compound 7j Multiple AssaysAntioxidant ActivitySignificantly enhanced vs. standards[19]
Compound 7k Multiple AssaysAntioxidant ActivitySignificantly enhanced vs. standards[19]

Visualization: Antioxidant Assay Workflow (DPPH Example)

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Thiazole Compound Solutions (Test Samples) D Mix Test/Standard Sample with DPPH Solution A->D B Prepare DPPH Radical Solution (Violet) B->D C Prepare Standard (e.g., Ascorbic Acid) C->D E Incubate in Dark (e.g., 30 min) D->E F Measure Absorbance (~517 nm) E->F G Calculate % Scavenging Activity F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CA), and kinases.[20][21][22]

Experimental Protocol: General Enzyme Inhibition Assay (Ellman's Method for AChE)

This protocol is based on Ellman's method for determining cholinesterase activity, a common target for Alzheimer's disease research.[23]

  • Reagents: Prepare phosphate buffer, a solution of the test compound (inhibitor), acetylcholinesterase (AChE) enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide).

  • Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the thiazole compound for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: DTNB is added, followed by the substrate (acetylthiocholine iodide) to start the reaction.

  • Detection: The enzyme hydrolyzes the substrate, producing thiocholine. Thiocholine then reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance over time (e.g., at 412 nm).

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then calculated.[23]

Data Presentation: Enzyme Inhibition by Thiazole Derivatives
Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Compound 10 Acetylcholinesterase (AChE)103.24[21]
Compound 16 Acetylcholinesterase (AChE)108.94[21]
Compound 4e Acetylcholinesterase (AChE)25,500 ± 2,120 (25.5 µg/mL)[23]
Compound 4c VEGFR-2150[7]
Compound 3j MAO-B27 ± 1[24]
Compound 3t MAO-B25 ± 1[24]
Thiazole-methylsulfonyl 2a hCA I39,380[22]
Thiazole-methylsulfonyl 2h hCA II39,160[22]

Visualization: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme, Substrate, and Detection Reagent C Pre-incubate Enzyme with Inhibitor A->C D Add Substrate and Detection Reagent to Initiate Reaction A->D B Prepare Serial Dilutions of Thiazole Compound (Inhibitor) B->C C->D E Monitor Reaction Rate (e.g., Spectrophotometrically) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Autophosphorylation & Downstream Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Activation Raf Raf VEGFR2->Raf Autophosphorylation & Downstream Activation PKC PKC PLC->PKC Proliferation Gene Expression: - Proliferation - Survival - Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole Derivative (e.g., Compound 4d) Inhibitor->VEGFR2 Inhibits Kinase Activity

References

The Impact of Bromine Substitution on the Biological Activity of the Thiazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Its versatility allows for a wide range of therapeutic applications, from antimicrobial and anticancer to anti-inflammatory agents. A key strategy in modulating the potency and selectivity of thiazole-based compounds is the introduction of substituents on the thiazole ring. Among these, bromine substitution has emerged as a significant approach to enhance biological activity. This technical guide provides an in-depth analysis of the role of bromine substitution on the activity of the thiazole ring, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Influence of Bromine Substitution on Biological Activity: Quantitative Insights

The introduction of a bromine atom to the thiazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. These modifications, in turn, can significantly impact the compound's interaction with biological targets, leading to enhanced or altered activity. The following tables summarize the quantitative effects of bromine substitution on the anticancer and antimicrobial activities of various thiazole derivatives.

Anticancer Activity

The cytotoxic effects of brominated thiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity, with lower values indicating higher potency.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4b 2-[2-[3-Bromo-4-hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
4b 2-[2-[3-Bromo-4-hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
14e Thiazole derivative with meta-chlorine substitutionMDA-MB-231 (Breast)Strong antimigration activityNot specifiedNot specified
14f Thiazole derivative with meta-chlorine substitutionMDA-MB-231 (Breast)Strong antimigration activityNot specifiedNot specified
Antimicrobial Activity

Bromine substitution has also been shown to enhance the antimicrobial properties of thiazole derivatives. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
87 Bromo-substituted thiazole derivativeAspergillus niger"Best antifungal activity"Not specifiedNot specified
89 Bromo-substituted thiazole derivativeAspergillus niger"Best antifungal activity"Not specifiedNot specified
90 Bromo-substituted thiazole derivativeAspergillus niger"Best antifungal activity"Not specifiedNot specified
11 2,5-dichloro thienyl-substituted thiazole with amino/8-quinolinyl moietiesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5Not specifiedNot specified
16 2-phenylacetamido-thiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25Not specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Synthesis of Brominated Thiazole Derivatives

A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.

General Procedure for Hantzsch Thiazole Synthesis:

  • Reaction Setup: A mixture of an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol), a thioamide (e.g., thiourea) (1 mmol), and a substituted benzaldehyde (1 mmol) is prepared.

  • Catalyst and Solvent: A reusable catalyst such as silica-supported tungstosilisic acid (15 mol%) is added to the mixture in a solvent system like ethanol/water (1:1, 5 mL).

  • Reaction Conditions: The reaction mixture is refluxed with stirring for 2 to 3.5 hours at 65°C. Alternatively, the reaction can be carried out under ultrasonic irradiation for 1.5 to 2 hours at room temperature.

  • Workup: The resulting solid product is filtered and washed with ethanol. The solid is then dissolved in acetone, and the catalyst is removed by filtration.

  • Purification: The filtrate is evaporated under vacuum, and the final product is dried in an oven at 60°C.

Synthesis of 2-Amino-5-bromothiazole:

  • Reaction Setup: 2-Aminothiazole (400 mg, 4 mmol) is dissolved in 16 mL of acetic acid and cooled to 0°C.

  • Bromination: Bromine (408 µL, 8 mmol) is added dropwise to the solution.

  • Reaction: The mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, the reaction mixture is neutralized to pH 7-8 with a saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: The product is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield 5-bromothiazol-2-amine.[1]

Biological Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., brominated thiazole derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 15 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 560 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

This method is used to determine the antimicrobial activity of a compound.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Visualization

Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for thiazole-based inhibitors.

PI3K_Akt_mTOR_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth |--|

Figure 1: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow for Synthesis and Biological Evaluation of Brominated Thiazoles

experimental_workflow Start Starting Materials (α-haloketone, thioamide) Synthesis Hantzsch Thiazole Synthesis or other bromination methods Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BiologicalScreening Biological Screening Characterization->BiologicalScreening Anticancer Anticancer Assays (MTT, etc.) BiologicalScreening->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) BiologicalScreening->Antimicrobial DataAnalysis Data Analysis (IC50, MIC determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization

Figure 2: A generalized workflow for the synthesis and evaluation of brominated thiazole derivatives.

Conclusion

The strategic incorporation of bromine into the thiazole scaffold represents a powerful tool in the medicinal chemist's arsenal for enhancing the biological activity of these versatile heterocyclic compounds. The evidence presented in this guide demonstrates that bromine substitution can significantly improve the anticancer and antimicrobial potency of thiazole derivatives. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel brominated thiazoles. Furthermore, the visualization of the PI3K/Akt/mTOR signaling pathway highlights a key mechanism through which these compounds may exert their therapeutic effects. Continued exploration of the structure-activity relationships of brominated thiazoles holds great promise for the development of next-generation therapeutics with improved efficacy and selectivity.

References

Isopropyl group steric effects in thiazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Steric Effects of Isopropyl Groups in Thiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1] The substitution pattern on this heterocyclic core is critical for modulating physicochemical properties and biological activity. The isopropyl group, a small yet sterically demanding alkyl substituent, imparts unique properties to thiazole-containing molecules. Its bulk can significantly influence reaction outcomes during synthesis, alter the molecule's conformation, and dictate its interaction with biological targets. This guide provides a comprehensive analysis of the steric effects of the isopropyl group in thiazole compounds, covering synthesis, characterization, structure-activity relationships (SAR), and detailed experimental methodologies.

Synthesis of Isopropyl-Substituted Thiazoles: Navigating Steric Hindrance

The most prevalent method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4] The introduction of a bulky isopropyl group, either on the thioamide or the α-halocarbonyl component, can present steric challenges that affect reaction rates and yields.

The synthesis of 2-isopropylthiazole derivatives, for instance, requires the use of 2-methylpropanethioamide (isobutyrothioamide). The steric bulk of the isopropyl group on the thioamide can hinder the initial nucleophilic attack of the sulfur atom on the α-halocarbonyl. Similarly, synthesizing 4- or 5-isopropylthiazoles involves α-haloketones bearing an isopropyl group, where the steric hindrance is adjacent to the reaction center. Despite this, various isopropyl-thiazole compounds have been successfully synthesized, often by optimizing reaction conditions such as temperature and solvent.[5][6]

A common synthetic pathway involves the reaction of isobutyric acid with thionyl chloride, followed by a thioamination reaction to produce the necessary isobutyrothioamide intermediate.[6] This intermediate is then cyclized with a suitable α-halocarbonyl or its equivalent.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. The steric bulk of an isopropyl group can influence the rate of these steps.

Hantzsch_Synthesis Thioamide Thioamide (e.g., Isobutyrothioamide for 2-isopropyl) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack HaloKetone α-Haloketone (e.g., with isopropyl group for 4- or 5-isopropyl) HaloKetone->Intermediate1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole Isopropyl-Substituted Thiazole Hydroxythiazoline->Thiazole Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols and Data

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key synthetic steps and summarize relevant quantitative data.

Detailed Experimental Protocol: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

  • To a reaction vessel, add 2,2-dimethyl-4-methylene-1,3-dioxane as the starting material.

  • Perform an addition reaction with a halogenating agent (e.g., N-bromosuccinimide) in an appropriate solvent.

  • Introduce 2-methylpropanethioamide to the reaction mixture.

  • Heat the mixture to undergo a condensation reaction, yielding 2-isopropyl-4-hydroxymethylthiazole.

  • Purify the product using column chromatography.

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃): δ 1.36 (d, J=8.0Hz, 6H), 3.24-3.32 (m, 1H), 3.98 (bs, 1H), 4.72 (s, 2H), 7.03 (s, 1H).[5]

  • MS (Mass Spectrometry): m/z 158 [M+1]⁺.[5]

Detailed Experimental Protocol: Chlorination and Amination

This protocol describes the conversion of the hydroxymethyl intermediate into a key precursor for drugs like Ritonavir.[5]

Step 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole

  • Dissolve 2-isopropyl-4-hydroxymethylthiazole (6.0 g) in dichloromethane (60 mL) in a 100 mL flask.

  • Cool the stirred solution to 5°C in an ice bath.

  • Add thionyl chloride (6.6 g) dropwise to the solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding sodium carbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Step 3: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

  • In a 250 mL flask, combine 2-isopropyl-4-chloromethylthiazole (8.5 g) with a 40% aqueous methylamine solution (90 mL).

  • Heat the mixture to 50-60°C and allow it to react overnight.

  • After cooling, add dichloromethane (80 mL) and isopropanol (20 mL).

  • Stir and separate the layers. Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data: Synthesis Yields

The steric hindrance of the isopropyl group can influence reaction yields. The table below summarizes reported yields for the synthesis of a key Ritonavir intermediate.

StepProductReported YieldReference
Chlorination of 2-isopropyl-4-hydroxymethylthiazole2-Isopropyl-4-chloromethylthiazole72-99%[5]
Amination of 2-isopropyl-4-chloromethylthiazole2-Isopropyl-4-(methylaminomethyl)thiazole59-70%[5]

Steric Effects on Biological Activity: SAR Studies

The size and orientation of the isopropyl group play a significant role in the interaction of thiazole compounds with their biological targets. Structure-activity relationship (SAR) studies reveal that this steric bulk can be either beneficial or detrimental to activity, depending on the specific target protein's binding pocket topology.

For example, in a series of thiazole derivatives evaluated for antimalarial activity, the presence of an isopropyl group at the C5 position of the thiazole ring was found to be favorable for the compound's biological activity.[4] In contrast, for other targets, the bulkiness of the isopropyl group might lead to steric clashes, reducing binding affinity. SAR studies on certain antimicrobial thiazoles have shown that substitutions with different alkyl or aryl groups at various positions on the ring dramatically alter the activity, highlighting the importance of steric and electronic properties.[7][8]

Quantitative Data: Biological Activity

The following table presents minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected thiazole compounds, illustrating the impact of substitutions on activity.

Compound ClassTarget Organism/Cell LineActivity MetricValue (mg/mL or µM)Reference
Thiazole-phthalazine hybrid (Compound 4)E. coliMIC/MBC0.17/0.23[9]
Thiazole derivative (Compound 3)S. TyphimuriumMIC/MBC0.23/0.47[9]
Thiazole-1,3,5-triazine hybridP. falciparum (Dd-2)IC5011.29 - 40.92[4]
2-Hydrazinylthiazole (Compound 28)P. falciparumIC500.648[4]
4-Hydroxybenzylidene hydrazinyl-thiazole (4c)MCF-7 (Cancer Cell Line)IC502.57[10]

Visualization of Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an isopropyl-thiazole derivative.

Synthesis_Workflow Start Starting Materials (e.g., Isobutyric Acid, α-Haloketone) Reaction Chemical Reaction (e.g., Hantzsch Synthesis) Start->Reaction Quench Reaction Quenching & Workup Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Isopropyl- Thiazole Compound Characterization->Final

Caption: From reactants to pure product: a standard synthesis workflow.

Biological Screening Cascade

This diagram outlines the logical progression for evaluating the biological efficacy of newly synthesized compounds.

Biological_Screening Compound Synthesized Isopropyl-Thiazole Compound PrimaryScreen Primary Screening (e.g., Single Concentration Antimicrobial Assay) Compound->PrimaryScreen HitIdent Hit Identification (Activity > Threshold?) PrimaryScreen->HitIdent DoseResponse Dose-Response Assay (IC50 / MIC Determination) HitIdent->DoseResponse Yes Inactive Inactive HitIdent->Inactive No SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Logical flow for the biological evaluation of novel compounds.

Conclusion

The isopropyl group exerts a profound steric influence on the synthesis, properties, and biological function of thiazole compounds. While its bulk can pose synthetic challenges, it also provides a critical tool for medicinal chemists to fine-tune molecular conformation and optimize interactions within protein binding pockets. Understanding these steric effects is paramount for the rational design of novel thiazole-based therapeutics. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique characteristics of the isopropyl substituent in drug discovery and development.

References

5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that bind to biological targets with high ligand efficiency. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its synthetic tractability and ability to participate in various biological interactions make it an attractive core for fragment library development.

This technical guide focuses on 5-Bromo-4-isopropylthiazol-2-amine , a specific 2-aminothiazole fragment that offers key advantages for library synthesis. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for rapid and diverse structural elaboration. The 2-amino group serves as a nucleophile for amide bond formation and other derivatizations. The isopropyl group at the 4-position provides a degree of lipophilicity and steric bulk that can be explored for interactions with hydrophobic pockets in target proteins.

This document provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound in the synthesis of fragment-based libraries. It also addresses the important consideration of the potential for 2-aminothiazoles to act as "frequent hitters" in biological screens and the necessity of robust hit validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its suitability as a fragment for FBDD, aligning with the "Rule of Three" which generally defines a good fragment as having a molecular weight < 300 Da, cLogP ≤ 3, and fewer than 3 hydrogen bond donors and acceptors.

PropertyValueSource
CAS Number 1025700-49-5--INVALID-LINK--
Molecular Formula C₆H₉BrN₂S--INVALID-LINK--
Molecular Weight 221.12 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Predicted pKa 4.66 ± 0.10Guidechem
Predicted LogP 3.19Guidechem
Hydrogen Bond Donors 1Smolecule
Hydrogen Bond Acceptors 3Smolecule
Heavy Atom Count 10Smolecule
Rotatable Bond Count 1Smolecule

Synthesis

Step 1: Synthesis of 2-Amino-4-isopropylthiazole

The first step involves the Hantzsch condensation of 1-bromo-3-methyl-2-butanone with thiourea. 1-Bromo-3-methyl-2-butanone can be prepared from the bromination of 3-methyl-2-butanone.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product1 Product of Step 1 3-Methyl-2-butanone 3-Methyl-2-butanone 1-Bromo-3-methyl-2-butanone 1-Bromo-3-methyl-2-butanone 3-Methyl-2-butanone->1-Bromo-3-methyl-2-butanone Bromination (e.g., Br2, HBr) Thiourea Thiourea 2-Amino-4-isopropylthiazole 2-Amino-4-isopropylthiazole Thiourea->2-Amino-4-isopropylthiazole 1-Bromo-3-methyl-2-butanone->2-Amino-4-isopropylthiazole Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux)

Step 2: Bromination of 2-Amino-4-isopropylthiazole

The second step is the regioselective bromination of the electron-rich thiazole ring at the 5-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

G cluster_start2 Starting Material cluster_product2 Final Product 2-Amino-4-isopropylthiazole 2-Amino-4-isopropylthiazole This compound This compound 2-Amino-4-isopropylthiazole->this compound Bromination (e.g., NBS or Br2/AcOH)

Application in Fragment-Based Library Synthesis

The strategic placement of the bromine atom and the amino group on the this compound core makes it an ideal starting point for the construction of diverse fragment libraries.

Library Synthesis Workflow

A typical workflow for synthesizing a library from this fragment would involve parallel synthesis techniques to introduce a variety of substituents at the 5-position via Suzuki coupling and at the 2-amino position via amide coupling.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Diverse Boronic Acids Diverse Boronic Acids Diverse Boronic Acids->Suzuki Coupling Diverse Carboxylic Acids Diverse Carboxylic Acids Amide Coupling Amide Coupling Diverse Carboxylic Acids->Amide Coupling Suzuki Coupling->Amide Coupling Purification Purification Amide Coupling->Purification Fragment Library Fragment Library Purification->Fragment Library

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound and its subsequent use in library synthesis. These protocols are based on general procedures for similar transformations and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-4-isopropylthiazole

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 1-bromo-3-methyl-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-amino-4-isopropylthiazole.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-4-isopropylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-4-isopropylthiazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Amide Coupling of the 2-Amino Group

Materials:

  • Substituted 2-aminothiazole derivative (from Protocol 3)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF.

  • Add the coupling agent (1.2 eq) and the base (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the substituted 2-aminothiazole derivative (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final amide product by column chromatography or preparative HPLC.

Hit Identification and Validation

While the 2-aminothiazole scaffold is attractive, it is also known to be a "frequent hitter" in high-throughput screening campaigns. This means that compounds containing this moiety may show activity in a wide range of assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology. Therefore, rigorous hit validation is critical.

G Primary Screen Primary Screen Dose-Response Confirmation Dose-Response Confirmation Primary Screen->Dose-Response Confirmation Initial Hits Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Confirmed Actives Biophysical Methods (SPR, NMR, etc.) Biophysical Methods (SPR, NMR, etc.) Orthogonal Assay->Biophysical Methods (SPR, NMR, etc.) Target-Specific Hits Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Biophysical Methods (SPR, NMR, etc.)->Structure-Activity Relationship (SAR) Binding Confirmed Validated Hit Validated Hit Structure-Activity Relationship (SAR)->Validated Hit SAR Established

Hypothetical Signaling Pathway Modulation

Libraries derived from the this compound scaffold could potentially modulate a variety of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, derivatives could be designed to inhibit protein kinases, a major class of drug targets.

G

Conclusion

This compound represents a valuable and versatile fragment for the synthesis of diverse chemical libraries for fragment-based drug discovery. Its strategic functionalization allows for rapid elaboration using robust and well-established chemical transformations. While the potential for promiscuous binding of 2-aminothiazole derivatives necessitates careful hit validation, the scaffold's proven track record in successful drug discovery campaigns underscores its importance. The methodologies and considerations outlined in this technical guide provide a solid foundation for researchers to effectively utilize this fragment in their quest for novel therapeutic agents.

Methodological & Application

Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical and versatile methods for the preparation of these valuable heterocyclic compounds.[3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. This document provides detailed protocols and application notes for the synthesis of 2-aminothiazoles via the Hantzsch reaction, including conventional, solvent-free, and catalytic one-pot procedures.

Reaction Mechanism

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism involving the reaction of an α-halocarbonyl compound with a thiourea. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack hx HX reagents->hx intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration h2o H₂O intermediate2->h2o

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols

This section provides detailed methodologies for three distinct Hantzsch synthesis protocols, offering flexibility in terms of reaction conditions and environmental impact.

Protocol 1: Conventional Synthesis in Solution

This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at elevated temperatures.

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Protocol 2: Solvent-Free Synthesis

This eco-friendly protocol avoids the use of solvents, offering a rapid and efficient alternative.[4]

Materials:

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Thiourea (1.0 mmol)

  • Mortar and pestle or a small reaction vial

  • Heating source (e.g., hot plate or oil bath)

Procedure:

  • Place the substituted 2-bromoacetophenone (1.0 mmol) in a mortar or a small glass vial.

  • Gently heat the α-bromoacetophenone until it melts.[4]

  • Add thiourea (1.0 mmol) to the molten ketone.

  • Grind the mixture with a pestle or stir vigorously. The reaction is often exothermic and proceeds rapidly, sometimes within seconds.[4]

  • The reaction mixture will solidify upon completion.

  • Allow the mixture to cool to room temperature.

  • Wash the solid product with water or ethanol to remove any unreacted starting materials and the hydrobromide salt of the product.[4]

  • The resulting solid is often pure enough for most applications. If further purification is needed, recrystallization can be performed.

Protocol 3: One-Pot Catalytic Synthesis

This efficient one-pot procedure starts from an aromatic methyl ketone, generating the α-haloketone in situ followed by cyclization.[1]

Materials:

  • Aromatic methyl ketone (1.0 mmol)

  • Copper(II) bromide (CuBr₂) (2.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.0 mmol).[1]

  • Add 15 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The α-bromination of the ketone will occur. This step can be monitored by TLC.

  • After the formation of the α-bromo intermediate (typically 1-2 hours), add thiourea (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture for an additional 2-4 hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields and reaction times for the Hantzsch synthesis of various 2-aminothiazole derivatives under different reaction conditions.

Table 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles

EntryAryl GroupReaction Time (h)Yield (%)Reference
1Phenyl385[1]
24-Methoxyphenyl2.590[1]
34-Chlorophenyl482[1]
44-Nitrophenyl478[1]

Table 2: Solvent-Free Synthesis of 4-Aryl-2-aminothiazoles

EntryAryl GroupReaction Time (s)Yield (%)Reference
1Phenyl~592[4]
24-Bromophenyl~593[4]
34-Fluorophenyl~588[4]
44-Nitrophenyl~1075[4]

Table 3: One-Pot Catalytic Synthesis from Aryl Methyl Ketones

EntryAryl Methyl KetoneReaction Time (h)Yield (%)Reference
1Acetophenone487[1]
24-Methoxyacetophenone3.590[1]
34-Fluoroacetophenone585[1]
42-Acetylnaphthalene482[1]

Application in Drug Development: The Case of Dasatinib

The 2-aminothiazole moiety is a key component of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is responsible for the proliferation of leukemia cells, as well as other kinases such as the SRC family.[3][6]

Dasatinib_Pathway cluster_cell Leukemia Cell BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibition

Caption: Dasatinib's mechanism of action in CML.

The synthesis of key intermediates for Dasatinib often utilizes the Hantzsch reaction to construct the central 2-aminothiazole ring, highlighting the importance of this synthetic protocol in the development of modern anticancer therapeutics.[7]

Experimental Workflow

The general workflow for the synthesis and purification of 2-aminothiazoles via the Hantzsch reaction is depicted below.

Experimental_Workflow Start Start Mixing Mix Reactants (α-Haloketone & Thiourea) Start->Mixing Reaction Reaction (Heating/Stirring) Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure 2-Aminothiazole Characterization->End

Caption: General experimental workflow for Hantzsch synthesis.

Conclusion

The Hantzsch synthesis remains a cornerstone for the preparation of 2-aminothiazoles, a critical scaffold in drug discovery and development. The protocols outlined in this document offer a range of methodologies, from traditional to more sustainable approaches, that can be adapted to various research needs. The provided data and diagrams aim to facilitate the practical application of this important reaction for researchers in academia and industry.

References

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-4-isopropylthiazol-2-amine from Thioamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives, particularly 2-aminothiazoles, are crucial heterocyclic scaffolds frequently found in pharmaceuticals due to their wide range of biological activities.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-4-isopropylthiazol-2-amine, a valuable building block in medicinal chemistry. The synthesis begins with the preparation of an α-haloketone intermediate, followed by the classical Hantzsch Thiazole Synthesis using a thioamide, and concludes with regioselective bromination.[3][4][5]

Overall Synthetic Workflow

The synthesis is accomplished via a two-stage process. The first stage involves the Hantzsch condensation of an α-bromoketone with thiourea to form the 2-amino-4-isopropylthiazole core. The second stage is the electrophilic bromination at the 5-position of the thiazole ring.

Synthesis_Workflow Synthetic Pathway for this compound cluster_0 Step 1a: α-Bromination cluster_1 Step 1b: Hantzsch Thiazole Synthesis cluster_2 Step 2: Electrophilic Bromination SM1 4-Methyl-2-pentanone INT1 3-Bromo-4-methyl-2-pentanone SM1->INT1 Br₂ Acetic Acid INT2 4-isopropylthiazol-2-amine INT1->INT2 Methanol Reflux Thiourea Thiourea Thiourea->INT2 Methanol Reflux FP This compound INT2->FP NBS or Br₂ Solvent

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 3-Bromo-4-methyl-2-pentanone

This protocol describes the α-bromination of 4-methyl-2-pentanone to yield the necessary α-haloketone intermediate.

Materials:

  • 4-Methyl-2-pentanone (isobutylmethylketone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-methyl-2-pentanone (10.01 g, 100.0 mmol) in glacial acetic acid (200 mL).[6]

  • Prepare a solution of bromine (16.14 g, 101.0 mmol) in glacial acetic acid (10 mL) in a dropping funnel.

  • Add the bromine solution dropwise to the ketone solution at room temperature with constant stirring.

  • After the addition is complete, stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into water (400 mL) and extract the product with dichloromethane (4 x 80 mL).[6]

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and water (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.

  • Purify the crude product by vacuum distillation (b.p. 60–62°C, 12 mmHg) to obtain pure 3-bromo-4-methyl-2-pentanone.[6]

Protocol 2: Synthesis of 4-isopropylthiazol-2-amine

This protocol details the Hantzsch thiazole synthesis to form the core heterocyclic ring.

Materials:

  • 3-Bromo-4-methyl-2-pentanone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, Büchner funnel.

Procedure:

  • In a 50 mL round-bottom flask, combine 3-bromo-4-methyl-2-pentanone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (10 mL) and a stir bar to the flask.

  • Attach a condenser and heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • After completion, remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a beaker containing 5% Na₂CO₃ solution (40 mL) and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[7]

  • Filter the resulting solid precipitate through a Büchner funnel, washing the filter cake with cold water.

  • Allow the collected solid to air dry to obtain 4-isopropylthiazol-2-amine. The product is often pure enough for the next step without further purification.[3]

Protocol 3: Synthesis of this compound

This protocol describes the final bromination of the 2-aminothiazole ring at the 5-position.

Materials:

  • 4-isopropylthiazol-2-amine

  • N-Bromosuccinimide (NBS) or Bromine

  • Suitable solvent (e.g., Chloroform, Acetic Acid)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve 4-isopropylthiazol-2-amine (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine in the same solvent) (1.0-1.1 eq) to the stirred solution. The 5-position of the 2-aminothiazole nucleus is activated for electrophilic substitution.[8]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields.

Step Reaction Key Reagents Solvent Temp. Time Yield
1a α-Bromination 4-Methyl-2-pentanone, Br₂ Acetic Acid R.T. Overnight 24% (distilled)[6]
1b Hantzsch Synthesis 3-Bromo-4-methyl-2-pentanone, Thiourea Methanol Reflux 30-60 min High (typical)[3]

| 2 | Bromination | 4-isopropylthiazol-2-amine, NBS/Br₂ | Chloroform/Acetic Acid | 0°C to R.T. | 1-3 h | Good-Excellent |

Table 2: Characterization Data for Intermediate 3-Bromo-4-methyl-2-pentanone. [6]

Analysis Data
Appearance Brown Oil
Boiling Point 60 – 62°C (12mmHg)
IR (neat) ν cm⁻¹ 2967, 2874, 1721 (C=O), 1467, 1389, 1370, 1289, 1190, 1148, 1041, 948, 827
¹H NMR (300 MHz, CDCl₃) δ 0.96 (d, J = 6.3 Hz, 3 H), 1.11 (d, J = 6.6 Hz, 3 H), 2.14 - 2.30 (m, 1 H), 2.35 (s, 3 H), 4.03 (d, J = 8 Hz, 1 H)*

| ¹³C NMR (75 MHz, CDCl₃) δ | 20.1, 26.3, 31.1, 63.0, 202.1 |

*Note: The original publication reports 2H for the signal at 4.03 ppm, which is likely a typographical error for a single methine proton.

References

Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a pivotal heterocyclic scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including antibiotics, anticancer agents, and anti-inflammatory drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This document provides detailed application notes and protocols for the synthesis of the thiazole ring, focusing on the most common and versatile methods.

Key Synthesis Methods

The formation of the thiazole ring can be achieved through several synthetic strategies. The most prominent methods include the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, each offering distinct advantages in accessing variously substituted thiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide or thiourea.[1] This method is valued for its simplicity and the broad availability of starting materials.

R¹, R², R³ = Alkyl, Aryl, H

Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate of 2-amino-4-phenylthiazole will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product in a vacuum oven to obtain the pure 2-amino-4-phenylthiazole.

The following table summarizes the yields of various thiazole derivatives synthesized via the Hantzsch method with different substrates.

α-HaloketoneThioamide/ThioureaProductReaction ConditionsYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleEthanol, Reflux, 3h87[2]
2-Chloro-1-(4-methoxyphenyl)ethanoneThiourea2-Amino-4-(4-methoxyphenyl)thiazoleEthanol, Reflux, 3h90[2]
2-Chloro-1-(4-fluorophenyl)ethanoneN-Phenylthiourea4-(4-Fluorophenyl)-N-phenylthiazol-2-amineEtOAc, Reflux, 4h70[2]
3-BromoacetylcoumarinThiourea3-(2-Aminothiazol-4-yl)coumarinEthanol, Reflux, 2h85[3]
2-Chloro-1-(naphthalen-2-yl)ethanoneThiourea4-(Naphthalen-2-yl)thiazol-2-amineEtOAc, Reflux, 3h82[2]
2-Chloro-1-(thiophen-2-yl)ethanoneN-AllylthioureaN-Allyl-4-(thiophen-2-yl)thiazol-2-amineEtOAc, Reflux, 4h75[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-oneEthanol/Water, 65°C, 3.5h82[4]

Microwave irradiation can significantly accelerate the Hantzsch synthesis, often leading to higher yields in shorter reaction times.[5][6][7]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative

  • Substituted N-phenylthiourea

  • Methanol

  • Microwave reactor

Procedure:

  • In a specialized microwave test tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1.0 eq) and the substituted N-phenylthiourea (1.0 eq).

  • Add methanol (2 mL) as the solvent.

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 90°C for 30 minutes under a pressure of 250 psi.[5]

  • After cooling, the product typically precipitates.

  • Collect the solid by filtration and wash with cold ethanol to obtain the pure product.

| α-Haloketone | Thiourea | Product | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, 90°C, 30 min | 95 |[5] | | 2-Chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | N-(4-Methylphenyl)thiourea | N-(4-Methylphenyl)-4-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, 90°C, 30 min | 92 |[5] | | 3-Bromoacetylcoumarin | 4-Methyl-3-thiosemicarbazide | 3-(2-(2-(4-Methylbenzylidene)hydrazinyl)thiazol-4-yl)coumarin | Ethanol, 60°C, 10 min | 78 |[7] |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[7][8] This reaction is particularly useful for accessing thiazoles with an amino group at the C5 position.

R¹, R² = Alkyl, Aryl, H, CN, COOEt X = S, O

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide (or related reagent). This is followed by an intramolecular cyclization where the sulfur attacks the nitrile group, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[7]

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Stirring plate and stir bar

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • The product will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-amino-2-mercaptothiazole.

α-AminonitrileSulfur SourceProductReaction ConditionsYield (%)Reference
AminoacetonitrileDithiophenylacetic acid5-Amino-2-benzylthiazoleRoom TemperatureGood[7]
Ethyl aminocyanoacetateDithiophenylacetic acid5-Amino-4-carbethoxy-2-benzylthiazoleRoom TemperatureGood[7]
AminoacetonitrileCarbon disulfide5-Amino-2-mercaptothiazolePyridine/Ethanol, RT, 24hModerate[8]

Visualization of Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the Hantzsch thiazole synthesis mechanism and the role of thiazole derivatives in key signaling pathways.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product alpha_haloketone α-Haloketone s_alkylation S-Alkylation alpha_haloketone->s_alkylation Reacts with thioamide Thioamide/ Thiourea thioamide->s_alkylation cyclization Intramolecular Cyclization s_alkylation->cyclization Intermediate dehydration Dehydration cyclization->dehydration Intermediate thiazole Thiazole Derivative dehydration->thiazole

Hantzsch Thiazole Synthesis Workflow

PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->AKT Inhibits Thiazole_Inhibitor->mTOR Inhibits

PI3K/AKT/mTOR Pathway Inhibition

VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits

VEGFR-2 Pathway Inhibition

Conclusion

This document provides a detailed guide to the synthesis of the thiazole ring, a critical component in many pharmaceutical compounds. The Hantzsch and Cook-Heilbron syntheses are powerful tools for accessing a wide variety of thiazole derivatives. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The diagrams of key signaling pathways highlight the importance of thiazole-based compounds as potential therapeutic agents. Further exploration and optimization of these synthetic methods will continue to drive the discovery of novel and effective thiazole-containing drugs.

References

Application of 5-Bromo-4-isopropylthiazol-2-amine in Medicinal Chemistry: A Scarcity of Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

While the 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties, research detailing the specific activities of the 5-bromo-4-isopropyl substituted variant is conspicuously absent. This suggests that 5-Bromo-4-isopropylthiazol-2-amine may be a novel or under-investigated compound in the field of medicinal chemistry.

General Information on this compound

Below is a summary of the basic chemical information available from various suppliers.

PropertyValue
Molecular Formula C₆H₉BrN₂S
Molecular Weight 221.12 g/mol
CAS Number 1025700-49-5
Appearance Solid
SMILES CC(C)c1c(Br)sc(N)n1
InChI Key PLPKYAYJIVQOEL-UHFFFAOYSA-N

Potential as a Synthetic Intermediate

Given its structure, this compound holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of three key functional groups offers multiple avenues for chemical modification:

  • 2-Amino Group: Can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be a key participant in condensation reactions to form fused heterocyclic systems.

  • 5-Bromo Group: Serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents at this position. It can also be displaced by nucleophiles under certain conditions.

  • 4-Isopropyl Group: This lipophilic group can influence the pharmacokinetic properties of potential drug candidates, such as solubility, membrane permeability, and metabolic stability.

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program. This represents a general approach for elaborating on a 2-aminothiazole scaffold and is not based on any specific published research for this particular compound.

G cluster_0 Starting Material cluster_1 Chemical Modifications cluster_2 Compound Library cluster_3 Biological Screening cluster_4 Lead Optimization start This compound mod1 Modification of 2-Amino Group (e.g., Acylation, Alkylation) start->mod1 mod2 Modification at 5-Bromo Position (e.g., Suzuki Coupling) start->mod2 library Diverse Library of Novel Thiazole Derivatives mod1->library mod2->library screening High-Throughput Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening optimization Lead Optimization (SAR Studies) screening->optimization

Caption: Hypothetical workflow for drug discovery using this compound.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, this compound represents an unexplored starting point for the synthesis of novel compounds. The lack of existing literature provides an opportunity for original research into its potential biological activities. Future investigations could involve:

  • Synthesis of a diverse library of derivatives by exploiting the reactivity of the amino and bromo groups.

  • Screening of these derivatives against a wide range of biological targets, including kinases, proteases, and microbial enzymes, based on the known activities of other 2-aminothiazoles.

  • Publication of any significant findings to contribute to the collective knowledge of this area of medicinal chemistry.

Until such research is conducted and published, detailed application notes, experimental protocols, and quantitative data for this compound in medicinal chemistry remain unavailable.

Application Notes and Protocols for 5-Bromo-4-isopropylthiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Bromo-4-isopropylthiazol-2-amine as a versatile building block in the synthesis of novel therapeutic agents. While specific examples of bioactive compounds derived directly from this starting material are limited in published literature, the well-established importance of the 2-aminothiazole scaffold allows for the extrapolation of potential applications and experimental protocols.

Introduction to this compound

This compound is a heterocyclic compound featuring a 2-aminothiazole core. This structural motif is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The presence of a bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the amino group at the 2-position is readily derivatized, for instance, through acylation or sulfonylation. The isopropyl group at the 4-position can influence the steric and electronic properties of the molecule, potentially contributing to target binding and selectivity.

Potential Therapeutic Applications

The 2-aminothiazole core is a key feature in drugs with a wide range of therapeutic applications. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for development as:

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and immunology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

  • Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs. Derivatives of this compound could be explored for their potential as novel antibacterial or antifungal agents.

  • Antiviral Agents: Certain 2-aminothiazole-containing compounds have shown promise as antiviral agents, highlighting another potential avenue for drug discovery efforts.

Quantitative Data for Structurally Related 2-Amino-5-bromothiazole Derivatives

Due to the limited availability of specific biological data for derivatives of this compound, the following table summarizes the activity of structurally related 2-amino-5-bromothiazole compounds to provide a reference for potential efficacy.

Compound ClassTarget/AssayExample Compound(s)Activity (IC50/EC50)Reference
Antitumor AgentsHuman tumor cell linesN-(5-bromo-1,3-thiazol-2-yl)-benzamideNot specified[1]
Antitumor AgentsHuman tumor cell linesN-(5-bromo-1,3-thiazol-2-yl)-2-phenyl-acetamideNot specified[1]

Note: The data presented above is for related compounds and should be used as a general guide for the potential of this chemical class.

Experimental Protocols

The following are exemplary protocols for the derivatization of this compound. These are general procedures that may require optimization for specific substrates and reagents.

Exemplary Protocol 1: Acylation of the 2-Amino Group

This protocol describes a general method for the acylation of the 2-amino group of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride of choice (e.g., benzoyl chloride)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Exemplary Protocol 2: Suzuki Cross-Coupling at the 5-Bromo Position

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiazole ring.

Materials:

  • This compound derivative (e.g., the acylated product from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., potassium carbonate, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water, 4:1)

  • Standard laboratory glassware for reflux and inert atmosphere techniques

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-bromo-thiazole derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system to afford the desired coupled product.

  • Characterization: Confirm the structure of the purified product using analytical methods such as NMR and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in drug discovery.

G cluster_synthesis Exemplary Synthesis Pathway start This compound step1 Acylation (e.g., with R-COCl) start->step1 intermediate N-Acyl-5-bromo-4-isopropylthiazol-2-amine step1->intermediate step2 Suzuki Coupling (e.g., with Ar-B(OH)2) intermediate->step2 product Bioactive Candidate step2->product

Caption: Exemplary synthetic route for derivatizing the building block.

G cluster_workflow Drug Discovery Workflow A Library Synthesis from Building Block B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E Preclinical Development D->E

Caption: A typical workflow for a drug discovery campaign.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor Thiazole Derivative (Inhibitor) inhibitor->kinase2

Caption: A potential mechanism of action for a thiazole-based kinase inhibitor.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The thiazole moiety is a prevalent structural motif in a multitude of biologically active compounds and functional organic materials.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the thiazole core is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions stand out as a robust and powerful strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the precise modification of bromothiazole substrates. This document provides detailed application notes and standardized protocols for four major classes of palladium-catalyzed cross-coupling reactions involving bromothiazoles: Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry by providing reliable and highly efficient methods for bond construction under relatively mild conditions. These reactions generally involve the coupling of an organohalide (in this case, a bromothiazole) with an organometallic or amine coupling partner, facilitated by a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tuned to achieve high yields and selectivity.

Key Components:

  • Palladium Precatalyst: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are typically reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine-based ligands (e.g., PPh₃, XPhos, SPhos, BINAP) are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope.

  • Base: An appropriate base is required to facilitate key steps in the catalytic cycle, such as transmetalation or deprotonation.

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to ensure the stability of the catalytic system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between a bromothiazole and an organoboron reagent, such as a boronic acid or a boronate ester. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.

Comparative Data: Suzuki-Miyaura Coupling of Bromothiazoles
EntryBromothiazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
12-BromothiazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10094
24-Bromothiazole4-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (4:1)8591
35-Bromo-2-methylthiazoleThiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane9089
42-Bromo-4-phenylthiazoleNaphthalene-1-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11092

Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.

Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

Materials:

  • 2-Bromothiazole (1.0 mmol, 164 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed deionized water (0.5 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine 2-bromothiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube, then evacuate and backfill with argon. Repeat this process three times.

  • Add the toluene and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylthiazole.

Negishi Coupling

The Negishi coupling facilitates the formation of C-C bonds by reacting a bromothiazole with an organozinc reagent. This method is particularly effective for coupling with alkyl, aryl, and vinyl partners and often proceeds with high stereospecificity.[3]

Comparative Data: Negishi Coupling of Bromothiazoles
EntryBromothiazole SubstrateOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
12-BromothiazolePhenylzinc chloridePd(PPh₃)₄ (5)-THF6588
24-BromothiazoleEthylzinc bromidePdCl₂(dppf) (3)-THFRoom Temp92
32,4-DibromothiazoleMethylzinc chloridePd(PPh₃)₄ (5)-THF6092 (mono-alkylation)[4]
45-Bromo-2-phenylthiazoleAllylzinc bromidePd₂(dba)₃ (2)XPhos (4)Dioxane8085

Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.

Protocol: Negishi Coupling of 4-Bromothiazole with Ethylzinc Bromide

Materials:

  • 4-Bromothiazole (1.0 mmol, 164 mg)

  • Ethylzinc bromide (0.5 M solution in THF, 2.4 mL, 1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • Add 4-bromothiazole and PdCl₂(dppf) to a flame-dried Schlenk tube.

  • Seal the tube, then evacuate and backfill with argon (repeat 3x).

  • Add anhydrous THF (5 mL) via syringe.

  • Slowly add the ethylzinc bromide solution dropwise at room temperature over 5 minutes.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 4-ethylthiazole.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between a bromothiazole and a terminal alkyne.[5][6] This reaction, co-catalyzed by palladium and copper, is fundamental for synthesizing arylalkynes, which are key intermediates in drug discovery and materials science.[7]

Comparative Data: Sonogashira Coupling of Bromothiazoles
EntryBromothiazole SubstrateTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
12-BromothiazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6092
24-Bromothiazole1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane8087
35-Bromo-2-aminothiazoleEthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃DMF10085
42-Bromo-4-methylthiazoleCyclopropylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene7090

Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.

Protocol: Sonogashira Coupling of 2-Bromothiazole with Phenylacetylene

Materials:

  • 2-Bromothiazole (1.0 mmol, 164 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 122 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Anhydrous triethylamine (Et₃N, 3.0 mmol, 418 µL)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the tube with argon (repeat 3x).

  • Add anhydrous THF, followed by 2-bromothiazole, phenylacetylene, and triethylamine.

  • Stir the mixture at 60 °C for 8 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove insoluble salts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield 2-(phenylethynyl)thiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling bromothiazoles with primary or secondary amines. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.

Comparative Data: Buchwald-Hartwig Amination of Bromothiazoles
EntryBromothiazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
12-BromothiazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10095
24-BromothiazoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11088
35-BromothiazoleDiphenylaminePd(OAc)₂ (5)RuPhos (10)K₃PO₄t-BuOH10089
42-Bromo-4-phenylthiazolen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8091

Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on specific substrate and reaction conditions.

Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole with Morpholine

Materials:

  • 2-Bromothiazole (1.0 mmol, 164 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an argon-filled glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous toluene, 2-bromothiazole, and morpholine under a positive pressure of argon.

  • Seal the tube and heat the reaction at 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-(thiazol-2-yl)morpholine.

Visualized Workflows and Mechanisms

General Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromothiazole, Coupling Partner, Base, Catalyst, and Ligand in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature and Quench E->F Reaction Complete G Aqueous Workup (Extraction) F->G H Dry, Filter, and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X (Bromothiazole) PdII_RX R-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans R'-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R_R1 R-Pd(II)L_n-R' Trans->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Decision Tree for Reaction Selection

Decision_Tree Choosing the Right Cross-Coupling Reaction start What type of bond do you want to form? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_partner What is your coupling partner? cc_bond->cc_partner amine Amine cn_bond->amine boronic_acid Boronic Acid / Ester cc_partner->boronic_acid organozinc Organozinc cc_partner->organozinc alkyne Terminal Alkyne cc_partner->alkyne suzuki Use Suzuki-Miyaura Coupling boronic_acid->suzuki negishi Use Negishi Coupling organozinc->negishi sonogashira Use Sonogashira Coupling alkyne->sonogashira buchwald Use Buchwald-Hartwig Amination amine->buchwald

Caption: Decision tree for selecting a cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including anticancer agents like Dasatinib and Alpelisib.[1] Derivatization of the exocyclic 2-amino group is a key strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the common derivatization reactions of the 2-amino group on the thiazole ring.

Data Presentation: A Comparative Summary of Derivatization Reactions

The following table summarizes quantitative data for various derivatization strategies of the 2-amino group on the thiazole ring, offering a comparative overview of reaction yields under different conditions.

Derivatization TypeReagentsSolventConditionsYield (%)Reference
Acylation Acetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hNot specified, solid product obtained[2]
Benzoyl chloride, 2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[4]
3-(trifluoromethyl)benzoyl chloride, N,O-dimethylhydroxylamine, Grignard reagent, thioamideDCM, THF50°C, 30 min; RT60-77[5]
Sulfonylation Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 6h80[6]
4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 4h69[7]
4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 4h70[6]
Urea Formation m-Toluyl isocyanate, 2-aminothiazole, K2CO3DMFART to reflux, 4-8h62-High[1]
Schiff Base Formation Benzaldehyde, 2-aminothiazole, conc. HClEthanolRT, 1h95.6[8]
Substituted aldehydes, 2-amino-4-phenylthiazoleEthanolRefluxGood[4]
N-Alkylation Benzyl bromide, 2-aminobenzothiazoleNot specifiedNot specifiedNot specified[9]
α-Iodo methyl ketones, 2-amino-1,3-benzothiazoleNoneNot specified51-74[10][11]

Experimental Protocols

Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the thiazole ring.

Protocol 1: Acylation of 2-Aminothiazole with Acetyl Chloride

This protocol describes the synthesis of N-(thiazol-2-yl)acetamide.

Materials:

  • 2-Aminothiazole

  • Acetyl chloride

  • Dry Acetone

  • Acidified cold water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in dry acetone (60 ml).

  • Slowly add acetyl chloride (26 mmol) to the solution.

  • Reflux the reaction mixture for two hours.[2]

  • After cooling to room temperature, pour the mixture into acidified cold water.

  • Collect the resulting yellow solid by filtration.

  • Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[2]

Protocol 2: Sulfonylation of 2-Aminothiazole with Benzenesulfonyl Chloride

This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.

Materials:

  • 2-Aminothiazole

  • Benzenesulfonyl chloride

  • Sodium acetate

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium acetate (14.97 mmol, 1.5 equiv.) in distilled water (15 mL) in a round-bottom flask.[6]

  • Add 2-aminothiazole (9.98 mmol, 1 equiv.) and benzenesulfonyl chloride (10.978 mmol, 1.1 equiv.) to the solution.[6]

  • Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add distilled water (20 mL).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.

Protocol 3: Urea Formation from 2-Aminothiazole and m-Toluyl Isocyanate

This protocol describes the synthesis of a 1-(thiazol-2-yl)-3-(m-tolyl)urea derivative.

Materials:

  • 2-Aminothiazole

  • m-Toluyl isocyanate

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMFA)

Procedure:

  • In a 100 ml round-bottom flask, dissolve 2-aminothiazole (5.49 mmol) and m-toluyl isocyanate (5.48 mmol) in 10 mL of DMFA.[1]

  • Stir the mixture on a magnetic stirrer until all solids are dissolved.

  • Add potassium carbonate (6 mmol) to the flask.

  • Connect the flask to a reflux condenser and stir the reaction mixture for 4–8 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, leave the mixture at room temperature overnight.

  • Filter the precipitate, wash it, and dry to obtain the 1-(thiazol-2-yl)-3-(m-tolyl)urea product.[1]

Protocol 4: Schiff Base Formation from 2-Aminothiazole and Benzaldehyde

This protocol details the synthesis of (E)-N-benzylidenethiazol-2-amine.

Materials:

  • 2-Aminothiazole

  • Benzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 2-aminothiazole (0.01 mol) in 20 ml of ethanol in a 150 ml flat-bottom flask.[8]

  • Add a solution of benzaldehyde (0.01 mol) in 20 ml of ethanol to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add a few drops of concentrated hydrochloric acid and continue stirring for another 30 minutes.[8]

  • Monitor the reaction progress by TLC.

  • Extract the product from the solvent using water and dichloromethane.

  • Evaporate the dichloromethane to obtain the cream-colored solid product.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and the signaling pathways inhibited by 2-aminothiazole-containing drugs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Aminothiazole 2-Aminothiazole Reaction_Vessel Reaction in Appropriate Solvent 2-Aminothiazole->Reaction_Vessel Derivatizing_Agent Derivatizing Agent (e.g., Acyl Chloride, Sulfonyl Chloride, Isocyanate, Aldehyde) Derivatizing_Agent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization Drying->Recrystallization Derivatized_Product Derivatized 2-Aminothiazole Chromatography->Derivatized_Product Recrystallization->Derivatized_Product

General experimental workflow for the derivatization of 2-aminothiazole.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway inhibited by Alpelisib.

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Fusion Protein Downstream Downstream Signaling (e.g., RAS/MAPK, JAK/STAT) BCR_ABL->Downstream Activates SRC_Kinases SRC Family Kinases SRC_Kinases->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Kinases Inhibits

Simplified BCR-ABL/SRC kinase signaling pathway inhibited by Dasatinib.

References

Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the N-alkylation of 2-aminothiazoles, a critical transformation in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and drug development professionals. It covers several common and effective methods, including reductive amination, classical N-alkylation with alkyl halides, and Buchwald-Hartwig amination. For each method, a detailed, step-by-step experimental protocol is provided, along with tables summarizing quantitative data for easy comparison of different substrates and conditions. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. N-alkylation of the 2-amino group is a common strategy to modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This document outlines robust and reproducible protocols for achieving this transformation, catering to a range of substrate scopes and laboratory settings.

General Reaction Scheme

The N-alkylation of a 2-aminothiazole can proceed via several pathways, primarily involving the reaction of the amino group with an electrophilic alkylating agent or a two-step reductive amination process. The general transformation is depicted below.

G cluster_reactants Reactants cluster_product Product 2-Aminothiazole N-Alkylated_2-Aminothiazole 2-Aminothiazole->N-Alkylated_2-Aminothiazole  Various Conditions Alkylating_Agent R-X or R-CHO Alkylating_Agent->N-Alkylated_2-Aminothiazole

Caption: General scheme for the N-alkylation of 2-aminothiazoles.

Protocol 1: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines. It involves the initial formation of an imine between the 2-aminothiazole and an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[1][2][3][4][5]

Experimental Workflow

G A Mix 2-aminothiazole and aldehyde in a suitable solvent (e.g., THF, MeOH). B Stir at room temperature to form the imine intermediate. A->B C Add NaBH4 portion-wise at 0 °C. B->C D Allow the reaction to warm to room temperature and stir until completion (TLC monitoring). C->D E Quench the reaction with water. D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer over Na2SO4, filter, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Quantitative Data for Reductive Amination
Entry2-Aminothiazole DerivativeAldehydeReducing AgentSolventTime (h)Temp (°C)Yield (%)Ref.
12-AminothiazoleBenzaldehydeNaBH₄Methanol3RT92[5]
22-Amino-4-methylthiazole4-ChlorobenzaldehydeNaBH₄THF4Reflux88[1]
32-Aminobenzothiazole4-MethoxybenzaldehydeNaBH₄Methanol2RT95[7]
42-AminothiazoleCyclohexanecarboxaldehydeNaBH₄-Silica GelTHF2RT85[3]

Protocol 2: N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction typically requires a base to deprotonate the amine, generating a more nucleophilic species. Microwave irradiation can be employed to accelerate this reaction.[8][9]

Experimental Workflow

G A Combine 2-aminothiazole, alkyl halide, and a base (e.g., K2CO3) in a microwave-safe vial. B Add a suitable solvent (e.g., DMF, acetonitrile). A->B C Seal the vial and place it in a microwave reactor. B->C D Irradiate at a set temperature and time. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into water and extract with an organic solvent. E->F G Dry the organic layer, filter, and concentrate. F->G H Purify the product by column chromatography or recrystallization. G->H

Caption: Workflow for microwave-assisted N-alkylation with alkyl halides.

Detailed Experimental Protocol (Microwave-Assisted)
  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[10]

Quantitative Data for N-Alkylation with Alkyl Halides
Entry2-Aminothiazole DerivativeAlkyl HalideBaseSolventTime (min)Temp (°C)Yield (%)Ref.
12-AminobenzothiazoleBenzyl bromideK₂CO₃Acetonitrile30RT85[11]
2Isatin (for comparison)Ethyl bromoacetateK₂CO₃DMF (MW)510092[10]
32-Aminothiazole2-Bromo-1-phenylethanoneNoneAcetone180Reflux75[12]
42-AminobenzothiazoleIodoacetoneNoneAcetone24hRT73[13]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[14][15] This method is applicable to the N-arylation of 2-aminothiazoles with aryl halides or triflates.

Experimental Workflow

G A To a dried Schlenk tube, add Pd catalyst, ligand, and base. B Add 2-aminothiazole and aryl halide. A->B C Evacuate and backfill with an inert gas (e.g., Argon). B->C D Add degassed solvent (e.g., toluene, dioxane). C->D E Heat the reaction mixture at the specified temperature. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature, dilute with an organic solvent, and filter through Celite. F->G H Wash the filtrate with water and brine, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 0.015 equiv.), XPhos (0.036 mmol, 0.036 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add the 2-aminothiazole (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14]

Quantitative Data for Buchwald-Hartwig Amination
Entry2-Aminothiazole DerivativeAryl Halide/TriflateCatalyst/LigandBaseSolventTime (h)Temp (°C)Yield (%)Ref.
1Carbazole1,4-Dibromobenzene[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane2410068[14]
2Diphenylamine1-Bromo-4-tert-butylbenzenePd₂(dba)₃ / XPhosNaOtBuToluene24100>95[14]
32-Aminothiazole4-BromoanisolePd(OAc)₂ / L1K₂CO₃t-BuOH311060 (NMR)
42-AminothiazolePhenyl triflatePd(OAc)₂ / L1K₂CO₃t-BuOH311085

Characterization Data of Representative Products

N-Benzyl-2-aminothiazole:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H), 7.08 (d, J = 3.6 Hz, 1H), 6.51 (d, J = 3.6 Hz, 1H), 5.60 (br s, 1H), 4.54 (d, J = 5.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 138.4, 128.8, 127.7, 127.6, 107.5, 49.8.[16][17]

N-Ethyl-4-methyl-2-aminothiazole:

  • ¹H NMR (300 MHz, CDCl₃) δ: 6.18 (s, 1H), 5.30 (br s, 1H), 3.29 (q, J = 7.2 Hz, 2H), 2.22 (s, 3H), 1.25 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (75 MHz, CDCl₃) δ: 169.8, 147.5, 101.2, 40.8, 17.2, 15.0.[18][19]

Conclusion

This application note provides a selection of reliable and versatile protocols for the N-alkylation of 2-aminothiazoles. The choice of method will depend on the specific substrate, the desired product, and the available laboratory equipment. The provided data tables and detailed protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols: 5-Bromo-4-isopropylthiazol-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a crucial heterocyclic motif frequently incorporated into the structures of various commercial agrochemicals, including fungicides, herbicides, and insecticides. The unique electronic properties and diverse functionalization potential of the thiazole ring contribute to its versatility in modulating biological activity. 5-Bromo-4-isopropylthiazol-2-amine is a key building block for the synthesis of novel agrochemical candidates. Its reactive 2-amino group and the presence of a bromine atom at the 5-position offer multiple avenues for chemical modification, enabling the exploration of new chemical spaces in the quest for more effective and environmentally benign crop protection agents.

These application notes provide an overview of the potential synthetic applications of this compound in the generation of diverse compound libraries for agrochemical screening. The protocols detailed below are based on established synthetic methodologies for analogous 2-amino-5-bromothiazole derivatives and serve as a guide for the development of novel fungicides and herbicides.

Chemical Properties and Key Data

A summary of the key chemical properties for the starting material, this compound, is provided below.

PropertyValue
Molecular Formula C₆H₉BrN₂S
Molecular Weight 221.12 g/mol
Appearance Solid
SMILES CC(C)c1c(sc(n1)N)Br
InChI Key PLPKYAYJIVQOEL-UHFFFAOYSA-N

Synthetic Applications & Protocols

The 2-amino group of this compound is a versatile nucleophile, readily undergoing reactions with various electrophiles to yield a range of derivatives with potential agrochemical activity. Furthermore, the bromo substituent at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.

Synthesis of Thiazole Amide Derivatives (Potential Fungicides)

The acylation of the 2-amino group is a common strategy in the synthesis of bioactive molecules. The resulting amide derivatives have shown promise as fungicidal agents.

Reaction Scheme:

reactant1 This compound product Thiazole Amide Derivative reactant1->product Pyridine, CH2Cl2, 0 °C to rt reactant2 R-COCl (Acyl Chloride) reactant2->product

Caption: General acylation of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results (Hypothetical Data):

R-GroupYield (%)Melting Point (°C)
Phenyl85155-157
4-Chlorophenyl82168-170
2,6-Difluorophenyl78162-164
Synthesis of Thiazole Urea Derivatives (Potential Herbicides)

The reaction of 2-aminothiazoles with isocyanates provides urea derivatives, a class of compounds known to exhibit herbicidal activity.

Reaction Scheme:

reactant1 This compound product Thiazole Urea Derivative reactant1->product Anhydrous THF, rt reactant2 R-NCO (Isocyanate) reactant2->product

Caption: Synthesis of thiazole urea derivatives.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Results (Hypothetical Data):

R-GroupYield (%)Melting Point (°C)
Phenyl92188-190
4-Methoxyphenyl90182-184
3,4-Dichlorophenyl88205-207
Synthesis of Thiazole Sulfonamide Derivatives

Sulfonamides are another important class of functional groups found in various agrochemicals.

Reaction Scheme:

reactant1 This compound product Thiazole Sulfonamide reactant1->product Pyridine, 0 °C to rt reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product

Caption: Sulfonylation of this compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Expected Results (Hypothetical Data):

R-GroupYield (%)Melting Point (°C)
p-Tolyl75195-197
4-Chlorophenyl72210-212
Thiophen-2-yl68185-187
Suzuki Cross-Coupling for C-5 Arylation

The bromine atom at the C-5 position of the thiazole ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. This modification can significantly impact the biological activity of the resulting compounds.

Reaction Scheme:

reactant1 This compound product 5-Aryl-4-isopropylthiazol-2-amine reactant1->product Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C reactant2 Ar-B(OH)2 (Arylboronic Acid) reactant2->product start This compound amide Thiazole Amides (Potential Fungicides) start->amide Acylation urea Thiazole Ureas (Potential Herbicides) start->urea Reaction with Isocyanates sulfonamide Thiazole Sulfonamides start->sulfonamide Sulfonylation suzuki 5-Aryl Thiazoles start->suzuki Suzuki Coupling

Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary strategies for the functionalization of the C5 position of the thiazole ring, a key structural motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] Detailed protocols for leading methodologies are presented, alongside comparative data to guide reaction optimization and selection.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs such as the anti-inflammatory Meloxicam and the vitamin Thiamine (B1).[4] Functionalization of the thiazole core, particularly at the C5 position, is crucial for modulating the biological activity, pharmacokinetic properties, and intellectual property of new chemical entities.[2] The C5 position is often targeted for substitution due to its susceptibility to electrophilic attack, which can be exploited through various synthetic strategies.[4][5] This document outlines key methods for C5 functionalization, with a focus on direct C-H activation and halogenation-based approaches.

Key Methodologies for C5-Functionalization

The two predominant strategies for introducing substituents at the C5 position of the thiazole ring are:

  • Direct C-H Activation/Arylation: This modern approach involves the direct coupling of a C-H bond at the C5 position with a suitable partner, typically an aryl or heteroaryl halide.[6][7][8][9][10] This method is highly atom-economical and avoids the need for pre-functionalization of the thiazole ring.[9] Palladium-based catalysts are most commonly employed for this transformation.[6][7][8]

  • Halogenation Followed by Cross-Coupling or Nucleophilic Substitution: This classical two-step sequence first introduces a halogen (typically bromine or iodine) at the C5 position. This 5-halothiazole intermediate can then undergo various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitution to introduce a wide range of functionalities.[9]

Comparative Data for C5-Arylation of Thiazoles

The following table summarizes quantitative data for the C5-arylation of various thiazole derivatives using different catalytic systems. This allows for a direct comparison of yields and reaction conditions.

Thiazole SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Isobutylthiazole4-Bromobenzonitrile0.1 mol% Pd(OAc)₂, no ligandK₂CO₃DMA150295[8]
2-Isobutylthiazole4-Bromoacetophenone0.1 mol% Pd(OAc)₂, no ligandK₂CO₃DMA150296[8]
4-Methylthiazole4-Bromoanisole2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOHK₂CO₃DMA1001885
4-Methylthiazole3-Bromopyridine2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOHK₂CO₃DMA1001856
2-Phenylthiazole4-Bromo-trifluorotoluene0.1 mol% Pd(OAc)₂, no ligandK₂CO₃DMA150293[8]
Thiazole4-Bromoacetophenone2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄, 30 mol% PivOHK₂CO₃DMA1001878
2,4-DimethylthiazoleIodobenzene5 mol% Pd(OAc)₂, 10 mol% PPh₃Cs₂CO₃DMF1402482
2-Methyl-4-phenylthiazole4-Iodotoluene5 mol% Pd(OAc)₂, no ligandK₂CO₃DMA1501891[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Thiazole Derivatives

This protocol is a general procedure for the direct arylation of thiazoles with aryl bromides using a ligandless palladium catalyst system, adapted from Doucet et al.[8]

Materials:

  • Thiazole derivative (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.001-0.1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the thiazole derivative, aryl bromide, potassium carbonate, and palladium(II) acetate.

  • Add anhydrous DMA to the reaction vessel via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 150 °C.

  • Stir the reaction mixture vigorously for the time indicated by optimization studies (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure C5-arylated thiazole.

Protocol 2: C5-Halogenation and Subsequent Suzuki Cross-Coupling

This two-step protocol involves the initial bromination of the thiazole at the C5 position, followed by a Suzuki cross-coupling reaction.

Step A: C5-Bromination of a Thiazole Derivative

Materials:

  • Thiazole derivative (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Acetonitrile or Dichloromethane (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the thiazole derivative in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-bromothiazole is often used in the next step without further purification. If necessary, purify by flash chromatography.

Step B: Suzuki Cross-Coupling of 5-Bromothiazole

Materials:

  • 5-Bromothiazole derivative (from Step A, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the 5-bromothiazole, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C5-arylated thiazole.

Visualizing the Methodologies

The following diagrams illustrate the key chemical transformations and workflows discussed.

G cluster_0 Direct C-H Arylation Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(IV) Intermediate->Pd(II) Reductive Elimination C5-Arylated Thiazole C5-Arylated Thiazole Pd(IV) Intermediate->C5-Arylated Thiazole Thiazole Thiazole Thiazole->Palladacycle

Caption: Catalytic cycle for Pd-catalyzed C5-H arylation.

G Start Start Thiazole Thiazole Start->Thiazole Halogenation Halogenation Thiazole->Halogenation e.g., NBS 5-Halothiazole 5-Halothiazole Halogenation->5-Halothiazole Cross-Coupling Cross-Coupling 5-Halothiazole->Cross-Coupling e.g., Suzuki ArB(OH)₂, Pd catalyst C5-Functionalized Thiazole C5-Functionalized Thiazole Cross-Coupling->C5-Functionalized Thiazole Purification Purification C5-Functionalized Thiazole->Purification Final Product Product Purification->Final Product

Caption: Workflow for C5-functionalization via halogenation.

Conclusion

The functionalization of the C5 position of the thiazole ring is a critical aspect of modern medicinal chemistry and materials science. Direct C-H activation offers an efficient and atom-economical route, particularly for arylation, while the traditional halogenation-cross-coupling sequence provides a versatile and robust alternative for introducing a wider variety of substituents. The choice of method will depend on factors such as substrate scope, functional group tolerance, and desired scale. The protocols and data provided herein serve as a valuable resource for researchers to develop and optimize synthetic routes to novel C5-functionalized thiazole derivatives.

References

Application Notes and Protocols for One-Pot Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for various one-pot synthesis methods of substituted thiazoles. These methods are designed for efficiency, offering advantages such as reduced reaction times, simplified work-up procedures, and improved yields, making them highly suitable for applications in research, discovery, and drug development.

Application Note 1: Modified Hantzsch One-Pot Synthesis under Ultrasonic Irradiation

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry. Modern modifications, such as the use of ultrasonic irradiation and green catalysts, have transformed it into an efficient one-pot procedure. This method avoids the pre-synthesis and isolation of lachrymatory α-haloketones by generating them in situ. The protocol below details a three-component condensation of a ketone, a halogenating agent, and a thiourea derivative.

Experimental Protocol: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives[1]
  • Reaction Setup : In a 50 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂, 15 mol%) in a 1:1 mixture of ethanol/water (5 mL).

  • Ultrasonic Irradiation : Place the flask in an ultrasonic bath.

  • Reaction : Irradiate the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, filter the solid product and wash it with ethanol.

  • Catalyst Recovery : Dissolve the remaining solid in acetone and remove the SiW.SiO₂ catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Isolation : Evaporate the acetone from the filtrate under reduced pressure. Dry the resulting solid product in an oven at 60 °C to obtain the pure thiazole derivative.

Data Presentation: Synthesis of Substituted Thiazoles (4a-4j)[1]
EntrySubstituted BenzaldehydeProductTime (h)Yield (%)
1Benzaldehyde4a 1.590
24-Methylbenzaldehyde4b 1.588
34-Methoxybenzaldehyde4c 1.589
44-Hydroxybenzaldehyde4d 2.085
54-Chlorobenzaldehyde4e 1.587
64-Bromobenzaldehyde4f 1.586
74-Fluorobenzaldehyde4g 1.588
84-Nitrobenzaldehyde4h 2.082
93-Nitrobenzaldehyde4i 2.079
102-Chlorobenzaldehyde4j 2.081

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde derivative (1 mmol), SiW.SiO₂ (15 mol%) in ethanol/water (1:1), room temperature, ultrasonic irradiation.

Visualization: Workflow for Ultrasound-Assisted Hantzsch Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine Reactants: - Bromoacetyl-pyranone (1 mmol) - Thiourea (1 mmol) - Benzaldehyde derivative (1 mmol) - SiW.SiO2 (15 mol%) - EtOH/H2O (5 mL) B Ultrasonic Irradiation (Room Temp, 1.5-2 h) A->B C Filter Solid Product B->C D Wash with Ethanol C->D E Dissolve in Acetone D->E F Filter to Recover Catalyst E->F G Evaporate Filtrate F->G H Dry Product (60°C) G->H I Pure Thiazole Derivative H->I

Caption: Workflow for one-pot Hantzsch thiazole synthesis.

Application Note 2: Chemoenzymatic One-Pot Multicomponent Synthesis

This novel protocol utilizes an enzyme, trypsin from porcine pancreas (PPT), to catalyze the one-pot, multicomponent synthesis of thiazole derivatives under mild conditions.[1][2] This chemoenzymatic approach offers high yields and broad substrate tolerance, expanding the application of enzymes in organic synthesis. The reaction proceeds through the formation of an N-benzoylthiourea derivative, which then reacts with an acetylenedicarboxylate, followed by enzyme-catalyzed cyclization.[1]

Experimental Protocol: Trypsin-Catalyzed Synthesis of Thiazole Derivatives[2][3]
  • Reaction Setup : To a 10 mL glass vial, add a secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dimethyl but-2-ynedioate (1 mmol).

  • Solvent and Catalyst : Add ethanol (5 mL) as the solvent and Trypsin from porcine pancreas (PPT) (20 mg) as the catalyst.

  • Reaction Conditions : Seal the vial and place it in a shaker operating at 160 rpm and 45 °C for 7 hours.

  • Work-up and Purification : After the reaction is complete, concentrate the mixture under reduced pressure.

  • Isolation : Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure thiazole product.

Data Presentation: Substrate Scope for Chemoenzymatic Thiazole Synthesis[2]
EntrySecondary AmineDialkyl AcetylenedicarboxylateProductYield (%)
1DiethylamineDimethyl acetylenedicarboxylate4a 90
2DipropylamineDimethyl acetylenedicarboxylate4b 85
3DibutylamineDimethyl acetylenedicarboxylate4c 82
4DiisopropylamineDimethyl acetylenedicarboxylate4d 81
5DiisopropylamineDiethyl acetylenedicarboxylate4f 80
6PyrrolidineDimethyl acetylenedicarboxylate4g 94
7PiperidineDimethyl acetylenedicarboxylate4h 92
8MorpholineDimethyl acetylenedicarboxylate4i 91

Reaction conditions: secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), PPT (20 mg), ethanol (5 mL), 160 rpm, 45 °C, 7 h. Isolated yields are reported.

Visualization: Workflow for Chemoenzymatic Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine in Vial: - Secondary Amine (1 mmol) - Benzoyl Isothiocyanate (1 mmol) - DMAD (1 mmol) B Add Solvent & Catalyst: - Ethanol (5 mL) - Trypsin (PPT) (20 mg) A->B C Shake at 160 rpm (45°C, 7 h) B->C D Concentrate Mixture C->D E Column Chromatography (Silica Gel, PE/EA) D->E F Pure Thiazole Derivative E->F G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thiazole Formation cluster_2 Work-up & Isolation cluster_3 Final Product A Combine: - Maleic Anhydride (1 mmol) - Thiosemicarbazide (1 mmol) - Acetic Acid in EtOH B Microwave Irradiation (500W, 150°C, 2 min) A->B C Add to Mixture: - Hydrazonoyl Halide (1 mmol) - Chitosan (0.1 g) B->C D Microwave Irradiation (500W, 150°C, 4-8 min) C->D E Cool to Precipitate D->E F Filter Solid Product E->F G Recrystallize F->G H Pure Thiazolyl-Pyridazinedione G->H

References

Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An analytical High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of 5-Bromo-4-isopropylthiazol-2-amine. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is designed to be simple, robust, and suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase (Buffer Preparation):

    • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.

    • Adjust the pH of the solution to 3.0 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase (Final Composition):

    • Mix the prepared phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the diluent to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the sample completely.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Data Presentation

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria before sample analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 4.5 min4.52 min
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20005500
% RSD for Peak Area (n=6)≤ 2.0%0.8%
% RSD for Retention Time (n=6)≤ 1.0%0.3%
Method Validation Summary

The analytical method was validated according to ICH guidelines. The following table summarizes the validation parameters.

ParameterResult
Linearity (µg/mL) 5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness The method is robust for small variations in flow rate, pH, and mobile phase composition.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 40:60) HPLCSys HPLC System Setup (C18 Column, 1 mL/min, 30°C) MobilePhase->HPLCSys StandardSol Standard Solution (10 µg/mL) SysSuit System Suitability Test (Inject Standard x6) StandardSol->SysSuit SampleSol Sample Solution (10 µg/mL) Analysis Sample Analysis (Inject Standard and Samples) SampleSol->Analysis HPLCSys->SysSuit Equilibrate System SysSuit->Analysis Check Criteria (T, N, %RSD) Integration Peak Integration and Identification Analysis->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction has resulted in a low yield or has failed completely. What are the potential causes?

A1: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors:

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] The reaction is often performed in alcohols like methanol or ethanol.[1]

  • Reagent Quality: The purity of the starting materials, the α-haloketone and the thioamide or thiourea, is crucial. Impurities can lead to unwanted side reactions.

  • Incorrect Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio of α-haloketone to the thio-component, using a slight excess of the thioamide or thiourea is common to ensure the complete consumption of the often more expensive α-haloketone.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.

  • Work-up Issues: Improper work-up can lead to loss of product. The thiazole product is often precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate or sodium bicarbonate.[1][2]

Q2: I observe an unexpected color change in my reaction mixture. What could this indicate?

A2: While the expected color of the reaction can vary depending on the specific substrates and conditions, a significant and unexpected color change, such as darkening or tar formation, often suggests decomposition of starting materials or the formation of polymeric byproducts. This can be caused by excessive heat or prolonged reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to track the consumption of starting materials and the formation of the product.

Q3: How can I optimize the reaction conditions to improve my yield?

A3: Optimization is key to achieving high yields. Consider the following factors:

  • Solvent: Ethanol and methanol are common solvents. However, the choice of solvent can significantly impact the yield. For instance, in some multi-component variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective.[3] Solvent-free conditions have also been reported to enhance reaction rates and yields.[4]

  • Temperature: While some reactions proceed at room temperature, many require heating or refluxing to go to completion.[1] Microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating.[5]

  • Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can improve yields and reaction rates. For example, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst.[3][6]

  • Reaction Time: Monitor the reaction progress using TLC. An optimal reaction time ensures the complete conversion of starting materials without significant decomposition of the product. Reaction times can range from 30 minutes to several hours depending on the specific reactants and conditions.[1][5]

Q4: What are common byproducts in the Hantzsch synthesis, and how can I remove them?

A4: Common impurities can include unreacted starting materials and side-products from condensation or decomposition reactions. Purification is typically achieved through:

  • Precipitation and Filtration: The thiazole product is often insoluble in the reaction mixture after neutralization, allowing for its isolation by simple filtration. Washing the precipitate with water and a non-polar solvent like hexane can help remove salts and other soluble impurities.[2][4]

  • Recrystallization: This is a powerful technique for purifying the crude product. The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[7] A two-solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[8][9] The principle is to find a solvent (or solvent mixture) in which the thiazole product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Q5: How does the choice of substituents on my reactants affect the reaction?

A5: The electronic nature of the substituents on the α-haloketone and the thioamide can influence the reaction rate and yield.

  • Electron-withdrawing groups on the α-haloketone can increase its reactivity towards nucleophilic attack by the sulfur of the thioamide, potentially leading to faster reaction rates.

  • Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, which can also accelerate the initial SN2 reaction step.

One study on a lipase-catalyzed synthesis found that aryl ethanones with both electron-withdrawing groups (e.g., F, Cl, Br, NO₂) and electron-donating groups (e.g., OMe, Me) on the benzene ring produced good to excellent yields.[3]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Hantzsch thiazole synthesis?

A: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide/thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.[1]

Q: Can I use α-chloroketones instead of α-bromoketones?

A: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive due to bromide being a better leaving group than chloride. The choice may depend on the availability and stability of the specific α-haloketone.

Q: Is it possible to perform this reaction in a one-pot procedure?

A: Yes, one-pot, multi-component variations of the Hantzsch synthesis are well-documented and can be very efficient, offering high yields and simplifying the experimental procedure.[3][4][6]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Yield (%)
1Water25No Reaction
2WaterReflux60
3Ethanol25No Reaction
4EthanolReflux75
5Methanol25No Reaction
6MethanolReflux70
71-ButanolReflux80
82-PropanolReflux82
9Ethanol/Water (1:1)6585

Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReaction TimeYield (%)
Conventional Heating (Reflux in Methanol)8 hoursLower
Microwave Irradiation< 30 minutesHigher (89-95%)

Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) to the flask.

  • Heating: Heat the mixture with stirring on a hot plate to reflux (approximately 100°C) for 30 minutes. The solids should dissolve during heating.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with water to remove any inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Drying: Air-dry the solid on a watch glass or in a desiccator.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-4-phenylthiazole.

This is a general protocol and may require optimization for different substrates.[10]

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine α-Haloketone and Thioamide/Thiourea solvent Add Solvent (e.g., Ethanol) reagents->solvent heat Heat to Reflux (Monitor by TLC) solvent->heat cool Cool to Room Temperature heat->cool precipitate Neutralize & Precipitate (e.g., with Na2CO3) cool->precipitate filtrate Filter and Wash Solid Product precipitate->filtrate dry Dry the Product filtrate->dry recrystallize Recrystallize (if necessary) dry->recrystallize

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Logic cluster_causes cluster_solutions start Low Yield? conditions Suboptimal Conditions? (Temp, Time, Solvent) start->conditions reagents Poor Reagent Quality? start->reagents stoichiometry Incorrect Stoichiometry? start->stoichiometry side_reactions Side Reactions? start->side_reactions optimize Optimize Conditions: - Adjust Temp/Time - Screen Solvents - Use Catalyst/Microwave conditions->optimize purify_reagents Purify Starting Materials reagents->purify_reagents adjust_ratio Use Slight Excess of Thioamide stoichiometry->adjust_ratio monitor_tlc Monitor by TLC Purify by Recrystallization side_reactions->monitor_tlc

Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.

References

Technical Support Center: Purification of 5-Bromo-4-isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-4-isopropylthiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective purification strategies for this compound, a basic heterocyclic amine, are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A range of solvent systems can be employed for the recrystallization of aminothiazole derivatives. The ideal solvent will dissolve the crude product at an elevated temperature but show limited solubility at lower temperatures, allowing for the crystallization of the pure compound upon cooling. Common choices include ethanol, or solvent mixtures like n-hexane/acetone and n-hexane/tetrahydrofuran (THF).[1]

Q3: My compound streaks or does not elute from the silica gel column. What is causing this?

A3: Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, streaking, or even irreversible adsorption.[2][3] To mitigate this, the silica gel should be deactivated or a basic modifier should be added to the eluent.

Q4: How can I prevent my amine compound from sticking to the silica gel column?

A4: To prevent your compound from sticking to the silica gel, you can add a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] Typically, 0.5-2% of triethylamine in the eluent is sufficient to neutralize the acidic sites on the silica gel, allowing for the smooth elution of the amine.

Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials, over-brominated or under-brominated thiazole species, and by-products from the cyclization reaction forming the thiazole ring. The specific impurities will be highly dependent on the synthetic route employed.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available.
Poor recovery of the purified compound. The chosen solvent has too high a solubility for the compound, even at low temperatures. The volume of solvent used was excessive.Select a different solvent system with lower solubility for your compound. Minimize the amount of hot solvent used to dissolve the crude product.
Crystals are colored or appear impure. The recrystallization process did not effectively remove all impurities.Consider a second recrystallization from a different solvent system. A charcoal treatment of the hot solution can sometimes be effective in removing colored impurities.
Column Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The eluent system is not optimized. The column was not packed properly.Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Ensure the column is packed uniformly without any air bubbles or channels.[4]
The compound elutes too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound elutes too slowly or not at all (low Rf). The mobile phase is not polar enough. The compound is sticking to the silica gel.Increase the polarity of the eluent. If streaking is observed, add 0.5-2% triethylamine to the mobile phase to neutralize the acidic silica gel.[2][3]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase for the separation using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of aminothiazole derivatives based on common laboratory practices. Actual results may vary depending on the specific impurities and experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical)
Recrystallization80-90%>98%60-80%
Column Chromatography70-85%>99%70-90%

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product assess Assess Purity & Impurity Profile (TLC, NMR) crude->assess recrystallization Recrystallization assess->recrystallization High initial purity, crystalline solid column Column Chromatography assess->column Complex mixture, oily product pure_product Pure Product (>98%) recrystallization->pure_product Successful further_purification Further Purification Needed recrystallization->further_purification Purity not met column->pure_product Successful column->further_purification Purity not met further_purification->column

Caption: A decision workflow for selecting a purification strategy.

Troubleshooting_Column_Chromatography Troubleshooting Column Chromatography for Amines start Problem Encountered streaking Compound Streaking on TLC/Column start->streaking no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation solution1 Add 0.5-2% Triethylamine to Eluent streaking->solution1 no_elution->solution1 If streaking also observed solution2 Increase Eluent Polarity no_elution->solution2 solution3 Optimize Solvent System (TLC) poor_separation->solution3

Caption: A troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Bromothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bromothiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of bromothiazoles, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Bromothiazole

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

  • Suboptimal Reagents: The quality of starting materials, such as the α-haloketone or thioamide in a Hantzsch synthesis, or the purity of the thiazole for direct bromination, can significantly impact the yield.

  • Side Reactions: The formation of significant amounts of side products can consume the starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up: The bromothiazole product may be lost during extraction, purification, or isolation steps.

  • Decomposition: Bromothiazoles can be sensitive to heat and light, and decomposition may occur during the reaction or work-up.[1]

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or GC-MS.

    • Gradually increase the reaction temperature, while being mindful of potential side reactions.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Verify Reagent Quality:

    • Use freshly purified reagents whenever possible.

    • Verify the purity of starting materials using techniques like NMR or melting point analysis.

  • Minimize Side Reactions:

    • Carefully control the stoichiometry of the reagents, especially the brominating agent.

    • Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.[1]

  • Improve Work-up Procedure:

    • Perform extractions with the appropriate solvent and repeat the extraction process to ensure complete recovery.

    • Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss. For instance, when using Stille coupling, organotin impurities can be removed using column chromatography with 10% w/w anhydrous K2CO3-silica gel.[2]

  • Handle Product with Care:

    • Protect the reaction mixture and isolated product from light.

    • Avoid excessive heating during solvent removal.

Issue 2: Formation of Over-brominated Side Products (e.g., Dibromo- or Tribromothiazoles)

Possible Causes:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) is a primary cause of over-bromination.[1]

  • Harsh Reaction Conditions: High reaction temperatures can promote further bromination of the desired monobromothiazole.

  • High Reactivity of the Thiazole Ring: The thiazole ring is susceptible to electrophilic substitution, and once monosubstituted, it can sometimes be even more reactive towards further substitution depending on the position of the initial bromine atom.

Recommended Solutions:

  • Precise Stoichiometry:

    • Carefully calculate and use the exact stoichiometric amount of the brominating agent.

    • Consider slow, dropwise addition of the brominating agent to the reaction mixture to maintain a low concentration at any given time.

  • Milder Reaction Conditions:

    • Perform the reaction at a lower temperature.

    • Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity.[1]

  • Purification:

    • If over-brominated products are formed, they can often be separated from the desired monobromothiazole by column chromatography or fractional distillation.

Issue 3: Formation of an Isomeric Mixture of Bromothiazoles

Possible Causes:

  • Direct Bromination of Unsubstituted Thiazole: Direct bromination of thiazole can lead to a mixture of 2-, 4-, and 5-bromothiazole due to the different reactivities of the ring positions. The generally recognized order of acidity of the thiazole protons is H2 > H5 >> H4.[1]

  • Hantzsch Synthesis with N-Substituted Thioureas: The condensation of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[3]

Recommended Solutions:

  • Regioselective Synthesis:

    • To obtain a specific isomer, it is often better to use a synthesis route that offers high regioselectivity. For example, to synthesize 2-bromothiazole, a Sandmeyer-type reaction starting from 2-aminothiazole is a common and effective method.[1]

    • For 4-bromothiazoles and 5-bromothiazoles, specific precursors and reaction conditions are required. Sequential bromination and debromination strategies can also be employed to access specific isomers.[1][2]

  • Control of Reaction Conditions in Hantzsch Synthesis:

    • When using N-monosubstituted thioureas in the Hantzsch synthesis, conducting the reaction in a neutral solvent generally leads exclusively to the 2-(N-substituted amino)thiazole isomer.[3]

  • Separation of Isomers:

    • If an isomeric mixture is unavoidable, the isomers can be separated using techniques like preparative HPLC or careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of a 2-amino-5-bromothiazole?

In the Hantzsch synthesis of a 2-amino-5-bromothiazole, which typically involves the reaction of an α-haloketone with thiourea followed by bromination, or the direct use of a brominated α-haloketone, common side products can include:

  • Unbrominated 2-aminothiazole: If the bromination step is incomplete, the corresponding 2-aminothiazole will be present as a byproduct.

  • Over-brominated products: If the bromination is not carefully controlled, dibrominated species can be formed.

  • Impurity from the α-haloketone: The α-haloketone itself can undergo self-condensation or other side reactions.

Q2: How can I avoid the formation of polybrominated thiazoles during direct bromination?

To minimize the formation of polybrominated thiazoles:

  • Control Stoichiometry: Use a 1:1 molar ratio or even a slight substoichiometric amount of the brominating agent.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.

  • Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of elemental bromine, as it can be more selective for monobromination.[1]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

Q3: What is the best method to synthesize 2-bromothiazole with high purity?

The Sandmeyer reaction is a reliable method for the synthesis of 2-bromothiazole with high purity. This method involves the diazotization of readily available 2-aminothiazole followed by treatment with a copper(I) bromide solution.[1][4][5] This route avoids the challenges of controlling regioselectivity associated with the direct bromination of thiazole.

Q4: My Hantzsch synthesis is giving me a product that is an HBr salt. How do I neutralize it?

The initial product of a Hantzsch thiazole synthesis is often the hydrobromide (HBr) salt of the thiazole.[6] To obtain the free base, you can neutralize the salt by:

  • Adding a weak base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution to the reaction mixture.

  • Washing the organic extract containing the product with a basic aqueous solution during the work-up.

Q5: Are there any "green" alternatives for the synthesis of bromothiazoles?

While the synthesis of bromothiazoles often involves hazardous reagents like elemental bromine, greener approaches are being explored. For the thiazole core synthesis, methods avoiding toxic haloketones in the Hantzsch synthesis are being developed.[7] The use of N-bromosuccinimide (NBS) can be considered a greener alternative to elemental bromine due to its solid nature and often more controlled reactivity.[8] Additionally, optimizing reaction conditions to improve yield and reduce waste contributes to a greener synthesis.

Data Presentation

Table 1: Influence of Brominating Agent on Product Distribution in Thiazole Bromination

Brominating AgentTarget ProductMajor Side Product(s)Typical Yield of TargetReference(s)
Br₂ (excess)MonobromothiazoleDibromo- and TribromothiazolesVariable, often low[1]
N-Bromosuccinimide (NBS)MonobromothiazoleLower amounts of polybrominated speciesGenerally higher selectivity[1]

Table 2: Regioselectivity in the Hantzsch Synthesis with N-Substituted Thioureas

Reaction ConditionMajor ProductMinor ProductReference(s)
Neutral Solvent2-(N-substituted amino)thiazole3-substituted 2-imino-2,3-dihydrothiazole[3]
Acidic Conditions (e.g., 10M HCl)Mixture of both isomersMixture of both isomers[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromothiazole via Bromination of 2-Aminothiazole

This protocol is adapted from a literature procedure.[9]

  • Dissolution: Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add bromine (8 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Protocol 2: Synthesis of 5-Bromothiazole from 2-Amino-5-bromothiazole via Deamination

This protocol is based on a described synthetic route.[10]

  • Diazotization: To a cooled (-5 °C) solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid and nitric acid, add a solution of sodium nitrite (110 mmol) in water over 45 minutes, keeping the temperature below -5 °C. Stir for an additional 15 minutes.

  • Deamination: Add hypophosphorous acid dropwise over 30 minutes, maintaining the temperature below 0 °C.

  • Reaction: Stir the mixture at 0 °C for 150 minutes and then allow it to warm to room temperature overnight.

  • Work-up: Pour the reaction mixture into a solution of sodium hydroxide in water and neutralize with 5N NaOH.

  • Extraction: Extract the mixture with dichloromethane (3 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and evaporate the solvent. Purify the residue by MPLC on silica gel to yield 5-bromothiazole.

Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_haloketone α-Haloketone intermediate_1 Nucleophilic Attack alpha_haloketone->intermediate_1 thioamide Thioamide thioamide->intermediate_1 intermediate_2 Cyclization intermediate_1->intermediate_2 intermediate_3 Dehydration intermediate_2->intermediate_3 hbr_salt Thiazole HBr Salt (Initial Product) intermediate_3->hbr_salt thiazole Thiazole hbr_salt->thiazole Neutralization

Caption: Hantzsch Thiazole Synthesis Pathway.

Bromination_Troubleshooting start Low Yield or Impure Bromothiazole check_overbromination Check for Over-bromination (e.g., Dibromo species) start->check_overbromination reduce_br Reduce Brominating Agent Stoichiometry & Temperature check_overbromination->reduce_br Yes check_isomers Isomeric Mixture Present? check_overbromination->check_isomers No use_nbs Consider using NBS reduce_br->use_nbs purify Optimize Purification use_nbs->purify change_route Use Regioselective Synthesis (e.g., Sandmeyer for 2-bromo) check_isomers->change_route Yes check_incomplete Incomplete Reaction? check_isomers->check_incomplete No optimize_hantzsch Optimize Hantzsch Conditions (e.g., Neutral Solvent) change_route->optimize_hantzsch optimize_hantzsch->purify increase_time_temp Increase Reaction Time and/or Temperature check_incomplete->increase_time_temp Yes check_incomplete->purify No increase_time_temp->purify

Caption: Troubleshooting Logic for Bromothiazole Synthesis.

References

Technical Support Center: Optimizing Thiazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiazole cyclization reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during thiazole cyclization experiments, particularly focusing on the widely used Hantzsch synthesis.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Hantzsch synthesis can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the rate and yield. For many conventional heating methods, refluxing in a suitable solvent is common. However, consider that excessively high temperatures can lead to byproduct formation. Optimization is key.[1] Microwave-assisted synthesis can often dramatically increase yields and reduce reaction times by maintaining a consistent and high temperature.[2][3][4]

  • Incorrect Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the reaction rate. Ethanol, methanol, and DMF are commonly used.[2][5] Greener options like ethanol/water mixtures have also proven effective.[1] The choice of solvent should be tailored to your specific substrates.

  • Inefficient Catalysis: While many Hantzsch syntheses proceed without a catalyst, acidic or basic catalysts can be beneficial. For certain substrates, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to improve yields and allow for easier purification.[1]

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide or thiourea are pure. Impurities can lead to unwanted side reactions. The α-haloketones can be particularly unstable, so using freshly prepared or purified reagents is recommended.

  • Reaction Time: Conventional heating methods may require several hours for the reaction to reach completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or switching to a more efficient heating method like microwave irradiation, which can often reduce reaction times to minutes.[2][3][4]

Q2: I am observing significant byproduct formation in my reaction mixture. How can I minimize this?

A2: Byproduct formation is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Conditions: Overheating or prolonged reaction times can lead to the decomposition of reactants or products, resulting in byproducts.[1] Carefully control the temperature and monitor the reaction to stop it once the starting material is consumed.

  • Choice of Haloketone: The reactivity of the α-haloketone (iodo > bromo > chloro) can influence the rate of the desired reaction versus side reactions. While more reactive haloketones can speed up the cyclization, they may also be more prone to decomposition or other undesired reactions.

  • pH Control: For reactions involving N-substituted thioureas, the pH of the reaction medium can influence the regioselectivity of the cyclization. Under neutral conditions, 2-(N-substituted amino)thiazoles are typically formed. However, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as byproducts.[6]

  • Work-up Procedure: A proper work-up is crucial to remove byproducts. This may involve neutralization with a base (e.g., sodium carbonate solution) to precipitate the thiazole product while keeping more polar byproducts in solution.[7][8][9]

Q3: What is the best method for purifying my thiazole derivative?

A3: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Precipitation and Filtration: Many thiazole products are poorly soluble in water. Pouring the reaction mixture into a beaker of water or a dilute basic solution (like 5% sodium carbonate) can precipitate the crude product, which can then be collected by filtration.[7][8][9] This is often sufficient to obtain a product of reasonable purity.

  • Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a standard and effective technique.

  • Column Chromatography: If precipitation and recrystallization are insufficient to remove impurities, silica gel column chromatography is a reliable method. A common mobile phase is a mixture of ethyl acetate and hexane.[7]

Q4: Are there greener alternatives to traditional solvents and reaction conditions?

A4: Yes, significant progress has been made in developing more environmentally benign methods for thiazole synthesis.

  • Solvent-Free Conditions: Some Hantzsch reactions can be performed under solvent-free conditions, often with grinding of the reactants at room temperature or with gentle heating.[10]

  • Green Solvents: Using water or mixtures of ethanol and water as the solvent can be a more environmentally friendly option.[1]

  • Alternative Energy Sources: As mentioned, microwave irradiation and ultrasound assistance are considered green chemistry techniques. They often lead to shorter reaction times, lower energy consumption, and higher yields.[11][12][13][14]

Data Presentation: Optimizing Hantzsch Thiazole Synthesis

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of thiazole derivatives.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DichloromethaneReflux325[1]
2AcetonitrileReflux335[1]
3TetrahydrofuranReflux342[1]
4EthanolReflux375[1]
5Ethanol/Water (1/1)652.585[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional HeatingReflux (Methanol)8 h60-75[2]
2Microwave Irradiation9030 min89-95[2]
3Conventional Heating653.5 h85[1]
4Ultrasonic ActivationRoom Temp.2 h85[1]

Table 3: Influence of Catalyst Loading on Yield

EntryCatalyst (SiW.SiO₂) Loading (%)Yield (%)Reference
1560[1]
21078[1]
31585[1]
42085[1]

Experimental Protocols

This section provides detailed methodologies for key thiazole cyclization reactions.

Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[7][9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl to mix. A precipitate should form.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with water.

  • Allow the solid product to air dry on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This is a general protocol based on the optimization of similar reactions.[2][4]

Materials:

  • α-Haloketone (1 mmol)

  • Thiourea or substituted thioamide (1 mmol)

  • Methanol (2 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a specialized microwave reaction tube, combine the α-haloketone (1 mmol) and the thiourea/thioamide (1 mmol).

  • Add methanol (2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 90°C for 30 minutes.

  • After the reaction is complete and the vessel has cooled, the product can be isolated by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure, followed by purification via recrystallization or column chromatography.

Protocol 3: Cook-Heilbron Thiazole Synthesis

This protocol describes the formation of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.[15]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Solvent (e.g., ethanol or an aqueous medium)

  • Base (optional, for work-up)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent at room temperature.

  • Slowly add carbon disulfide to the solution with stirring. The reaction is typically carried out under mild conditions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the intermediate dithio-carbamate salt cyclizes to form the 5-aminothiazole.

  • The product can be isolated by removal of the solvent and purification, which may involve neutralization and extraction or recrystallization.

Visualizations

The following diagrams illustrate key workflows and logical relationships in thiazole synthesis.

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant1 α-Haloketone Mix Mix Reactants in Solvent Reactant1->Mix Reactant2 Thioamide/Thiourea Reactant2->Mix Heat Apply Heat (Conventional/Microwave/ Ultrasound) Mix->Heat Precipitate Precipitate in Water/ Base Solution Heat->Precipitate Filter Filter Solid Product Precipitate->Filter Purify Purify (Recrystallization/ Chromatography) Filter->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Are Starting Materials Pure? Start->CheckPurity CheckTemp Is Temperature Optimized? CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes AdjustTemp Adjust Temperature or Switch to MW/US CheckTemp->AdjustTemp No CheckTime Is Reaction Time Sufficient? CheckSolvent->CheckTime Yes ChangeSolvent Screen Different Solvents CheckSolvent->ChangeSolvent No IncreaseTime Increase Reaction Time & Monitor by TLC CheckTime->IncreaseTime No ReRun Re-run Experiment CheckTime->ReRun Yes CheckPurity->CheckTemp Yes PurifyReactants Purify/Use Fresh Starting Materials CheckPurity->PurifyReactants No AdjustTemp->ReRun ChangeSolvent->ReRun IncreaseTime->ReRun PurifyReactants->ReRun

Caption: Troubleshooting guide for low reaction yield.

References

Troubleshooting low conversion rates in thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during thiazole synthesis, with a focus on improving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1][2][3] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially in acidic conditions.[4]

Q2: How critical is the purity of reactants and solvents?

Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[5]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[6] In some microwave-assisted syntheses, methanol has been used effectively.[7] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?

Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[7] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[7][8] It's important to find a balance, as excessively high temperatures can lead to decomposition and the formation of byproducts.

Q5: Are there alternative, more environmentally friendly methods for thiazole synthesis?

Yes, significant progress has been made in developing greener synthetic approaches. These include multi-component, one-pot reactions, the use of recyclable catalysts, green solvents like water and glycerol, and solvent-free conditions.[9] Microwave-assisted and ultrasonic-mediated syntheses are also considered more environmentally benign due to reduced reaction times and energy consumption.[6][9]

Troubleshooting Guide for Low Conversion Rates

Problem: Low Yield in Hantzsch Thiazole Synthesis

This guide will walk you through a systematic approach to troubleshoot and optimize your Hantzsch thiazole synthesis.

  • Action: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. Ensure you are using the correct stoichiometry; sometimes, a slight excess of the thioamide can be beneficial.[10]

  • Rationale: Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired thiazole.

  • Action: Systematically vary the solvent, temperature, and reaction time. Consider running small-scale parallel reactions to screen different conditions efficiently.

  • Rationale: The interplay of these parameters is critical. A suboptimal choice in any of these can lead to incomplete conversion or product degradation.

  • Action: If not already using one, investigate the use of a catalyst. For certain substrates, a catalyst can significantly improve the reaction rate and yield. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in some Hantzsch syntheses.[6]

  • Rationale: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and potentially the overall yield.

  • Action: If optimizing the Hantzsch synthesis does not provide satisfactory results, consider alternative methods such as the Cook-Heilbron synthesis or reactions involving α-aminonitriles and carbon disulfide.[2][4]

  • Rationale: Different synthetic routes may be more suitable for your specific target molecule and could offer higher yields or milder reaction conditions.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on thiazole synthesis, highlighting the impact of different reaction conditions on yield.

Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No reaction
2WaterReflux570
3Ethanol2512No reaction
4EthanolReflux665
5Methanol2512No reaction
6MethanolReflux760
71-ButanolReflux475
82-PropanolReflux478

Table 2: Microwave-Assisted vs. Conventional Heating in Hantzsch Synthesis [7]

CompoundMicrowave Yield (%) (30 min)Conventional Yield (%) (8 h)
6a9575
6b9272
6c9470
6d9068
6e9373

Key Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

A representative procedure for the Hantzsch synthesis involves reacting an α-haloketone with a thioamide.[1] For example, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are combined in methanol (5 mL). The mixture is heated with stirring at approximately 100°C for 30 minutes. After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution (20 mL) to precipitate the product. The solid is then collected by filtration, washed with water, and dried.[1][11]

General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis

In a typical microwave-assisted procedure, the α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, 1 mmol) and a substituted thiourea (0.6 mmol) are placed in a microwave vial with methanol (2 mL). The reaction is then heated to 90°C for 30 minutes in a microwave reactor. After cooling, the resulting precipitate is filtered, washed, and dried to yield the desired 2-aminothiazole derivative.[7]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in Thiazole Synthesis check_reactants Step 1: Assess Reactant Purity & Stoichiometry start->check_reactants optimize_conditions Step 2: Optimize Reaction Conditions (Solvent, Temp.) check_reactants->optimize_conditions Reactants OK end Improved Yield optimize_conditions->end Yield Improved no_improvement Yield Still Low optimize_conditions->no_improvement No Significant Improvement consider_catalyst Step 3: Evaluate Use of a Catalyst alternative_methods Step 4: Explore Alternative Synthesis Routes consider_catalyst->alternative_methods Catalyst Ineffective consider_catalyst->end Yield Improved alternative_methods->end no_improvement->consider_catalyst Try Catalyst

Caption: Troubleshooting workflow for low thiazole synthesis yields.

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Iminothioether alpha_haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

References

Technical Support Center: Purification of Thiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiazole reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiazole derivatives after synthesis?

A1: The most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.

Q2: How do I choose the appropriate purification method for my thiazole derivative?

A2: The selection of a suitable purification method is dictated by the properties of your compound and the impurities present.

  • Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for complex mixtures or when the desired product and impurities have distinct polarities.

  • Recrystallization is ideal for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent.

  • Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This method is often used as a first step in the work-up procedure to remove water-soluble or acid/base-labile impurities.

Q3: I'm working with a water-soluble thiazolium salt. How can I purify it?

A3: The purification of water-soluble thiazolium salts can be challenging as they are often not amenable to standard column chromatography on silica gel.[1][2][3] A common strategy involves precipitation followed by salt metathesis. The thiazolium salt can be precipitated from a suitable solvent (e.g., toluene), and the resulting crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF4) or sodium tetraphenylborate (NaBPh4). The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.[1][2]

Troubleshooting Guides

Column Chromatography

Column chromatography is a powerful technique for purifying thiazole derivatives. However, various issues can arise. This guide provides solutions to common problems.

Issue 1: My thiazole compound is not moving from the origin on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[4] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.[5]

Issue 2: My thiazole compound is streaking on the TLC plate.

  • Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.

  • Solution 1: Add a small amount of a modifier to the eluent. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

  • Possible Cause 2: The compound is not fully dissolved in the spotting solvent or is overloaded on the plate.

  • Solution 2: Ensure your compound is fully dissolved before spotting it on the TLC plate. Avoid overloading the plate by applying a smaller, more concentrated spot.

Issue 3: I am having trouble separating my thiazole product from unreacted thioamide.

  • Possible Cause: Thioamides can have similar polarities to some thiazole products.

  • Solution: A chromatography-free method has been reported for thioamide preparation using Lawesson's reagent, which may reduce the amount of unreacted thioamide.[6] If chromatography is necessary, careful selection of the solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may help to separate the product from the starting material.

Experimental Protocol: Column Chromatography of a Thiazole Derivative

This protocol provides a general procedure for purifying a thiazole derivative using silica gel column chromatography.

  • Slurry Preparation:

    • In a beaker, add silica gel (60-120 mesh) to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand on top of the cotton plug.

    • Pour the silica gel slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude thiazole product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified thiazole derivative.

Table 1: Common TLC Solvent Systems for Thiazole Derivatives

Compound PolarityRecommended Solvent System
Nonpolar5% Ethyl Acetate in Hexane, 5% Diethyl Ether in Hexane, 100% Hexane[5]
Moderately Polar10-50% Ethyl Acetate in Hexane[5]
Polar100% Ethyl Acetate, 5% Methanol in Dichloromethane[5]
Very Polar1-10% of a 10% NH4OH in Methanol solution in Dichloromethane[5]

Diagram 1: Workflow for Column Chromatography Troubleshooting

G start Start: Crude Thiazole Mixture run_tlc Run TLC with initial solvent system start->run_tlc check_separation Good Separation? run_tlc->check_separation pack_column Pack Column & Load Sample check_separation->pack_column Yes troubleshoot Troubleshoot TLC check_separation->troubleshoot No elute_collect Elute & Collect Fractions pack_column->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions combine_evaporate Combine Pure Fractions & Evaporate analyze_fractions->combine_evaporate pure_product Pure Thiazole Product combine_evaporate->pure_product adjust_solvent Adjust Solvent System troubleshoot->adjust_solvent check_streaking Streaking? troubleshoot->check_streaking adjust_solvent->run_tlc add_modifier Add Modifier (e.g., Et3N or AcOH) check_streaking->add_modifier Yes check_loading Overloaded? check_streaking->check_loading No add_modifier->run_tlc check_loading->adjust_solvent No reduce_loading Reduce Sample Loading check_loading->reduce_loading Yes reduce_loading->run_tlc

Caption: Troubleshooting workflow for column chromatography of thiazoles.

Recrystallization

Recrystallization is a common and effective method for purifying solid thiazole derivatives. This guide addresses frequent issues encountered during this process.

Issue 1: My thiazole compound "oils out" instead of crystallizing.

  • Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent.

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 2: Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[7]

  • Possible Cause 3: The presence of impurities is significantly depressing the melting point.

  • Solution 3: Try to remove some impurities by a preliminary purification step like a quick filtration through a small plug of silica gel before recrystallization. Using activated charcoal during recrystallization can help remove colored impurities.[8][9]

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then cool the solution again.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Issue 3: The yield of my recrystallized thiazole is very low.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution 2: Cool the solution in an ice bath to minimize the solubility of the compound.

  • Possible Cause 3: The crystals were washed with too much cold solvent.

  • Solution 3: Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of a Thiazole Derivative

This protocol provides a general procedure for the recrystallization of a solid thiazole derivative.

  • Solvent Selection:

    • Choose a solvent in which the thiazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Table 2: Common Solvents for Thiazole Recrystallization

SolventPolarityComments
EthanolPolarA good general-purpose solvent for many thiazole derivatives.[10][11]
MethanolPolarSimilar to ethanol, often used for more polar thiazoles.
Ethyl AcetateIntermediateCan be used alone or in combination with hexane.
HexaneNonpolarOften used as an anti-solvent in combination with more polar solvents. Prone to causing "oiling out".[10]
TolueneNonpolarCan be a good choice for some aryl-substituted thiazoles.
WaterVery PolarSuitable for polar, water-soluble thiazole derivatives.[10]

Diagram 2: Troubleshooting Guide for Recrystallization

G start Start: Dissolved Crude Thiazole cool_solution Cool Solution start->cool_solution check_crystals Crystals Form? cool_solution->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No isolate_crystals Isolate Crystals check_crystals->isolate_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes pure_product Pure Thiazole Crystals isolate_crystals->pure_product induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization concentrate_solution Concentrate Solution troubleshoot_no_crystals->concentrate_solution add_more_solvent Add More Solvent & Re-cool Slowly troubleshoot_oiling->add_more_solvent change_solvent Change Solvent troubleshoot_oiling->change_solvent induce_crystallization->check_crystals concentrate_solution->cool_solution add_more_solvent->cool_solution change_solvent->start

Caption: Decision tree for troubleshooting common recrystallization issues.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental work-up technique to separate the desired thiazole product from reaction byproducts and unreacted starting materials based on their solubility in immiscible solvents.

Issue 1: An emulsion has formed between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Issue 2: I am not sure which layer is the organic layer.

  • Solution: Add a few drops of water to the separatory funnel. The aqueous layer will increase in volume. Alternatively, the densities of the solvents can be used as a guide. Chlorinated solvents like dichloromethane and chloroform are generally denser than water, while solvents like diethyl ether and ethyl acetate are less dense.

Issue 3: My thiazole product seems to be soluble in both the organic and aqueous layers.

  • Possible Cause: The thiazole derivative has intermediate polarity or is a salt.

  • Solution: Adjust the pH of the aqueous layer. If your thiazole has a basic nitrogen, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the nitrogen, forming a water-soluble salt that will partition into the aqueous phase. Conversely, if your thiazole has an acidic proton, adding a dilute base (e.g., 1M NaOH) will deprotonate it, forming a water-soluble salt. This allows for the separation of acidic, basic, and neutral components.

Experimental Protocol: Liquid-Liquid Extraction for a Thiazole Reaction Work-up

This protocol describes a general acid-base extraction procedure for a thiazole synthesis reaction mixture.

  • Quenching:

    • Quench the reaction mixture with water or a suitable aqueous solution.

  • Transfer to Separatory Funnel:

    • Transfer the mixture to a separatory funnel.

  • Extraction with Acid:

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add a dilute aqueous acid solution (e.g., 1M HCl) to extract any basic impurities or a basic thiazole product.

    • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

  • Extraction with Base:

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any acidic impurities or an acidic thiazole product.

    • Separate the layers.

  • Washing with Brine:

    • Wash the organic layer with brine to remove any residual water.

  • Drying and Evaporation:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter off the drying agent and evaporate the solvent to obtain the crude product, which can then be further purified if necessary.

Diagram 3: Logic for Acid-Base Extraction of Thiazoles

G start Start: Reaction Mixture add_org_solvent Add Organic Solvent & Water start->add_org_solvent separate_layers Separate Layers add_org_solvent->separate_layers organic_layer Organic Layer (Neutral & Basic/Acidic Thiazole) separate_layers->organic_layer aqueous_layer Aqueous Layer (Salts, Polar Impurities) separate_layers->aqueous_layer extract_acid Extract with Dilute Acid organic_layer->extract_acid separate_acid Separate Layers extract_acid->separate_acid organic_neutral Organic Layer (Neutral Thiazole) separate_acid->organic_neutral aqueous_basic Aqueous Layer (Protonated Basic Thiazole) separate_acid->aqueous_basic extract_base Extract with Dilute Base organic_neutral->extract_base neutralize_basic Neutralize & Extract Basic Thiazole aqueous_basic->neutralize_basic separate_base Separate Layers extract_base->separate_base organic_acidic Organic Layer (Deprotonated Acidic Thiazole) separate_base->organic_acidic aqueous_neutral Aqueous Layer separate_base->aqueous_neutral neutralize_acidic Neutralize & Extract Acidic Thiazole organic_acidic->neutralize_acidic pure_neutral Pure Neutral Thiazole aqueous_neutral->pure_neutral pure_basic Pure Basic Thiazole neutralize_basic->pure_basic pure_acidic Pure Acidic Thiazole neutralize_acidic->pure_acidic

Caption: Flowchart illustrating the separation of acidic, basic, and neutral thiazole derivatives using liquid-liquid extraction.

References

Stability issues of 5-Bromo-4-isopropylthiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-Bromo-4-isopropylthiazol-2-amine in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dark, and dry place. Supplier recommendations suggest storage at 2-8°C under an inert atmosphere. It is crucial to minimize exposure to light, moisture, and air.

Q2: How should I prepare stock solutions of this compound?

A2: When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for 2-aminothiazole derivatives; however, studies on similar compounds have shown potential for degradation in DMSO at room temperature over time. Therefore, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What factors can influence the stability of this compound in solution?

A3: The stability of this compound in solution can be affected by several factors, including:

  • pH: The amino group on the thiazole ring can be protonated in acidic conditions, which may alter the compound's stability. For some brominated 2-aminothiazoles, neutral or slightly basic conditions have been found to be more stable.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to conduct experiments at the lowest practical temperature.

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation.

  • Oxidizing agents: The thiazole ring and the amino group can be susceptible to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time with the same stock solution. Degradation of the compound in the stock solution.Prepare fresh stock solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., by LC-MS) to assess its integrity. Store stock solutions in small, single-use aliquots at -20°C or -80°C.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Review the solution's storage conditions (temperature, light exposure) and preparation (solvent purity, pH). Consider potential interactions with other components in the experimental mixture.
Low reaction yield or incomplete reaction. Decomposition of the starting material under reaction conditions.Optimize reaction conditions by lowering the temperature, protecting the reaction from light, and ensuring an inert atmosphere. Screen different solvents and bases (if applicable) to find conditions that favor stability.
Color change of the solution upon storage. Decomposition of the compound.Discard the solution and prepare a fresh one. This is often a visual indicator of instability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube under an inert atmosphere if possible.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but prolonged heating should be avoided.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Visualizations

The following diagrams illustrate key workflows and potential stability considerations for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use solid Solid Compound dissolve Dissolve in Anhydrous Solvent solid->dissolve stock Stock Solution dissolve->stock store_short Short-term (≤ 24h) 2-8°C, Dark stock->store_short If not for immediate use store_long Long-term (> 24h) -20°C or -80°C, Aliquoted stock->store_long For extended storage experiment Perform Experiment stock->experiment Immediate use store_short->experiment qc_check Optional QC Check (e.g., LC-MS) store_long->qc_check qc_check->experiment degradation_pathway cluster_factors Potential Degradation Factors compound This compound degradation Degradation Products compound->degradation light Light light->degradation heat Heat heat->degradation oxygen Oxygen oxygen->degradation ph Non-neutral pH ph->degradation

Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control the regioselectivity of electrophilic substitution reactions on the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of the unsubstituted thiazole ring towards electrophiles?

A1: The thiazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophiles than rings like thiophene or furan.[1][2] This is due to the electron-withdrawing effect of the pyridine-type nitrogen atom. The calculated pi-electron density shows that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[3][4][5] The C2 position is the most electron-deficient, while the C4 position is nearly neutral.[6]

Q2: I am getting a mixture of isomers during the electrophilic substitution of my substituted thiazole. What are the key factors influencing regioselectivity?

A2: Several factors govern the position of electrophilic attack on a substituted thiazole ring:

  • Nature of the Substituent: Electron-donating groups (EDGs) like -NH2, -OH, or -CH3 activate the ring and can direct the incoming electrophile. For instance, an EDG at the C2 position strongly directs substitution to the C5 position.[6]

  • Position of the Substituent: The location of the existing group on the ring is critical. A substituent at C2 will have a different directing effect than one at C4 or C5.

  • Reaction Conditions: The nature of the electrophile and the reaction medium (e.g., acidic vs. neutral) can alter the outcome. For example, strongly acidic conditions used for nitration and sulfonation can lead to protonation of the ring nitrogen, which further deactivates the ring and can influence the position of attack.[7]

  • Catalysts: In modern synthetic methods like direct C-H arylation, the choice of catalyst (e.g., Palladium complexes) can provide high regioselectivity for a specific position, often C5.[8][9][10]

Q3: How can I favor electrophilic substitution at the C2 position?

A3: Direct electrophilic substitution at the electron-deficient C2 position is challenging. However, this can be achieved through indirect methods:

  • Deprotonation-Substitution: The C2 proton is the most acidic and can be removed by a strong base like an organolithium reagent (e.g., n-BuLi). The resulting 2-lithiothiazole is a potent nucleophile that can react with a wide range of electrophiles.[2][3][6]

  • Using Thiazole N-Oxides: Oxidation of the ring nitrogen to an N-oxide can activate the C2 position for C-H functionalization, such as formamidation.[3][11]

Q4: Is it possible to achieve electrophilic substitution at the C4 position?

A4: The C4 position is generally less reactive towards electrophiles than C5.[6] Substitution at C4 is less common but can occur, particularly if the C5 position is blocked.[6] In some cases, specific directing groups or reaction conditions might favor C4 substitution. For instance, in the C-H formamidation of C2-substituted thiazole N-oxides, the reaction can selectively occur at the C4 position.[11]

Troubleshooting Guides

Issue 1: Poor or No Reaction During Electrophilic Substitution
Possible Cause Troubleshooting Step
Thiazole ring is too deactivated. Introduce an activating group (e.g., -NH2, -OR) onto the ring, typically at the C2 position, to enhance its reactivity towards electrophiles.
Reaction conditions are too mild. For less reactive thiazoles, harsher conditions (e.g., stronger electrophile, higher temperature) may be required. However, be mindful of potential side reactions.
Protonation of the ring nitrogen. In strongly acidic media (e.g., mixed acid for nitration), the nitrogen can be protonated, forming a highly deactivated thiazolium salt. Consider alternative, non-acidic reagents if possible.
Issue 2: Incorrect Regioisomer Obtained (e.g., C4-substitution instead of desired C5)
Possible Cause Troubleshooting Step
C5 position is sterically hindered. If a bulky substituent is at C4 or on a side chain that blocks the C5 position, the electrophile may attack the less hindered C4 position. Redesigning the substrate or using a smaller electrophile might help.
Thermodynamic vs. Kinetic Control. The reaction may be under thermodynamic control, leading to the most stable isomer, which may not be the kinetically favored one. Try running the reaction at a lower temperature to favor the kinetic product.
Unexpected directing effect of a substituent. Re-evaluate the electronic properties of your substituents. A group you considered weakly directing might have a stronger than expected effect under your specific reaction conditions.
Issue 3: Di-substitution or Poly-substitution Occurs
Possible Cause Troubleshooting Step
Thiazole ring is highly activated. If your substrate contains strong electron-donating groups, it may be prone to multiple substitutions. Use a milder electrophile, a stoichiometric amount of the electrophile, or lower the reaction temperature.
Reaction time is too long. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired mono-substituted product is formed to prevent further reaction.

Data Presentation

Table 1: General Regioselectivity in Electrophilic Substitution of Unsubstituted Thiazole

Position Relative Reactivity Governing Factor
C5Most ReactiveHighest electron density.[3][4][5]
C4Less ReactiveRelatively neutral electron density.[6]
C2Least ReactiveMost electron-deficient due to proximity to N.[3][6]

Table 2: Influence of Substituents on Electrophilic Substitution Regioselectivity

Substituent & Position Type Directing Effect Example Reaction
2-NH2Activating (EDG)Strongly C5-directingHalogenation with CuX2 at C5.[12]
2-CH3Activating (EDG)C5-directingNitration at C4 (when C5 is blocked).[13]
2-ClDeactivating (EWG)C5-directing (if reaction occurs)Generally disfavors substitution.
4-CH3Activating (EDG)C5-directingGeneral electrophilic substitution.

Experimental Protocols

Protocol 1: Regioselective Bromination of 2-Amino-4-arylthiazole at the C5 Position

This protocol is adapted from a method for the regioselective halogenation of 2-aminothiazoles using copper(II) bromide.[12]

Materials:

  • 2-Amino-4-arylthiazole derivative

  • Copper(II) bromide (CuBr2)

  • Acetonitrile (CH3CN)

Procedure:

  • Dissolve the 2-amino-4-arylthiazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add solid copper(II) bromide (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-bromo-4-arylthiazole.

Protocol 2: Regioselective Nitration of 2,5-Dimethylthiazole at the C4 Position

This protocol is based on the direct nitration of a thiazole derivative where the more reactive C5 position is already substituted.[13]

Materials:

  • 2,5-Dimethylthiazole

  • Nitric acid (70%)

  • Trifluoroacetic anhydride (TFAA)

Procedure:

  • In a flask cooled in an ice bath (0-5 °C), cautiously add nitric acid (1.0 eq) to trifluoroacetic anhydride.

  • To this cooled nitrating mixture, add 2,5-dimethylthiazole (1.0 eq) dropwise, ensuring the temperature remains low.

  • Stir the reaction mixture at 0-5 °C for the recommended time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the resulting crude material by chromatography or recrystallization to yield 2,5-dimethyl-4-nitrothiazole.

Visualizations

G cluster_ring Thiazole Ring Reactivity C5 C5 C4 C4 C2 C2 Electrophile Electrophile (E+) Electrophile->C5 Favored Attack Electrophile->C4 Possible Attack (if C5 blocked) Electrophile->C2 Disfavored Attack

Caption: Relative reactivity of thiazole positions towards electrophiles.

G start Experiment Yields Poor Regioselectivity check_substituent Analyze Substituent Effects: EDG or EWG? Position? start->check_substituent deprotonation For C2 substitution: Use strong base (e.g., n-BuLi) followed by electrophile. start->deprotonation Is C2 substitution the goal? edg_present EDG Present? check_substituent->edg_present check_conditions Review Reaction Conditions: Acidic? Neutral? Temperature? acidic_cond Strongly Acidic? check_conditions->acidic_cond edg_present->check_conditions Yes block_position Consider a Blocking Group Strategy for C5. edg_present->block_position No modify_reagents Modify Reagents: Use milder electrophile or non-acidic conditions. acidic_cond->modify_reagents Yes optimize Optimize Reaction: Lower temperature, shorter time, monitor closely. acidic_cond->optimize No modify_reagents->optimize block_position->optimize

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_activating Activating Group (EDG) at C2 cluster_deactivating Deactivating Group (EWG) at C2 cluster_blocked Blocked C5 Position A_thiazole 2-(EDG)-Thiazole A_product Major Product: 5-E-2-(EDG)-Thiazole A_thiazole->A_product + E+ D_thiazole 2-(EWG)-Thiazole D_product Reaction is Slow / Unreactive or requires harsh conditions D_thiazole->D_product + E+ B_thiazole 5-(R)-Thiazole B_product Major Product: 4-E-5-(R)-Thiazole B_thiazole->B_product + E+

Caption: Influence of substituents on electrophilic substitution.

References

Technical Support Center: Synthesis of Sterically Hindered Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of these complex molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered thiazoles.

Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis with Bulky Substrates

Q: I am performing a Hantzsch thiazole synthesis with a sterically hindered α-haloketone and a bulky thioamide, but I am getting very low to no product yield. What are the possible causes and solutions?

A: Low yields in the Hantzsch synthesis of sterically hindered thiazoles are a common issue, primarily due to the decreased reactivity of bulky starting materials. The steric bulk around the reactive centers can impede the initial S-alkylation and the subsequent cyclization and dehydration steps.

Possible Causes and Troubleshooting Steps:

  • Insufficient Reaction Temperature or Time: Sterically hindered substrates often require more forcing conditions to react.

    • Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress carefully using TLC or LC-MS to avoid decomposition.

  • Poor Nucleophilicity of the Thioamide: The sulfur of a bulky thioamide may not be sufficiently nucleophilic to attack the hindered α-carbon of the ketone.

    • Solution 1: Use of a Stronger Base: A non-nucleophilic strong base can deprotonate the thioamide, increasing its nucleophilicity. However, care must be taken as this can also promote side reactions.

    • Solution 2: Alternative Thioamide Precursors: Consider synthesizing the thiazole from alternative starting materials that might be less sterically demanding in the initial steps.

  • Inefficient Cyclization/Dehydration: The intramolecular cyclization of the intermediate and the final dehydration to the aromatic thiazole can be slow due to steric strain.

    • Solution: Acid Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the dehydration step.[1] For instance, using acidic conditions can sometimes alter the regioselectivity and improve yields for certain substrates.[2]

Alternative Approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter reaction times, even for hindered substrates.[3][4]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting better mixing and mass transfer, which can be beneficial for heterogeneous reactions or when dealing with poorly soluble, bulky starting materials.[5][6][7][8]

  • High-Pressure Synthesis: Applying high pressure can sometimes overcome the activation energy barrier in sterically demanding reactions, leading to improved yields.

Below is a workflow diagram to guide your troubleshooting process for low-yield Hantzsch synthesis.

Low_Yield_Troubleshooting start Low/No Yield in Hantzsch Synthesis check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions increase_conditions Increase Temperature & Time Monitor by TLC/LC-MS check_conditions->increase_conditions If suboptimal check_reagents Assess Reactivity of Bulky Reagents check_conditions->check_reagents If optimal alternative_methods Consider Alternative Methods increase_conditions->alternative_methods Still low yield enhance_nucleophilicity Enhance Thioamide Nucleophilicity (e.g., add non-nucleophilic base) check_reagents->enhance_nucleophilicity Poor thioamide reactivity promote_cyclization Promote Cyclization/Dehydration (e.g., add acid catalyst) check_reagents->promote_cyclization Slow cyclization enhance_nucleophilicity->alternative_methods Still low yield promote_cyclization->alternative_methods Still low yield microwave Microwave-Assisted Synthesis alternative_methods->microwave ultrasound Ultrasound-Assisted Synthesis alternative_methods->ultrasound high_pressure High-Pressure Synthesis alternative_methods->high_pressure

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis of sterically hindered thiazoles.

Problem 2: Difficulty in Product Purification

Q: My reaction to synthesize a sterically hindered thiazole appears to have worked, but I am struggling to purify the product from the reaction mixture. What are some effective purification strategies?

A: The purification of sterically hindered thiazoles can be challenging due to their often similar polarity to byproducts and unreacted starting materials. Their bulky nature can also lead to unusual chromatographic behavior.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid products.

    • Technique: If direct crystallization from a single solvent is unsuccessful, try multi-solvent systems (e.g., dissolving in a good solvent like dichloromethane or ethyl acetate and slowly adding a poor solvent like hexanes or pentane). Anti-solvent crystallization can also be effective.[9]

    • Tip: Seeding the solution with a small crystal of the desired product can induce crystallization if the solution is supersaturated.

  • Column Chromatography:

    • Challenge: Sterically hindered molecules may exhibit tailing or broad peaks on silica gel.

    • Solution 1: Gradient Elution: A carefully optimized gradient elution can help to separate closely eluting compounds.

    • Solution 2: Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel if standard silica gel chromatography is ineffective.

    • Solution 3: Additives: Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, preparative TLC can be a high-resolution alternative to column chromatography.

  • Sublimation: For volatile, thermally stable solids, sublimation under high vacuum can be an excellent purification method that avoids solvents altogether.

The following diagram illustrates the decision-making process for purifying a sterically hindered thiazole.

Purification_Strategy start Crude Sterically Hindered Thiazole is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization (single or multi-solvent system) is_solid->try_crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Is the product pure? try_crystallization->is_pure success Pure Product is_pure->success Yes is_pure->column_chromatography No optimize_chromatography Optimize Chromatography: - Gradient elution - Alternative stationary phase - Eluent additives column_chromatography->optimize_chromatography optimize_chromatography->is_pure Re-evaluate purity is_volatile Is the product volatile and thermally stable? optimize_chromatography->is_volatile If still impure is_volatile->success No, further optimization needed sublimation Attempt Sublimation is_volatile->sublimation Yes sublimation->is_pure

Caption: Decision tree for selecting a purification strategy for sterically hindered thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing sterically hindered thiazoles via the Hantzsch reaction?

A1: Besides the desired thiazole, several side products can form, especially with sterically demanding substrates. These include:

  • Unreacted Starting Materials: Due to the low reactivity of bulky substrates.

  • Intermediate Thioether: The initial S-alkylation product may not cyclize efficiently and can be isolated.

  • Over-alkylation Products: If the thioamide has multiple nucleophilic sites, over-alkylation can occur.

  • Decomposition Products: Forcing reaction conditions (high temperature, long reaction times) can lead to the decomposition of starting materials or the product.

  • Formation of Isomeric Products: Under certain conditions, especially acidic conditions, the reaction of N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]

Q2: Are there alternative synthetic routes to the Hantzsch synthesis for preparing sterically hindered thiazoles?

A2: Yes, several other methods can be employed, which may be more suitable for certain substitution patterns or when the Hantzsch synthesis fails:

  • Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[7][10][11][12] It can be a milder alternative to the Hantzsch synthesis.

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and can be adapted for the synthesis of thiazoles, particularly when constructing the ring from different precursors.[13][14][15][16]

  • Transition-Metal Catalyzed Syntheses: Modern cross-coupling and C-H activation methodologies are increasingly being used to construct or functionalize thiazole rings, which can be advantageous for introducing bulky groups with high selectivity.[3][17][18]

Q3: Can computational chemistry help in predicting the outcome of a challenging thiazole synthesis?

A3: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool. It can be used to:

  • Predict Reaction Barriers: Calculate the activation energies for different reaction pathways to anticipate which products are likely to form.

  • Analyze Steric Effects: Visualize and quantify the steric hindrance in transition states to understand why a particular reaction is slow or does not proceed.

  • Guide Catalyst Selection: In transition-metal catalyzed reactions, computational studies can help in selecting the optimal ligand and metal combination for a desired transformation.

Data Presentation

The following table summarizes a comparison of different methods for the synthesis of a hypothetical sterically hindered 2,4,5-trisubstituted thiazole. The data is illustrative and will vary depending on the specific substrates.

Synthesis MethodTypical Reaction ConditionsTypical Yield Range (%)Key Advantages for Hindered SystemsCommon Challenges
Hantzsch Synthesis (Conventional Heating) Reflux in ethanol or DMF, 12-24 h10 - 40Readily available starting materialsLow yields, long reaction times, side products
Hantzsch Synthesis (Microwave-Assisted) Microwave irradiation, 100-150 °C, 15-60 min40 - 80Significantly reduced reaction times, often higher yields[3][4][19]Requires specialized equipment
Hantzsch Synthesis (Ultrasound-Assisted) Sonication at room temp. or slightly elevated temp., 1-3 h30 - 70Improved yields and shorter reaction times, especially for heterogeneous mixtures[5][7][8]Scalability can be an issue
Transition-Metal Catalysis Pd, Cu, or other metal catalyst, specific ligand, base, solvent, 80-120 °C, 8-24 h50 - 90High selectivity, potential for late-stage functionalization[17][18]Catalyst cost and sensitivity, optimization required

Experimental Protocols

Detailed Methodology: Microwave-Assisted Hantzsch Synthesis of a Sterically Hindered 2,4-Disubstituted Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered α-haloketone (1.0 mmol)

  • Sterically hindered thioamide (1.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the sterically hindered α-haloketone (1.0 mmol), the sterically hindered thioamide (1.2 mmol), and a magnetic stir bar.

  • Add ethanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Set the reaction temperature to 120 °C, the reaction time to 30 minutes, and the power to a maximum of 300 W, with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can then be purified using one of the methods described in the "Difficulty in Product Purification" section (e.g., crystallization or column chromatography).

  • Characterize the purified product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

References

Technical Support Center: Solvent Effects on the Rate of Thiazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the rate of thiazole formation, particularly through the widely utilized Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the rate of Hantzsch thiazole synthesis?

A1: Generally, polar solvents accelerate the rate of Hantzsch thiazole synthesis. The reaction involves the formation of charged intermediates, which are stabilized by polar environments. This stabilization lowers the activation energy of the reaction, leading to a faster rate. For instance, a study on a modified Gewald reaction for thiazole formation found that highly polar trifluoroethanol provided the best results.[1]

Q2: Should I use a protic or aprotic polar solvent for my thiazole synthesis?

A2: The choice between a polar protic and a polar aprotic solvent can influence the reaction rate. Polar protic solvents, such as ethanol and methanol, can solvate both the anionic and cationic intermediates through hydrogen bonding. Polar aprotic solvents, like DMF or DMSO, are also effective at stabilizing charged species. The optimal choice often depends on the specific substrates and reaction conditions. In some cases, a mixture of solvents, such as ethanol and water, has been shown to provide excellent yields.[2][3]

Q3: Can the Hantzsch thiazole synthesis be performed under solvent-free conditions?

A3: Yes, solvent-free conditions for Hantzsch thiazole synthesis have been successfully employed, often yielding rapid reaction times and high yields.[4] This approach is also environmentally friendly. Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can facilitate the reaction.

Q4: How does the solubility of reactants in the chosen solvent affect the reaction?

A4: Poor solubility of one or more reactants is a common issue that can significantly hinder the reaction rate. If the reactants are not sufficiently dissolved, the reaction becomes heterogeneous, and the rate will be limited by the diffusion of the dissolved species. It is crucial to select a solvent that can dissolve all starting materials to a reasonable extent at the reaction temperature.

Q5: Can the solvent influence the regioselectivity of the Hantzsch thiazole synthesis?

A5: Yes, the solvent and reaction conditions can influence the regioselectivity. For example, the condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions, such as in a mixture of hydrochloric acid and ethanol, can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield Poor solubility of reactants: The starting materials are not sufficiently dissolved in the chosen solvent.- Select a more polar solvent or a solvent mixture to improve solubility. - Gently heat the reaction mixture to aid dissolution. - Consider using a solvent-free approach with grinding to bring reactants into close contact.
Inappropriate solvent polarity: The solvent may not be polar enough to stabilize the charged intermediates of the Hantzsch synthesis.- Switch to a more polar solvent such as ethanol, methanol, or a mixture of ethanol and water.[2][3]
Slow reaction rate Suboptimal solvent choice: The solvent may not be ideal for the specific substrates being used.- Screen a range of polar solvents (e.g., ethanol, methanol, 1-butanol, 2-propanol, water) to find the optimal one for your system.[2][3] - Consider using microwave irradiation in conjunction with a suitable solvent to accelerate the reaction.
Formation of side products Solvent-influenced side reactions: The solvent may be promoting undesired reaction pathways.- If using an acidic solvent system, be aware of the potential for the formation of isomeric products.[5] - Ensure the solvent is dry if water-sensitive intermediates or side reactions are a concern.
Product precipitates too quickly High supersaturation in the chosen solvent: The product has very low solubility in the reaction solvent at the reaction temperature.- Consider a solvent in which the product has slightly higher solubility at the reaction temperature to allow for better crystal formation. - Perform the reaction at a higher temperature to increase product solubility and then cool slowly to induce crystallization.
Difficulty in product isolation Product is highly soluble in the reaction solvent: The product does not precipitate upon cooling.- If the product is a salt (e.g., a hydrobromide salt), neutralization with a weak base can lead to the precipitation of the neutral thiazole.[6] - If the product remains soluble, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization from a different solvent system.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a one-pot Hantzsch thiazole derivative synthesis.

Table 1: Effect of Different Solvents on the Yield of a Hantzsch Thiazole Derivative [2][3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRT2420
2Water100755
3MethanolRT2430
4Methanol65445
5EthanolRT2440
6Ethanol803.558
71-Butanol110660
82-Propanol80365
9EtOH/Water (1:1)RT2470
10EtOH/Water (1:1)65287

Experimental Protocols

Protocol: Kinetic Analysis of Hantzsch Thiazole Synthesis

This protocol is adapted from a standard procedure for Hantzsch thiazole synthesis and can be used to study the effect of different solvents on the reaction rate.[6]

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Solvent of choice (e.g., methanol, ethanol, DMF)

  • 5% Sodium carbonate solution

  • Standard laboratory glassware

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, or TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α-bromoacetophenone (e.g., 5.0 mmol) in the chosen solvent (e.g., 10 mL).

  • Initiation of Reaction: Add thiourea (e.g., 7.5 mmol) to the solution.

  • Reaction Monitoring: Heat the mixture to a constant temperature (e.g., 60 °C) with vigorous stirring. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile for HPLC analysis). Prepare the sample for analysis according to the requirements of the analytical method being used.

  • Kinetic Analysis: Analyze the quenched samples to determine the concentration of the thiazole product or the consumption of the limiting reactant over time. Plot the concentration data versus time to determine the reaction rate.

  • Work-up (at the end of the reaction): After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution (e.g., 40 mL) and stir.

  • Product Isolation: Collect the precipitated product by vacuum filtration, wash it with water, and allow it to air dry.

  • Data Comparison: Repeat the experiment using different solvents while keeping all other parameters (temperature, reactant concentrations) constant to compare the reaction rates.

Mandatory Visualization

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration Solvent Solvent Solvent->Intermediate1 Stabilization of charged species Solvent->Intermediate2 Proton transfer (protic solvents)

Caption: Hantzsch Thiazole Synthesis Pathway.

References

Technical Support Center: Suzuki Coupling with Bromothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving bromothiazole substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a bromothiazole unexpectedly low?

Low yields in the Suzuki coupling of bromothiazoles can stem from several factors. A primary consideration is the choice of catalyst and ligands, which is crucial for the efficient coupling of electron-rich heteroaryl halides like bromothiazoles.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[2]

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The catalyst system may not be active enough for the specific bromothiazole substrate.

    • Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[3][4] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[2][5]

  • Improper Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution: Optimize the reaction temperature; sometimes, higher temperatures (e.g., refluxing in dioxane or toluene) are necessary.[6][7] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate and sufficiently strong.[6] The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized for solubility of all reactants.[6][8]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[7]

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), which consumes the coupling partner.

    • Solution: Use a boronic ester (e.g., pinacol ester) which is more stable.[9] Alternatively, use anhydrous conditions or minimize the amount of water in the reaction mixture.[10]

Q2: I am observing a significant amount of debrominated thiazole as a byproduct. What causes this and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaryl halides.[11][12] This occurs when the organopalladium intermediate formed after oxidative addition undergoes hydrogenolysis instead of transmetalation.[9]

Potential Causes and Solutions:

  • Source of Hydride: The hydride source can be impurities in the reagents or solvent, or even the solvent itself (e.g., alcohols) or the base.

    • Solution: Use high-purity, dry solvents and reagents. Avoid using alcohol as a solvent if dehalogenation is a major issue.[9]

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions like dehalogenation.

    • Solution: Increase the rate of transmetalation by using a more reactive boronic acid derivative or by optimizing the base and solvent system. The choice of ligand can also influence the relative rates of transmetalation and dehalogenation.[12]

  • Catalyst System: Certain palladium catalysts may be more prone to promoting dehalogenation.

    • Solution: Screen different palladium catalysts and ligands. For some substrates, switching from a bromide to a chloride has been shown to reduce dehalogenation.[13]

Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is another common side reaction that reduces the yield of the desired cross-coupled product.[14] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[15][16]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[7][15] Maintain a positive pressure of inert gas throughout the reaction.

  • Use of Pd(II) Precatalysts: Pd(II) precatalysts need to be reduced to Pd(0) in situ. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.

    • Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄. Alternatively, ensure efficient reduction of the Pd(II) source by the phosphine ligand or other additives.

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: Optimize the reaction conditions. In some cases, using a weaker base or a different solvent system can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of bromothiazoles?

There is no single "best" catalyst, as the optimal choice depends on the specific bromothiazole substrate and the boronic acid coupling partner. However, catalyst systems that are effective for other electron-rich heteroaryl halides are a good starting point. Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often successful.[3][4] Palladacycle precatalysts are also known to be highly active.[2] It is highly recommended to perform a small-scale screen of several catalyst systems to identify the most efficient one for your specific reaction.

Q2: What is the role of the base in the Suzuki coupling reaction?

The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[5][17] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[6][7] The strength and nature of the base can significantly impact the reaction rate and yield, and therefore should be carefully chosen and optimized.

Q3: Can I perform a Suzuki coupling with a bromothiazole that has other functional groups?

One of the major advantages of the Suzuki coupling is its excellent functional group tolerance.[18] Many functional groups such as esters, ketones, amides, nitriles, and ethers are well-tolerated. However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require protection or the use of a stronger base to deprotonate them first. It is always advisable to check the compatibility of your specific functional groups with the chosen reaction conditions.

Q4: Is it necessary to use a phosphine ligand?

While phosphine ligands are very common and often essential for achieving high yields, ligand-free Suzuki couplings have also been reported, particularly for activated aryl halides.[1] In some cases, the solvent or even the substrate itself can act as a ligand. For challenging substrates like bromothiazoles, a well-chosen phosphine ligand is generally recommended to enhance catalyst stability and activity.

Data Presentation

The following table summarizes representative catalyst systems and their performance in the Suzuki coupling of heteroaryl bromides, providing a starting point for catalyst selection for bromothiazole substrates.

EntryHeteroaryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8095
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092
32-BromothiopheneN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME8085
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8075[19]
52'-Bromo-2-aryl benzothiazolePhenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O10083[1]

This table is illustrative and optimal conditions may vary depending on the specific substrates.

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromothiazole with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki coupling of a bromothiazole. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (4 mL of dioxane and 1 mL of water) to the flask.

  • Add the palladium catalyst (0.05 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) BX(OH)2 [B(OH)2X]⁻ Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X (Bromothiazole) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 (Boronic Acid) Base Base Ar'B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization Reagents Weigh Bromothiazole, Boronic Acid, and Base Assembly Combine Reagents in Reaction Vessel Reagents->Assembly Solvent Prepare Degassed Solvent System Solvent->Assembly Inert Establish Inert Atmosphere Assembly->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterize & Calculate Yield Purify->Analyze Optimize Yield > 80%? Analyze->Optimize Vary Vary Catalyst, Ligand, Base, or Solvent Optimize->Vary No Done Optimal Conditions Found Optimize->Done Yes Vary->Reagents

Caption: A typical experimental workflow for screening catalysts in a Suzuki coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Side Products Check_SM Starting Material Consumed? Start->Check_SM Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture Yes Optimize_Conditions Optimize Temp, Time, & Concentration Check_SM->Optimize_Conditions No Main_Side_Product Major Side Product? Complex_Mixture->Main_Side_Product No Check_Catalyst Screen Different Catalysts/Ligands Complex_Mixture->Check_Catalyst Yes Debromination Debrominated Starting Material? Main_Side_Product->Debromination Yes Homocoupling Homocoupled Boronic Acid? Main_Side_Product->Homocoupling No Anhydrous_Conditions Use Anhydrous Solvents, Consider Boronic Ester Debromination->Anhydrous_Conditions Degas_Thoroughly Improve Degassing Procedure Homocoupling->Degas_Thoroughly Optimize_Conditions->Check_Catalyst Check_Reagents Check Reagent Purity & Stoichiometry Check_Catalyst->Check_Reagents

Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.

References

Technical Support Center: Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and time for successful thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during thiazole synthesis, with a focus on temperature and time-related problems.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods. For many Hantzsch syntheses, refluxing in solvents like ethanol or methanol is effective.[1][2]
Reaction time is too short: The reaction has not had sufficient time to proceed to completion.Increase the reaction time. Monitor the reaction progress to determine the optimal duration. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[3][4]
Incorrect solvent: The chosen solvent may not be suitable for the reaction temperature or the solubility of the reactants.Screen different solvents. For instance, in some Hantzsch syntheses, solvents like 1-butanol, 2-propanol, or water under reflux conditions have proven effective.[1]
Formation of Impurities/Side Products Reaction temperature is too high: High temperatures can lead to the decomposition of reactants or products, or promote the formation of side products. For example, dithiooxamide, a reactant in some thiazole syntheses, can degrade at elevated temperatures.[5]Reduce the reaction temperature. If using conventional heating, consider switching to a lower boiling point solvent. Microwave synthesis can sometimes offer better temperature control and lead to cleaner reactions.[3][6]
Reaction time is too long: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products.Optimize the reaction time by monitoring the reaction progress and stopping it once the starting materials are consumed and the desired product is at its maximum concentration.
Difficulty in Product Purification Presence of unreacted starting materials or side products due to non-optimized conditions: This can lead to complex mixtures that are difficult to separate.Re-optimize the reaction temperature and time to drive the reaction to completion and minimize side product formation. Conventional heating methods might require more rigorous purification compared to microwave-assisted synthesis.[3]
Reaction Does Not Start (No reaction observed) Ambient temperature is insufficient: Many thiazole syntheses, including the Hantzsch reaction, require heating to initiate.Heat the reaction mixture. Even gentle heating can be sufficient to start the reaction.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature and time in a Hantzsch thiazole synthesis?

A1: A common starting point for a conventional Hantzsch thiazole synthesis is refluxing the reaction mixture in a solvent like ethanol or methanol for several hours.[1][2] However, the optimal conditions can vary significantly depending on the specific substrates. For microwave-assisted synthesis, a starting point could be 90-120°C for 15-30 minutes.[3]

Q2: How does temperature affect the yield of my thiazole synthesis?

A2: Temperature is a critical factor influencing the yield. Insufficient temperature may lead to low or no product formation as the reaction's activation energy is not met.[1] Conversely, excessively high temperatures can cause degradation of reactants or the desired product, leading to lower yields and the formation of impurities.[5] It is crucial to find the optimal temperature that maximizes the reaction rate while minimizing side reactions.

Q3: Can I run my thiazole synthesis at room temperature?

A3: While some specific protocols might work at room temperature, most thiazole syntheses, particularly the Hantzsch method, require heating to proceed at a reasonable rate.[1][2] Reactions attempted at ambient temperature often result in no product formation.[1] However, some modern methods, like certain visible-light-induced syntheses, can be performed at room temperature.[8]

Q4: How can I reduce the reaction time for my thiazole synthesis?

A4: Microwave-assisted synthesis is a highly effective method for significantly reducing reaction times, often from hours to a few minutes, while also improving yields.[3][4][6] The use of a suitable catalyst can also accelerate the reaction.

Q5: What are the advantages of microwave-assisted thiazole synthesis in terms of temperature and time?

A5: Microwave irradiation offers rapid and efficient heating of the reaction mixture, leading to shorter reaction times and often higher yields compared to conventional heating methods.[3][6][9] It also allows for precise temperature control, which can help to minimize the formation of side products.[10]

Q6: I am getting a lot of side products. Could this be related to the reaction temperature?

A6: Yes, incorrect reaction temperature is a common cause of side product formation. If the temperature is too high, it can lead to decomposition or unwanted side reactions.[5] It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction.

Data Presentation

Table 1: Optimization of Microwave-Assisted Hantzsch Thiazole Synthesis

This table summarizes the screening of solvents, reaction time, and temperature for the synthesis of a specific N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.

SolventTemperature (°C)Time (min)Yield (%)
No solvent90–12015Trace
Ethanol90–1201579
Ethanol90–1203085
Methanol901571
Methanol 90 30 95
Acetonitrile90–1001565

Data adapted from a study on microwave-assisted Hantzsch synthesis.[3]

Table 2: Screening of Solvents and Temperature for a One-Pot Hantzsch Thiazole Synthesis

This table shows the effect of different solvents and temperatures on the yield of a Hantzsch thiazole derivative.

EntrySolventCatalyst (%)Time (h)Temperature (°C)Yield (%)
1Water1524RT10
2Water15610045
3MeOH1524RT18
4MeOH1546060
5EtOH1524RT20
6EtOH153.57872
71-Butanol15311770
82-Propanol152.58265

Data adapted from a study on the synthesis of Hantzsch thiazole derivatives.[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a general guideline for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction.

  • In a specialized microwave test tube, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the substituted thiourea (1 mmol).

  • Add methanol (2 mL) as the solvent.

  • Cap the test tube and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is then collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • The product can be further purified by recrystallization if necessary.

This protocol is based on a published procedure.[3]

Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives with Conventional Heating

This protocol describes a one-pot synthesis of Hantzsch thiazole derivatives using conventional heating.

  • In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and the desired benzaldehyde (1 mmol).

  • Add a mixture of ethanol and water (1:1, 5 mL) as the solvent.

  • Add the silica-supported tungstosilisic acid catalyst (15% by weight).

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours. Monitor the reaction progress using TLC.

  • Upon completion, filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

This protocol is adapted from a published study.[1]

Visualizations

Thiazole_Synthesis_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Low Yield Low Yield Temp Too Low Temperature Too Low Low Yield->Temp Too Low Time Too Short Time Too Short Low Yield->Time Too Short Side Products Side Products Temp Too High Temperature Too High Side Products->Temp Too High Time Too Long Time Too Long Side Products->Time Too Long No Reaction No Reaction No Reaction->Temp Too Low Ambient temp insufficient Increase Temp Increase Temperature Temp Too Low->Increase Temp Heat Reaction Apply Heat Temp Too Low->Heat Reaction Increase Time Increase Reaction Time Time Too Short->Increase Time Decrease Temp Decrease Temperature Temp Too High->Decrease Temp Optimize Time Optimize Reaction Time Time Too Long->Optimize Time

Caption: Troubleshooting workflow for thiazole synthesis.

Reaction_Parameter_Optimization Start Start Optimization Temp Select Initial Temperature Start->Temp Time Select Initial Reaction Time Temp->Time Run Run Experiment Time->Run Analyze Analyze Yield & Purity Run->Analyze Good Optimal? Analyze->Good AdjustTemp Adjust Temperature Good->AdjustTemp No End End Optimization Good->End Yes AdjustTime Adjust Reaction Time AdjustTemp->AdjustTime AdjustTime->Run

Caption: Logical flow for optimizing reaction parameters.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted Thiazole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective biological activities. This guide provides a comparative analysis of the biological activity of a series of 5-bromo-thiazol-2-amine analogs and other structurally related thiazole derivatives, with a focus on their potential as anticancer agents. The data presented herein is collated from various studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships of these compounds.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various thiazole analogs, primarily focusing on their antiproliferative effects against different cancer cell lines and their inhibitory activity against key oncogenic kinases.

Table 1: Antiproliferative Activity of Thiazole Derivatives Against Cancer Cell Lines
Compound IDR GroupCancer Cell LineIC50 / GI50 (µM)Reference
Series 1 MCF-7 (Breast)
4aHMCF-712.7 ± 0.77[1]
4bBrMCF-731.5 ± 1.91[1]
4cNH-NH-PhMCF-72.57 ± 0.16[1]
5OCOCH3MCF-728.0 ± 1.69[1]
Staurosporine (Standard)-MCF-76.77 ± 0.41[1]
HepG2 (Liver)
4aHHepG26.69 ± 0.41[1]
4bBrHepG251.7 ± 3.13[1]
4cNH-NH-PhHepG27.26 ± 0.44[1]
5OCOCH3HepG226.8 ± 1.62[1]
Staurosporine (Standard)-HepG28.4 ± 0.51[1]
Series 2 MDA-MB-231 (Breast)
4b4-chlorophenylMDA-MB-2313.52[2]
4d3-nitrophenylMDA-MB-2311.21[2]
Sorafenib (Standard)-MDA-MB-2311.18[2]
Series 3 Various Cell Lines
11d-Average (GI50)0.030[3]
11f-Average (GI50)0.027[3]
Erlotinib (Standard)-Average (GI50)0.033[3]
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
4cVEGFR-20.15[1]
Sorafenib (Standard)VEGFR-20.059[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine, Sorafenib, Erlotinib) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50/GI50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) or the average IC50 across multiple cell lines (GI50) was calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The ability of the compounds to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase was evaluated using a commercially available kinase assay kit.[1]

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Incubation: The test compounds, at various concentrations, were added to the wells and pre-incubated with the enzyme to allow for binding.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate was quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary detection system that generates a colorimetric, fluorescent, or luminescent signal.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity, was determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by some of the compared thiazole analogs and a general workflow for their in vitro evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Ras Ras VEGFR2_dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thiazole Thiazole Analog (e.g., Compound 4c) Thiazole->VEGFR2_dimer Inhibits

VEGFR2 Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Antiproliferative Assay (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Assay IC50_Det IC50 / GI50 Determination Cytotoxicity->IC50_Det Kinase_Assay->IC50_Det Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) IC50_Det->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Experimental Workflow for Thiazole Analogs

Conclusion

The presented data highlights the potential of substituted thiazole derivatives as a promising class of anticancer agents. The antiproliferative and kinase inhibitory activities are highly dependent on the nature and position of the substituents on the thiazole core and its appended moieties. Specifically, certain substitutions at the 5-position of the thiazole ring, as well as modifications on the phenyl ring, have been shown to significantly impact the biological activity. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, appears to be a common mechanism of action for some of the most potent analogs. Further investigation and optimization of these thiazole-based scaffolds could lead to the development of novel and effective cancer therapeutics.

References

2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives in anticancer, antimycobacterial, and kinase inhibition applications, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Human Cancer Cell Lines

A series of 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro activity of selected compounds against human lung cancer (H1299) and human glioma (SHG-44) cell lines, as determined by the MTT assay.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDR1R2R3H1299 IC50 (µM)SHG-44 IC50 (µM)
1a HHPhenyl> 50> 50
1b MethylHPhenyl25.331.6
1c HH4-Chlorophenyl15.820.1
1d -(CH2)4-H4-Methylbenzyl4.894.03

Structure-Activity Relationship (SAR) Summary:

  • Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl group at the 2-amino position shows weak activity.

  • Substitution on the Thiazole Ring (1b): Introduction of a methyl group at the C4 position of the thiazole ring leads to a moderate increase in activity.

  • Substitution on the Phenyl Ring (1c): A chloro-substitution on the phenyl ring enhances the cytotoxic activity compared to the unsubstituted analog.

  • Cyclic Substitution and Benzylic Amine (1d): The most potent compound in this series features a tetrahydro-benzothiazole core (R1 and R2 forming a cyclic structure) and a 4-methylbenzyl group. This suggests that a constrained conformation and the presence of a benzylic amine are beneficial for potent anticancer activity.

Antimycobacterial Activity: Combating Mycobacterium tuberculosis

2-Aminothiazole derivatives have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The table below presents the minimum inhibitory concentration (MIC) of a series of 2-aminothiazole analogs against the H37Rv strain of M. tuberculosis, determined using the Microplate Alamar Blue Assay (MABA).

Table 2: Antimycobacterial Activity of 2-Aminothiazole Derivatives

Compound IDRMIC (µg/mL)
2a H> 128
2b Benzoyl6.25
2c 4-Chlorobenzoyl0.5
2d 3-Chlorobenzoyl0.008

Structure-Activity Relationship (SAR) Summary:

  • Unsubstituted Amine (2a): The unsubstituted 2-aminothiazole core shows no significant antimycobacterial activity.

  • Acylation of the Amino Group (2b): Introduction of a benzoyl group at the 2-amino position dramatically increases the activity.

  • Substitution on the Benzoyl Ring (2c, 2d): The position of the chloro substituent on the benzoyl ring plays a crucial role in determining the potency. A 3-chloro substitution (2d) results in a highly potent compound with a MIC in the nanomolar range, indicating a specific binding interaction within the mycobacterial target. The 4-chloro analog (2c) is also potent, but significantly less so than the 3-chloro derivative.

Kinase Inhibition: Targeting Src Family Kinases

The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors, including the FDA-approved drug Dasatinib. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The following table shows the inhibitory activity of selected 2-aminothiazole derivatives against Src, a non-receptor tyrosine kinase.

Table 3: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives against Src

CompoundRSrc IC50 (nM)
Dasatinib See structure below0.8
Analog 3a 2-methyl-6-(pyrimidin-4-ylamino)phenyl5.2
Analog 3b 2-chloro-6-methylphenyl1.1

Structure of Dasatinib:

alt text

Structure-Activity Relationship (SAR) Summary:

  • Core Scaffold: The 2-aminothiazole core serves as a crucial hinge-binding motif.

  • Substitutions: The substituents on the pyrimidine ring and the phenyl ring at the 2-amino position are critical for high-affinity binding to the ATP pocket of Src kinase. Dasatinib's complex substitution pattern is optimized for potent and pan-Src family kinase inhibition[1][2][3].

  • Analogs: Modifications to the substituents, such as in analogs 3a and 3b, can modulate the inhibitory potency, highlighting the sensitivity of the kinase's active site to the inhibitor's structure.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., H1299, SHG-44) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth.

  • Compound Dilution: The 2-aminothiazole derivatives are serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Src tyrosine kinase.

  • Reaction Mixture Preparation: A reaction mixture containing Src kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.

  • Compound Addition: The 2-aminothiazole inhibitor is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating a key signaling pathway affected by 2-aminothiazole kinase inhibitors and a typical experimental workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Aminothiazole Scaffold mods Chemical Modifications (R1, R2, R3, etc.) start->mods library Library of Derivatives mods->library invitro In Vitro Assays (Anticancer, Antimicrobial, Kinase) library->invitro Test Compounds data Activity Data (IC50, MIC) invitro->data sar SAR Analysis data->sar lead Lead Compound Identification sar->lead

Experimental workflow for SAR studies.

src_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibition

Simplified Src signaling pathway and its inhibition.

References

Comparative In Silico Docking Analysis of 5-Bromo-4-isopropylthiazol-2-amine with Key Biological Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in silico docking of 5-Bromo-4-isopropylthiazol-2-amine against selected therapeutic target proteins. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document outlines a proposed investigation by comparing its potential against alternative thiazole-based compounds with known inhibitory activities. The data presented for competitor molecules are derived from existing research, offering a benchmark for future studies.

Potential Therapeutic Targets for Thiazole Derivatives

Thiazole-containing compounds are recognized for their diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] Based on the established biological profiles of structurally similar molecules, the following protein targets are proposed for the initial in silico screening of this compound.

  • Anticancer Targets:

    • Epidermal Growth Factor Receptor (EGFR) Kinase: A crucial enzyme in cell proliferation and survival, often implicated in lung cancer.[4]

    • Tubulin: A key component of microtubules, essential for cell division. Its inhibition is a common mechanism for anticancer agents.[5]

  • Antimicrobial Target:

    • Beta-ketoacyl-ACP synthase (FabH): An essential enzyme in bacterial fatty acid synthesis, making it a promising target for novel antibacterial agents.[2]

Data Presentation: Comparative Docking Scores

The following tables summarize the reported in silico docking results for various thiazole derivatives against the selected target proteins. A placeholder entry for this compound is included to frame a future comparative analysis.

Table 1: Comparative Docking Scores Against EGFR Kinase

CompoundDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
This compoundTo Be DeterminedErlotinib-
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives (Top performing)High Score ReportedErlotinibStandard

Note: A specific numerical high score for the thiadiazole derivatives was mentioned as exceeding the standard, but the exact value was not provided in the source material.[4]

Table 2: Comparative Binding Affinities Against Tubulin

CompoundBinding Affinity (kcal/mol)Target Site
This compoundTo Be DeterminedColchicine-binding site
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)-8.149Tubulin–combretastatin A-4 binding site
5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amine (4f)-8.341Tubulin–combretastatin A-4 binding site

Data for alternative compounds sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5]

Table 3: Comparative Docking Scores Against FabH

CompoundMolDock ScoreRe-rank ScoreH-Bond Interactions
This compoundTo Be DeterminedTo Be DeterminedTo Be Determined
N-substituted thiazole derivative (S9)-144.236-143.59310
Griseofulvin (Reference Drug)-90.94-4

Data for alternative compounds sourced from a study on N-substituted thiazole derivatives as FabH inhibitors.[2]

Experimental Protocols: In Silico Molecular Docking

The following is a detailed methodology for conducting in silico docking studies, synthesized from standard practices in the field.[6][7][8]

3.1. Ligand Preparation

  • The 2D structure of this compound and other ligands of interest is drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).

3.2. Target Protein Preparation

  • The 3D crystal structure of the target protein (e.g., EGFR, Tubulin, FabH) is retrieved from a protein structure database like the Protein Data Bank (PDB).

  • All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein structure.

  • Charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in a compatible format (e.g., .pdbqt).

3.3. Grid Generation

  • The binding site (active site) of the target protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or from literature data.

  • A grid box is defined around the binding site. The dimensions and center of the grid box are set to encompass the entire active site, providing enough space for the ligand to move and rotate freely.

3.4. Molecular Docking Simulation

  • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations, positions, and orientations of the ligand within the grid box of the target protein.

  • The software performs multiple independent docking runs to ensure the reliability of the results.

  • During each run, the algorithm generates a set of possible binding poses for the ligand.

3.5. Analysis of Results

  • The results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

  • The binding poses are ranked using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[7]

  • The best-ranked pose (usually the one with the lowest binding energy in the most populated cluster) is selected for detailed analysis.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed to understand the molecular basis of the binding.

Mandatory Visualizations

The following diagrams illustrate the typical workflow of an in silico docking study and a relevant signaling pathway.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand Ligand Selection (this compound) Ligand_prep 3D Structure Generation & Energy Minimization Ligand->Ligand_prep Protein Target Protein Selection (e.g., EGFR, Tubulin) Protein_prep Protein Structure Refinement (Remove water, add hydrogens) Protein->Protein_prep Grid Define Binding Site & Grid Box Generation Ligand_prep->Grid Protein_prep->Grid Docking Molecular Docking Simulation (e.g., AutoDock, PyRx) Grid->Docking Scoring Scoring & Ranking of Poses (Binding Energy Calculation) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) Scoring->Interaction Conclusion Identify Lead Candidates Interaction->Conclusion

Caption: A generalized workflow for in silico molecular docking studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound (Proposed Inhibitor) Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway.

References

Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques for validating the structure of a model compound, 5-Bromo-4-isopropylthiazol-2-amine, with a primary focus on the definitive method of single-crystal X-ray crystallography.

This document outlines the experimental protocols for the synthesis of this compound and its structural elucidation. It presents a detailed comparison of X-ray crystallography with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The supporting experimental data provided herein is hypothetical and intended to be illustrative of typical results for a compound of this nature.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the desired level of certainty. While spectroscopic methods like NMR and MS provide valuable information about the connectivity and molecular weight of a compound, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the three-dimensional atomic arrangement in the solid state.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingSingle, well-ordered crystal (typically 0.1-0.3 mm)Unambiguous structure determinationCrystal growth can be challenging and time-consuming
NMR Spectroscopy (¹H, ¹³C) Chemical environment of protons and carbons, connectivity through spin-spin couplingSoluble sample in a suitable deuterated solventNon-destructive, provides information about the molecule in solutionIndirect structural information, can be complex to interpret for complex molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patternIonizable sample (solid, liquid, or gas)High sensitivity, small sample amount requiredProvides limited information on stereochemistry and connectivity

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is proposed to be achieved via a two-step process involving the Hantzsch thiazole synthesis followed by electrophilic bromination.

Step 1: Synthesis of 4-isopropylthiazol-2-amine

  • To a solution of 1-bromopinacolone (1.0 eq) in ethanol, thiourea (1.2 eq) is added.

  • The reaction mixture is refluxed for 4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-isopropylthiazol-2-amine.

Step 2: Bromination of 4-isopropylthiazol-2-amine

  • 4-isopropylthiazol-2-amine (1.0 eq) is dissolved in glacial acetic acid.

  • N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The mixture is then poured into ice-water, and the resulting precipitate is filtered.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Single-Crystal X-ray Crystallography

High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent such as ethyl acetate or acetone.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated to collect a complete dataset of diffraction intensities.[1][2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[1]

Hypothetical Experimental Data

X-ray Crystallography Data

The following table summarizes the hypothetical crystallographic data for this compound.

ParameterValue
Empirical formulaC₆H₉BrN₂S
Formula weight221.12
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.456(2)
b (Å)10.123(3)
c (Å)11.789(4)
β (°)105.21(1)
Volume (ų)973.4(5)
Z4
Density (calculated) (g/cm³)1.510
R-factor (%)3.5
Goodness-of-fit on F²1.05

Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegrees (°)
Br(1)-C(5)1.885(3)N(1)-C(2)-N(2)121.5(2)
S(1)-C(2)1.745(3)C(2)-N(1)-C(5)110.2(2)
S(1)-C(5)1.721(3)N(1)-C(5)-C(4)115.8(2)
N(1)-C(2)1.315(4)C(5)-C(4)-C(6)128.1(3)
N(1)-C(5)1.389(4)S(1)-C(5)-Br(1)120.3(1)
C(4)-C(5)1.375(4)
C(4)-C(6)1.512(4)
Spectroscopic Data Comparison

The following table presents the hypothetical spectroscopic data that would be expected for this compound, providing complementary information to the crystallographic data.

TechniqueDataInterpretation
¹H NMR δ 7.10 (s, 2H, -NH₂), 3.15 (sept, 1H, -CH), 1.30 (d, 6H, -CH₃)Confirms the presence of the amino group, the isopropyl group, and their respective chemical environments. The singlet for the amino protons suggests rapid exchange.
¹³C NMR δ 168.5 (C2), 148.2 (C4), 105.1 (C5), 28.7 (CH), 22.9 (CH₃)Shows the chemical shifts for the three carbon atoms of the thiazole ring and the two carbons of the isopropyl group, consistent with the proposed structure.
Mass Spec (EI) m/z (%): 222/220 (M⁺, 100/98), 207/205 (M⁺-CH₃, 45/43), 141 (M⁺-Br, 80)The molecular ion peaks at m/z 220 and 222 with an approximate 1:1 ratio are characteristic of a compound containing one bromine atom.[3] Fragmentation patterns correspond to the loss of a methyl group and the bromine atom.

Visualizing the Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive structural validation.

experimental_workflow cluster_synthesis Synthesis s1 Hantzsch Thiazole Synthesis (4-isopropylthiazol-2-amine) s2 Electrophilic Bromination (this compound) s1->s2 v1 Single-Crystal X-ray Crystallography s2->v1 v2 NMR Spectroscopy (¹H, ¹³C) s2->v2 v3 Mass Spectrometry (MS) s2->v3 d1 3D Structure Bond Lengths Bond Angles v1->d1 d2 Connectivity Chemical Environment v2->d2 d3 Molecular Weight Fragmentation v3->d3

Experimental workflow for synthesis and structural validation.

Conclusion

While NMR and Mass Spectrometry are indispensable tools for routine characterization, single-crystal X-ray crystallography remains the gold standard for the unequivocal determination of a molecule's three-dimensional structure. The combination of these techniques provides a comprehensive and robust validation of the synthesized this compound, ensuring the structural integrity of the compound for further research and development activities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

A Comparative Analysis of Novel Antimicrobial Agents Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with superior efficacy and modes of action that circumvent existing resistance mechanisms. This guide provides a comparative analysis of three promising novel antimicrobial compounds—Cystobactamids, Chelocardins, and Pre-methylenomycin C Lactone—against standard-of-care antibiotics. The data presented is compiled from recent preclinical studies and is intended to inform research and development efforts in the pursuit of next-generation antimicrobial therapies.

Data Presentation: Comparative Antimicrobial Efficacy

The in vitro efficacy of antimicrobial agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of the novel compounds against a panel of clinically relevant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), compared to standard antibiotics.

Table 1: MIC (µg/mL) of Cystobactamids vs. Standard Antibiotics

MicroorganismCystobactamid (CN-DM-861)Ciprofloxacin
Escherichia coliLow MICs reported[1]>90% resistance in some studies[1]
Klebsiella pneumoniaeHigh MICs reported[1]-
Acinetobacter baumannii-16[2]

Table 2: MIC (µg/mL) of Chelocardins vs. Standard Antibiotics

MicroorganismChelocardin (CHD)Amidochelocardin (CDCHD)Tetracycline
Escherichia coli (ATCC 25922)2[3]2[3]-
Klebsiella pneumoniae (ATCC 43816)1.25[3]5[3]-
Tetracycline-Resistant StrainsActive[4][5]Active[4][5]Resistant

Table 3: MIC (µg/mL) of Pre-methylenomycin C Lactone vs. Standard Antibiotics

MicroorganismPre-methylenomycin C LactoneVancomycinLinezolid
Staphylococcus aureus (MRSA)Strong activity reported[6][7]Variable, resistance is a concern[8]Clinically effective[8][9]
Enterococcus faecium (VRE)Strong activity reported[6][7]ResistantClinically effective

Note: Specific MIC values for Pre-methylenomycin C Lactone are not yet widely published in comparative tables, but studies report it is over 100 times more active than its precursor, methylenomycin A, against various Gram-positive bacteria, including MRSA and VRE.[7][10]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, harmonized from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent by testing increasing concentrations (usually two-fold dilutions) against a standardized inoculum of a specific microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium grown on a suitable agar medium.

  • Antimicrobial Agent: A stock solution of the novel compound or standard antibiotic of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[11] For fastidious organisms, supplemented media such as MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) should be used.[11]

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube containing a suitable broth or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in the appropriate broth directly in the 96-well plate.

  • The typical final volume in each well is 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[16]

  • Growth is indicated by turbidity, a pellet at the bottom of the well, or a "button" in round-bottom wells.[15]

  • The growth control well should show distinct turbidity. The sterility control should remain clear.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacteria A->E B Prepare Antimicrobial Stock Solution D Serial Dilution of Antimicrobial in 96-Well Plate B->D C Prepare Cation-Adjusted Mueller-Hinton Broth C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity/Pellet) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Mechanism of Action of Cystobactamids

Cystobactamids inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[17][18] By binding to the gyrase-DNA complex, cystobactamids stabilize the transient double-strand breaks, leading to a lethal accumulation of these breaks and subsequent cell death.[18]

G cluster_process DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase binds Supercoiled Supercoiled DNA Gyrase->Supercoiled introduces negative supercoils Inhibition Stabilized Gyrase-DNA Cleavage Complex Gyrase->Inhibition Replicated Replicated DNA Supercoiled->Replicated allows replication Death Cell Death Cystobactamid Cystobactamid Cystobactamid->Inhibition Inhibition->Death leads to

Caption: Cystobactamids inhibit DNA gyrase, leading to bacterial cell death.

Signaling Pathway: Dual Mechanism of Action of Chelocardin

Chelocardin and its derivatives exhibit a unique dual mechanism of action. At lower concentrations, they act similarly to classical tetracyclines by inhibiting protein synthesis through binding to the bacterial ribosome.[19] At higher, clinically relevant concentrations, they primarily disrupt the bacterial cell membrane, causing depolarization and loss of integrity, which ultimately leads to cell death.[5][19] This dual action may slow the development of resistance.[5]

G cluster_protein_synthesis Protein Synthesis Inhibition (Low Concentration) cluster_membrane_disruption Membrane Disruption (High Concentration) Chelocardin Chelocardin Ribosome Bacterial Ribosome Chelocardin->Ribosome Inhibition1 Inhibition Chelocardin->Inhibition1 leads to Membrane Bacterial Cell Membrane Chelocardin->Membrane Disruption Membrane Depolarization & Disruption Chelocardin->Disruption causes Protein Protein Synthesis Ribosome->Protein CellDeath Cell Death Inhibition1->CellDeath Disruption->CellDeath

Caption: Chelocardin's dual mechanism: inhibiting protein synthesis and disrupting the cell membrane.

References

Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the potential anti-cancer activity of 5-Bromo-4-isopropylthiazol-2-amine and related compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 5b MCF-70.2 ± 0.01--
Thiazole Derivative 5k MDA-MB-4680.6 ± 0.04--
Thiazole Derivative 5g PC-120.43 ± 0.06--
Thiazole Derivative 4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Bis-Thiazole Derivative 5c Hela0.0006--
Bis-Thiazole Derivative 5f KF-28 (Ovarian)0.006--
N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 HeLa2.07 ± 0.88--
N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 A5493.52 ± 0.49--
Plastoquinone Analogue AQ-12 HCT-1165.11 ± 2.14Cisplatin23.68 ± 6.81
Plastoquinone Analogue AQ-12 MCF-76.06 ± 3.09Cisplatin19.67 ± 5.94

Table 1: Comparative IC50 values of various thiazole derivatives against different cancer cell lines.[1][2][3][4][5]

Experimental Protocols

To evaluate the cytotoxicity of novel compounds like this compound, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Serial Dilutions of Compound overnight_incubation->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Intrinsic_Apoptosis_Pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Head-to-Head Comparison of Catalytic Systems for Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, including antivirals, anticancer agents, and antibiotics.[1][2][3] Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. Modern synthetic strategies have increasingly shifted from classical, multi-step syntheses to more atom-economical and sustainable transition-metal-catalyzed C-H bond functionalization.[4][5][6]

This guide provides an objective, data-driven comparison of the leading catalytic systems for thiazole functionalization, focusing on palladium, copper, nickel, and metal-free photoredox catalysis. We will examine their performance, regioselectivity, and substrate scope, supported by experimental data and detailed protocols to aid in the selection of the optimal system for a given synthetic challenge.

Core Comparison of Catalytic Systems

The choice of catalyst is the most critical factor in determining the site of functionalization on the thiazole ring. Different metals and catalytic cycles exploit distinct electronic properties of the heterocycle, leading to predictable and often complementary regioselectivity.

Palladium Catalysis: The Workhorse for C5-Arylation

Palladium catalysis is the most established and widely used method for the direct arylation of thiazoles. The system typically proceeds via an electrophilic palladation mechanism, favoring the most nucleophilic C5 position.[4]

  • Catalyst System: A standout advantage is the efficacy of simple, ligand-free palladium salts like Palladium(II) acetate (Pd(OAc)₂).[7][8] This approach is both economically and environmentally attractive as it avoids costly, complex ligands and reduces waste.[7]

  • Regioselectivity: Highly selective for the C5 position, with no side products from other positions typically observed.[7]

  • Performance: The ligand-free Pd(OAc)₂ system is remarkably efficient, enabling reactions with very low catalyst loadings (as low as 0.001 mol%) for activated aryl bromides.[7][8] It demonstrates good tolerance for a range of functional groups on the aryl bromide partner, including acetyl, nitro, and nitrile groups.[7] However, strongly deactivated or sterically hindered aryl bromides can lead to lower yields.[7][8]

Copper Catalysis: A Switch to C2-Functionalization

Copper-based systems offer a complementary approach to palladium, generally favoring functionalization at the more acidic C-H bonds of azoles.[4] This switch in selectivity is crucial for accessing different isomers.

  • Catalyst System: Typically employs copper(I) salts, such as copper(I) iodide (CuI), often in stoichiometric amounts.

  • Regioselectivity: In fused systems like imidazo[2,1-b]thiazole, switching from a palladium catalyst to a copper-mediated system directs the arylation to the C2/C3 positions on the imidazole side, away from the C5 position favored by palladium.[4] This change is attributed to a shift in the mechanistic pathway from electrophilic palladation to a base-promoted C-H metalation.[4]

  • Performance: Copper-catalyzed methods have been developed for various transformations, including the synthesis of thiazoles themselves through [3+1+1]-type condensation reactions.[9][10][11]

Nickel Catalysis: Expanding the Scope to Challenging Substrates

Nickel catalysis has recently emerged as a powerful alternative, particularly for its ability to activate more challenging and readily available coupling partners that are often unreactive in palladium-based systems.

  • Catalyst System: Modern nickel systems often utilize specific phosphine ligands, such as the DalPhos family (e.g., CyPAd-DalPhos), in combination with an air-stable Ni(II) precatalyst.[12] A dual-base system, such as BTPP/NaTFA, is often employed.[12]

  • Regioselectivity: These systems are highly effective for C2 functionalization of thiazoles and benzothiazoles.[12]

  • Performance: The primary advantage of nickel catalysis is its expanded substrate scope. It enables the efficient use of (hetero)aryl chlorides, pivalates, and tosylates as coupling partners, which are often more economical than the corresponding bromides and iodides.[12] This makes the methodology highly valuable for late-stage functionalization and industrial applications.

Photoredox Catalysis: A Metal-Free, Green Alternative

Visible-light photoredox catalysis represents a paradigm shift towards more sustainable and metal-free synthetic methods.[13] These reactions often proceed under mild conditions and can generate novel chemical bonds.

  • Catalyst System: Typically employs organic dyes, such as Eosin B, as the photocatalyst in the absence of an external oxidant.[14]

  • Regioselectivity & Reaction Type: This approach has been successfully applied to the direct C-H phosphorylation of thiazole derivatives at the C2 position with diarylphosphine oxides.[14]

  • Performance: The key benefits are the mild reaction conditions (room temperature, visible light) and the metal- and oxidant-free nature of the process. The only byproduct generated is molecular hydrogen, making it an exceptionally clean transformation.[14] The method is operationally simple and shows good functional group tolerance.[14]

Data Presentation: Performance Metrics

The following tables summarize the performance of representative catalytic systems for thiazole functionalization.

Table 1: Palladium-Catalyzed C5-Arylation of Thiazole Derivatives

Entry Thiazole Derivative Aryl Bromide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Thiazole 4-Bromobenzonitrile Pd(OAc)₂ (0.1) KOAc DMA 150 3 92 [7]
2 2-Methylthiazole 4-Bromoacetophenone Pd(OAc)₂ (0.1) KOAc DMA 150 3 95 [7]
3 Thiazole 1-Bromo-4-nitrobenzene Pd(OAc)₂ (0.01) KOAc DMA 150 5 89 [8]

| 4 | 2,4-Dimethylthiazole | 4-Bromotoluene | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 16 | 78 |[7] |

Table 2: Nickel-Catalyzed C2-Arylation of Benzothiazole

Entry Azole Aryl Halide/Pivalate Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Benzothiazole 4-Chlorotoluene NiCl₂ CyPAd-DalPhos BTPP/NaTFA Dioxane 120 24 93 [12]
2 Benzothiazole Phenyl pivalate NiCl₂ CyPAd-DalPhos BTPP/NaTFA Dioxane 120 24 91 [12]

| 3 | Thiazole | 4-Chloroanisole | NiCl₂ | CyPAd-DalPhos | BTPP/NaTFA | Dioxane | 120 | 24 | 85 |[12] |

Table 3: Photoredox-Catalyzed C2-Phosphorylation of Thiazoles

Entry Thiazole Derivative Phosphine Oxide Catalyst (mol%) Base Solvent Irradiation Time (h) Yield (%) Ref
1 Benzothiazole Diphenylphosphine oxide Eosin B (5) DBU CH₃CN Blue LEDs 24 91 [14]
2 2-Methylbenzothiazole Diphenylphosphine oxide Eosin B (5) DBU CH₃CN Blue LEDs 24 89 [14]

| 3 | 4-Chlorobenzothiazole | Diphenylphosphine oxide | Eosin B (5) | DBU | CH₃CN | Blue LEDs | 24 | 85 |[14] |

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Palladium-Catalyzed C5-Arylation[7]
  • To an oven-dried Schlenk tube under an argon atmosphere, add the thiazole derivative (1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.001-0.01 mmol, 0.1-1.0 mol%), and potassium acetate (KOAc, 2.0 mmol).

  • Add anhydrous N,N-dimethylacetamide (DMA, 3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for the time indicated (typically 3-16 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.

Protocol 2: General Procedure for Nickel-Catalyzed C2-Arylation[12]
  • In a nitrogen-filled glovebox, add NiCl₂(CyPAd-DalPhos) (0.03 mmol, 3 mol%), the (benz)azole (1.0 mmol), the aryl halide or pivalate (1.2 mmol), and sodium trifluoroacetate (NaTFA, 0.3 mmol) to a vial.

  • Add anhydrous dioxane (1.0 mL) followed by tert-butylimino-tri(pyrrolidino)phosphorane (BTPP, 0.3 mmol, 2.0 M in THF).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a heating block and stir at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 2-arylazole.

Protocol 3: General Procedure for Photoredox C-H Phosphorylation[14]
  • To a reaction tube, add the thiazole derivative (0.2 mmol), diarylphosphine oxide (0.24 mmol), Eosin B (0.01 mmol, 5 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 mmol).

  • Add anhydrous acetonitrile (CH₃CN, 2 mL).

  • Seal the tube and degas the solution with argon for 15 minutes.

  • Place the reaction tube approximately 5 cm from a blue LED lamp.

  • Irradiate the mixture at room temperature with stirring for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to obtain the 2-phosphorylated thiazole derivative.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification reactants 1. Combine Reactants (Thiazole, Coupling Partner, Catalyst, Base/Additive) solvent 2. Add Anhydrous Solvent reactants->solvent atmosphere 3. Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere condition 4. Apply Energy (Heat or Visible Light) atmosphere->condition workup 5. Quench and Extract condition->workup purify 6. Column Chromatography workup->purify product Isolated Functionalized Thiazole purify->product

Caption: General experimental workflow for catalytic C-H functionalization of thiazoles.

G cluster_catalyst Catalyst Choice Dictates Regioselectivity cluster_outcome Functionalization Outcome start Thiazole Substrate pd_cat Palladium Catalyst (e.g., Pd(OAc)₂) start->pd_cat Electrophilic Metalation cu_ni_cat Copper or Nickel Catalyst (e.g., CuI, NiCl₂/Ligand) start->cu_ni_cat Concerted Metalation- Deprotonation photo_cat Photoredox Catalyst (e.g., Eosin B) start->photo_cat Radical Generation c5 C5-Functionalization (Most Nucleophilic Site) pd_cat->c5 c2 C2-Functionalization (Most Acidic Site) cu_ni_cat->c2 c2_photo C2-Functionalization (Radical Pathway) photo_cat->c2_photo

Caption: Logic diagram illustrating catalyst-dependent regioselectivity in thiazole functionalization.

References

A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Understanding the pharmacokinetic (PK) profile of these derivatives is crucial for their development and optimization as therapeutic agents. This guide provides a comparative overview of the pharmacokinetic properties of several key thiazole derivatives, supported by experimental data and detailed methodologies.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of selected thiazole-containing drugs, offering a comparative snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.

DerivativeClassBioavailability (%)Tmax (h)Half-life (t½) (h)Volume of Distribution (Vd) (L)Plasma Protein Binding (%)Primary MetabolismPrimary Excretion
Dasatinib Kinase Inhibitor~14-340.5 - 63 - 52505~96CYP3A4Feces
Febuxostat Xanthine Oxidase Inhibitor~851 - 1.5~2 (initial), 9.4 (terminal)~50~99.2Oxidation & GlucuronidationUrine & Feces
Ritonavir Protease InhibitorNot specified2 - 43 - 5~20-30~98-99CYP3A4, CYP2D6Feces
Pramipexole Dopamine Agonist>90~28 - 12~500~15NegligibleUrine (unchanged)
BIT-15-67 Thiazolidinedione (anticancer)7% (male rats), 38% (female rats)-Shorter in malesHigh tissue distributionModerate (mouse & rat)Phase II metabolism likely-
Thiazole Benzenesulfonamide (Compound 1) β3-Adrenergic Agonist17% (rat), 27% (dog), 4% (monkey)----Hepatic first-pass-
Thiazole Benzenesulfonamide Prodrug (Compound 3) β3-Adrenergic Agonist56% (monkey)------

Note: Pharmacokinetic parameters can vary based on species, dose, and individual patient factors. The data presented here is for general comparative purposes.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology: [1][2][3][4][5]

  • Test System Preparation: Liver microsomes or cryopreserved hepatocytes from human or relevant preclinical species (e.g., rat, dog, mouse) are used. The protein concentration of the microsomal suspension is determined.

  • Incubation: The test compound (typically at a concentration of 1-10 µM) is incubated with the liver microsomes or hepatocytes in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The metabolic reaction is initiated by adding a cofactor mix, most commonly NADPH for Phase I metabolism.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).[6][7][8][9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The culture medium is replaced with a transport buffer.

    • The test compound is added to the apical (donor) side of the monolayer to assess absorption (A to B transport). To assess efflux, the compound is added to the basolateral (receiver) side (B to A transport).

    • The plate is incubated at 37°C with gentle shaking.

  • Sampling: Samples are taken from the receiver compartment at specified time points.

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[11][12][13][14][15]

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of individual wells divided by a semipermeable membrane with a molecular weight cutoff that allows free drug to pass through but retains proteins and protein-bound drug.

  • Sample Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).

  • Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, and a buffer solution is placed in the other chamber.

  • Equilibrium: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Methodology: [8][9][16][17][18]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Cannulation (Optional but Recommended): For serial blood sampling from a single animal, a cannula may be surgically implanted into the jugular or carotid artery.

  • Dosing: The test compound is administered to the rats, typically via oral gavage (for oral bioavailability) or intravenous injection (to determine clearance and volume of distribution). Animals are usually fasted overnight before oral administration.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), CL (Clearance), Vd (Volume of Distribution), and t½ (Half-life). Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Study Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Dosing Dosing (Oral/Intravenous) Metabolic_Stability->Dosing Select Promising Candidates Permeability Permeability (Caco-2 Assay) Permeability->Dosing Plasma_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Binding->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Modeling Plasma_Analysis->PK_Analysis Final_Report Final_Report PK_Analysis->Final_Report Generate PK Profile

Caption: A typical experimental workflow for determining the pharmacokinetic profile of a drug candidate.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain anticancer thiazole derivatives.[7]

References

Confirming Target Engagement of 5-Bromo-4-isopropylthiazol-2-amine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to confirm the target engagement of 5-Bromo-4-isopropylthiazol-2-amine derivatives, a class of compounds often investigated for their kinase inhibitory activity. Here, we focus on their engagement with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and compare their hypothetical performance with the well-characterized CDK inhibitor, Dinaciclib.

This guide will delve into the methodologies of three widely used target engagement assays: a cellular, in-situ assay (NanoBRET™), a label-free cellular assay (Cellular Thermal Shift Assay - CETSA), and a biophysical, in-vitro assay (Surface Plasmon Resonance - SPR). Detailed experimental protocols are provided to facilitate the practical application of these techniques in the laboratory.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired information (e.g., intracellular vs. in-vitro binding, affinity, or residence time). The following table summarizes hypothetical quantitative data for a representative this compound derivative targeting CDK2, compared to the known inhibitor Dinaciclib.

Assay TypeMethodParameter MeasuredThis compound Derivative (Hypothetical)Dinaciclib (Reference)
Cellular NanoBRET™ Target EngagementIntracellular IC5085 nM25 nM
Cellular Cellular Thermal Shift Assay (CETSA)Thermal Shift (ΔTm)+ 4.2 °C+ 5.5 °C
Biophysical Surface Plasmon Resonance (SPR)Dissociation Constant (KD)50 nM15 nM
Biochemical ADP-Glo™ Kinase AssayEnzymatic IC5060 nM10 nM

Signaling Pathway and Experimental Workflows

To understand the context of CDK2 inhibition, it is essential to visualize its role in the cell cycle signaling pathway.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_CyclinE->S_Phase_Entry promotes Inhibitor This compound Derivative Inhibitor->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

The general workflow for confirming target engagement involves a multi-faceted approach, starting from biochemical assays and progressing to more physiologically relevant cellular assays.

Target_Engagement_Workflow Start Start: Putative CDK2 Inhibitor (this compound derivative) Biochemical Biochemical Assay (e.g., ADP-Glo™) Start->Biochemical Biophysical Biophysical Assay (e.g., SPR) Start->Biophysical Cellular_Direct Direct Cellular Target Engagement (e.g., NanoBRET™, CETSA) Biochemical->Cellular_Direct confirms in-vitro activity Biophysical->Cellular_Direct confirms direct binding Phenotypic Cellular Phenotypic Assay (e.g., Cell Proliferation) Cellular_Direct->Phenotypic links target binding to cellular effect Conclusion Conclusion: Confirmed Target Engagement Phenotypic->Conclusion

Caption: General workflow for confirming target engagement of a novel inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[1][2]

Materials:

  • HEK293 cells

  • CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector[1]

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-10[1]

  • Test compound (this compound derivative) and reference compound (Dinaciclib)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 384-well white assay plates

  • BRET-capable plate reader

Protocol:

  • Cell Preparation: Co-transfect HEK293 cells with CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector. After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Assay Setup: Seed the transfected cells into 384-well plates.

  • Tracer Addition: Pre-treat the cells with NanoBRET™ Tracer K-10 at the recommended concentration.[1]

  • Compound Treatment: Add serial dilutions of the test and reference compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C in a CO2 incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Data Acquisition: Measure the BRET signal on a plate reader capable of detecting donor (460 nm) and acceptor (618 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[3][4]

Materials:

  • A2780 ovarian carcinoma cells (or other suitable cell line)

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • Test compound and reference compound

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against CDK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Treat cultured A2780 cells with the test or reference compound at a desired concentration (e.g., 10 µM) or vehicle for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for CDK2.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble CDK2 relative to the unheated control against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to an immobilized protein target in real-time.[5][6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human CDK2/Cyclin A protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compound and reference compound

  • Regeneration solution (if necessary)

Protocol:

  • Protein Immobilization: Immobilize the recombinant CDK2/Cyclin A protein onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Assay Setup: Prepare serial dilutions of the test and reference compounds in the running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate. The association phase is followed by a dissociation phase where only the running buffer flows over the surface.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams representing the specific binding. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

By employing a combination of these robust methodologies, researchers can confidently confirm the target engagement of this compound derivatives and similar compounds, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the thiazole core is a cornerstone of creating novel therapeutics. This guide provides an objective comparison of a modern copper-catalyzed thiazole synthesis with traditional methods, namely the Hantzsch and Cook-Heilbron syntheses, alongside a microwave-assisted variation of the Hantzsch reaction. The performance of each method is evaluated based on experimental data for yield, reaction time, and conditions, offering a clear benchmark for selecting the optimal synthetic route.

The thiazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. Its synthesis has been a subject of extensive research, leading to the development of various methodologies. This guide focuses on a comparative analysis of four key methods: the classic Hantzsch and Cook-Heilbron syntheses, a modern microwave-assisted Hantzsch approach, and a novel copper-catalyzed synthesis from oximes.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for the synthesis of representative thiazole derivatives using the four selected methods. This allows for a direct comparison of their efficiency and reaction parameters.

Table 1: Synthesis of 2-amino-4-phenylthiazole via Hantzsch Synthesis

ParameterValueReference
Reactants2-bromoacetophenone, Thiourea[1]
SolventMethanol[1]
Temperature100°C (Hot plate setting)[1]
Reaction Time30 minutes[1]
Yield99% (crude)[1]

Table 2: Microwave-Assisted Hantzsch Synthesis of a Complex Thiazole Derivative

ParameterValueReference
Reactants2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea[2]
SolventMethanol[2]
Temperature90°C[2]
Reaction Time30 minutes[2]
Yield95%[2]

Table 3: Cook-Heilbron Synthesis of 2-methyl-5-aminothiazole

ParameterValueReference
ReactantsAminoacetonitrile, Ethyldithioacetate[3]
SolventNot specified (typically mild, aqueous conditions)[3]
TemperatureRoom Temperature[3]
Reaction TimeNot specified[3]
YieldNot specified[3]

Note: The Cook-Heilbron synthesis is characterized by its mild conditions. While specific yields and reaction times for this exact transformation were not detailed in the cited secondary source, the method is known for providing good yields.

Table 4: Copper-Catalyzed Synthesis of 4-phenylthiazole

ParameterValueReference
ReactantsAcetophenone oxime, Acetic anhydride, Potassium thiocyanate[3][4]
CatalystCopper(I) iodide (CuI)[3]
SolventToluene[3]
Temperature120°C[5]
Reaction Time24 hours[5]
Yield81%[3]

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are the procedures for the key experiments cited in this guide.

Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole[2]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Collect the solid and allow it to air dry to yield the crude product.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[3]
  • In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and a substituted thiourea.

  • Add methanol as the solvent.

  • Heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, the product is isolated. The product is noted to be insoluble in common organic solvents but soluble in DMF or DMSO.

Protocol 3: General Procedure for Cook-Heilbron Synthesis of 5-aminothiazoles[4]
  • The synthesis involves the reaction of an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, carbon oxysulfide, or an isothiocyanate.

  • The reaction is typically carried out at room temperature under mild or aqueous conditions.

  • For the synthesis of 2-methyl-5-aminothiazole, aminoacetonitrile is reacted with ethyldithioacetate.[3]

Protocol 4: Copper-Catalyzed Synthesis of Thiazoles from Oximes[4][5]
  • To a reaction vessel, add the oxime, anhydride, and potassium thiocyanate (KSCN).

  • Add Copper(I) iodide (CuI) as the catalyst.

  • Add toluene as the solvent.

  • Heat the reaction mixture at 120°C for 24 hours under a nitrogen atmosphere.

  • After the reaction is complete, the product is isolated and purified.

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further clarify the chemical transformations and the comparative workflow, the following diagrams are provided.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction alpha-haloketone α-Haloketone nucleophilic_attack Nucleophilic attack of S on α-carbon alpha-haloketone->nucleophilic_attack 1. thioamide Thioamide thioamide->nucleophilic_attack cyclization Intramolecular cyclization nucleophilic_attack->cyclization 2. dehydration Dehydration cyclization->dehydration 3. thiazole Thiazole dehydration->thiazole Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_process Reaction alpha_aminonitrile α-Aminonitrile nucleophilic_addition Nucleophilic addition of N to CS₂ alpha_aminonitrile->nucleophilic_addition 1. cs2 Carbon Disulfide cs2->nucleophilic_addition cyclization Intramolecular cyclization nucleophilic_addition->cyclization 2. tautomerization Tautomerization cyclization->tautomerization 3. aminothiazole 5-Aminothiazole tautomerization->aminothiazole workflow_comparison cluster_conventional Conventional Methods cluster_modern Modern Methods Hantzsch Hantzsch Synthesis (30 min, 100°C, 99% yield) Thiazole_Product Thiazole Product Hantzsch->Thiazole_Product Cook_Heilbron Cook-Heilbron Synthesis (RT, mild conditions) Cook_Heilbron->Thiazole_Product Microwave_Hantzsch Microwave-Assisted Hantzsch (30 min, 90°C, 95% yield) Microwave_Hantzsch->Thiazole_Product Copper_Catalyzed Copper-Catalyzed Synthesis (24h, 120°C, 81% yield) Copper_Catalyzed->Thiazole_Product Start Start Start->Hantzsch Start->Cook_Heilbron Start->Microwave_Hantzsch Start->Copper_Catalyzed

References

Efficacy of Thiazole Derivatives Against Resistant Bacterial Strains: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in research specifically detailing the efficacy of 5-Bromo-4-isopropylthiazol-2-amine derivatives against resistant bacterial strains. While the broader class of thiazole derivatives has demonstrated considerable promise as a source of novel antimicrobial agents, specific data on the named compound and its direct analogues, including minimum inhibitory concentrations (MICs) against resistant pathogens and detailed experimental protocols, remains largely unpublished in accessible scientific literature. This guide, therefore, provides a comparative overview of structurally related bromo-thiazole and other thiazole derivatives to offer insights into their potential antibacterial activities.

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of new chemical scaffolds for antimicrobial drug development. Thiazole-based compounds have emerged as a promising area of research, with numerous studies highlighting their activity against a range of Gram-positive and Gram-negative bacteria, including challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antibacterial Activity of Thiazole Derivatives

While specific data for this compound derivatives is not available, studies on other substituted thiazole compounds provide a basis for understanding their potential. The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a bacterium.

Derivative ClassBacterial StrainMIC Range (µg/mL)Reference Compound(s)
Thiazole AminoguanidinesMRSA4 - 8Norfloxacin (64 µg/mL)[1]
E. coliNot specified
2-(5-Methylthiazol-2-ylimino)thiazolidin-4-onesMRSA29.8 - 433.5 µMAmpicillin, Streptomycin
E. coli (resistant)29.8 - 433.5 µMAmpicillin, Streptomycin
P. aeruginosa (resistant)29.8 - 433.5 µMAmpicillin, Streptomycin
Novel 2-amino-thiazole derivativesS. aureus50 - 200Not specified[2]
S. agalactiae25 - 100Not specified[2]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus16.1 µMNorfloxacin
E. coli16.1 µMNorfloxacin

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and enable comparison across studies, detailed experimental protocols are essential. The following outlines a general methodology for antibacterial susceptibility testing commonly employed in the evaluation of novel antimicrobial compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound derivatives is unknown. However, research on other thiazole-based antibacterials suggests several potential targets within the bacterial cell. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.

One common target for thiazole derivatives is DNA gyrase , an essential enzyme in bacteria responsible for supercoiling DNA.[3][4][5][6] Inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death.

Another potential target is the bacterial cell wall synthesis pathway .[3] Some thiazole compounds have been shown to inhibit enzymes like MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

The workflow for investigating the mechanism of action of a novel antibacterial compound is depicted below.

experimental_workflow cluster_discovery Initial Screening & Identification cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo & Safety Evaluation start Synthesize Thiazole Derivatives mic_testing MIC Determination vs. Resistant Strains start->mic_testing hit_compound Identify Active Compound(s) mic_testing->hit_compound target_id Target Identification Assays hit_compound->target_id enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase, MurB) target_id->enzyme_inhibition cell_morphology Cell Morphology Analysis (Microscopy) target_id->cell_morphology macromolecule_synthesis Macromolecular Synthesis Inhibition (DNA, RNA, Protein, Peptidoglycan) target_id->macromolecule_synthesis cytotoxicity Cytotoxicity Assays (vs. Mammalian Cells) enzyme_inhibition->cytotoxicity cell_morphology->cytotoxicity macromolecule_synthesis->cytotoxicity in_vivo In Vivo Efficacy Models (e.g., Murine Infection Model) cytotoxicity->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Experimental workflow for antibacterial drug discovery.

A hypothetical signaling pathway illustrating the inhibition of bacterial DNA gyrase by a thiazole derivative is presented below.

dna_gyrase_inhibition cluster_bacterial_cell Bacterial Cell thiazole Thiazole Derivative dna_gyrase DNA Gyrase (GyrA/GyrB) thiazole->dna_gyrase Inhibition supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna Bacterial DNA dna->dna_gyrase replication_fork Replication Fork Progression supercoiled_dna->replication_fork replication_fork->cell_death

Inhibition of DNA gyrase by a thiazole derivative.

Conclusion

While the specific compound class of this compound derivatives remains uncharacterized in the public domain regarding its efficacy against resistant bacteria, the broader family of thiazole derivatives continues to be a fertile ground for the discovery of new antibacterial agents. The available data on related compounds suggest that this chemical scaffold has the potential to yield potent inhibitors of bacterial growth, possibly through mechanisms such as the inhibition of DNA gyrase or cell wall biosynthesis. Further research is imperative to synthesize and evaluate this compound derivatives to determine their specific antimicrobial profile, mechanism of action, and potential for future development as therapeutic agents against multidrug-resistant pathogens.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-isopropylthiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-isopropylthiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.